2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQIXIIEQJKRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a halogenated thiazole derivative of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related compounds to offer valuable insights into its synthesis, physicochemical characteristics, spectral properties, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and similar molecular scaffolds.
Introduction
The thiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds, including pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in drug discovery.[2] The introduction of a bromo substituent and an aminoethyl side chain, as in this compound, offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Thiazolidine derivatives, for instance, are known to possess a wide range of pharmacological activities, including anti-microbial, anti-diabetic, anti-cancer, and anti-inflammatory properties.[3]
This guide will delve into the known and predicted chemical properties of this compound, providing a solid foundation for its use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1211526-44-1 | Supplier Data |
| Molecular Formula | C₅H₇BrN₂S | Supplier Data |
| Molecular Weight | 207.09 g/mol | Supplier Data |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Characterization
Proposed Synthesis Pathway
A likely synthetic approach involves a multi-step process, beginning with the synthesis of a 2-(aminoethyl)thiazole core, followed by bromination.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Hantzsch Thiazole Synthesis: An α-haloketone bearing a protected aminoethyl group would be reacted with a thioamide, such as thioformamide, in a suitable solvent like ethanol.[6] This condensation reaction would yield the protected 2-(aminoethyl)thiazole intermediate.
-
Bromination: The thiazole ring would then be brominated at the 5-position. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a solvent such as acetic acid or a halogenated solvent.[7]
-
Deprotection: The final step would involve the removal of the protecting group from the amine to yield the desired this compound. The choice of deprotection conditions would depend on the specific protecting group used.
Predicted Spectroscopic Data
The structural elucidation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral characteristics based on analogous structures.
3.2.1. 1H and 13C NMR Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C4 position of the thiazole ring. The ethylamine side chain would exhibit two triplet signals corresponding to the two methylene groups. The chemical shift of the methylene group adjacent to the thiazole ring would be further downfield compared to the one adjacent to the amino group. The protons of the primary amine may appear as a broad singlet.
-
13C NMR: The carbon NMR spectrum would display five distinct signals. The carbon atoms of the thiazole ring are expected to resonate in the aromatic region (typically 115-150 ppm).[8] The C5 carbon, being attached to bromine, would be influenced by its electronegativity. The two methylene carbons of the ethylamine side chain would appear in the aliphatic region.[9]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present.[10]
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch | 3400-3250 (two bands) | Characteristic of a primary amine.[11] |
| N-H Bend | 1650-1580 | Scissoring vibration of the primary amine.[11] |
| C-H Stretch (aliphatic) | 2950-2850 | From the ethyl side chain. |
| C=N Stretch (thiazole) | ~1600 | Part of the thiazole ring system. |
| C-Br Stretch | 600-500 | Indicates the presence of a bromo substituent. |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.09 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) would be observed.
-
Fragmentation: Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen is broken.[12] For this molecule, this would result in the loss of a CH₂NH₂ radical. Fragmentation of the thiazole ring is also possible.[13]
Chemical Reactivity
The chemical reactivity of this compound is dictated by the primary amine and the bromo-substituted thiazole ring.
Sources
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2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, this compound, represents a pivotal building block in medicinal chemistry and materials science.[1] Its unique combination of a reactive primary amine, a versatile ethyl linker, and an aromatic bromothiazole ring makes it a valuable precursor for synthesizing a diverse range of biologically active compounds and functional materials.[1][2] The precise confirmation of its molecular structure is a non-negotiable prerequisite for its application in any synthetic workflow, ensuring the integrity and reproducibility of subsequent research. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, integrating insights from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each analytical step is presented with the underlying causality for experimental choices, ensuring a self-validating and scientifically rigorous confirmation of the target structure.
Molecular Framework and Analytical Strategy
The target compound, this compound, possesses the molecular formula C₅H₇BrN₂S and a molecular weight of approximately 207.09 g/mol .[3] The proposed structure consists of a 5-bromothiazole ring connected at the C2 position to an ethylamine side chain.
Our analytical workflow is designed to systematically verify each component of this proposed structure. We will employ a synergistic combination of spectroscopic techniques, where each method provides orthogonal, yet complementary, data to build an unambiguous structural portrait.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition, paying special attention to the characteristic isotopic signature of bromine.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present, specifically the primary amine and the aromatic thiazole system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the precise carbon-hydrogen framework and establish the connectivity between the ethyl chain and the thiazole ring.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry is the foundational technique for verifying the molecular weight and elemental formula of a synthesized compound.[4] For halogenated compounds like our target molecule, High-Resolution Mass Spectrometry (HRMS) is particularly powerful due to its ability to resolve isotopic patterns.
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Ionization: The solution is introduced into an ESI source. ESI is a soft ionization technique ideal for polar molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is crucial for accurate molecular weight determination.[5]
-
Analysis: The generated ions are guided into a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) with high accuracy.
-
Detection: Data is acquired in positive ion mode to observe the [M+H]⁺ species.
Data Interpretation and Validation
The primary objective is to locate the molecular ion peak and validate its mass and isotopic distribution.
-
Molecular Ion Peak ([M+H]⁺): The compound has a monoisotopic mass of 206.956 g/mol . We expect to observe a protonated molecular ion [M+H]⁺ at an m/z of approximately 207.964.
-
Bromine Isotopic Pattern: A definitive diagnostic feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak:
-
An [M+H]⁺ peak corresponding to the ⁷⁹Br isotope.
-
An [M+2+H]⁺ peak of almost identical intensity, two mass units higher, corresponding to the ⁸¹Br isotope.
-
The observation of this 1:1 doublet is conclusive evidence for the presence of a single bromine atom in the molecule.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Predicted m/z | Proposed Fragment Ion | Causality and Interpretation |
|---|---|---|
| 207.9639 | [C₅H₈⁷⁹BrN₂S]⁺ | The protonated molecular ion containing the ⁷⁹Br isotope. This confirms the molecular weight. |
| 209.9619 | [C₅H₈⁸¹BrN₂S]⁺ | The protonated molecular ion containing the ⁸¹Br isotope. The ~1:1 intensity ratio with the 207.96 peak is the hallmark of a monobrominated compound. |
| 191.0362 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine, a common fragmentation pathway for ethylamines. |
| 127.9902 | [C₄H₂⁷⁹BrS]⁺ | Fragmentation involving the loss of the ethylamine side chain, yielding the bromothiazole cation. |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy probes the vibrational modes of molecules, providing a rapid and non-destructive method for identifying the functional groups present.[6] The analysis confirms the presence of the primary amine and the integrity of the thiazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Spectrum Acquisition: An IR beam is passed through the crystal, and the spectrum is recorded, typically in the range of 4000–400 cm⁻¹.[7] This method requires minimal sample preparation.
Data Interpretation and Validation
The IR spectrum is analyzed for characteristic absorption bands that correspond to specific molecular vibrations.
Table 2: Key Infrared Absorption Bands and Their Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
|---|---|---|---|
| 3400–3250 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is a strong indicator of an unsubstituted primary amine. |
| 2960–2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂-CH₂-) | Confirms the presence of the saturated hydrocarbon portion of the molecule. |
| ~1600 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | This bending vibration further corroborates the presence of the amine group. |
| 1550–1450 | C=N and C=C Ring Stretch | Thiazole Ring | These absorptions are characteristic of aromatic heterocyclic systems and confirm the presence of the thiazole core. |
| < 800 | C-Br Stretch | Bromo-substituent | The C-Br stretch appears in the fingerprint region and, while less diagnostic, is consistent with the proposed structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[8]
Experimental Protocol
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired.
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired to observe each unique carbon atom as a singlet.
¹H NMR Data Interpretation
The proton NMR spectrum allows us to "see" the hydrogen atoms in the molecule. We predict four distinct signals.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation and Rationale |
|---|---|---|---|---|
| ~7.9 | Singlet | 1H | H-4 (Thiazole) | This singlet corresponds to the lone proton on the aromatic thiazole ring.[9] Its downfield shift is characteristic of an aromatic proton. The absence of coupling confirms it has no adjacent protons. |
| ~3.2 | Triplet | 2H | -CH₂- (adjacent to Thiazole) | This triplet represents the two protons on the carbon directly attached to the electron-withdrawing thiazole ring, causing a downfield shift. It is split into a triplet by the adjacent -CH₂-NH₂ group. |
| ~2.9 | Triplet | 2H | -CH₂- (adjacent to Amine) | This triplet corresponds to the two protons on the carbon attached to the amine. It is shifted slightly upfield relative to the other CH₂ group and is split into a triplet by its neighbor. |
| ~2.0 (broad) | Singlet | 2H | -NH₂ | The primary amine protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration. This peak will disappear upon D₂O exchange. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. We predict five distinct signals.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Interpretation and Rationale |
|---|---|---|
| ~168 | C-2 (Thiazole) | This carbon is bonded to both sulfur and nitrogen and is attached to the ethyl group, resulting in a significant downfield shift. |
| ~145 | C-4 (Thiazole) | This is the CH carbon of the thiazole ring. Its chemical shift is typical for an aromatic carbon bonded to a proton. |
| ~110 | C-5 (Thiazole) | The carbon atom directly bonded to the electronegative bromine atom. The "heavy atom effect" of bromine shifts this carbon's resonance upfield compared to an unsubstituted C5. |
| ~45 | -CH₂- (adjacent to Thiazole) | The aliphatic carbon closer to the electron-withdrawing thiazole ring appears further downfield. |
| ~35 | -CH₂- (adjacent to Amine) | The aliphatic carbon adjacent to the less electron-withdrawing amine group appears more upfield. |
Caption: Key NMR correlations for structural assignment.
Conclusion
The congruent data from mass spectrometry, infrared spectroscopy, and both proton and carbon NMR spectroscopy provides an unequivocal confirmation of the structure of this compound. MS validates the molecular formula and the presence of bromine. IR spectroscopy confirms the essential primary amine and thiazole functional groups. Finally, NMR spectroscopy provides the definitive map of the molecular skeleton, establishing the precise connectivity of the ethylamine chain to the C2 position of the 5-bromothiazole ring. This rigorous, multi-faceted analytical approach ensures the identity and purity of this key chemical intermediate, providing a solid foundation for its use in drug discovery and materials science research.
References
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Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC, NIH. Available at: [Link]
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Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Journal of Organic Chemistry, 82(11), 5947–5951. Available at: [Link]
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PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES. Semantic Scholar. Available at: [Link]
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13C NMR spectra of compounds 2-5. ResearchGate. Available at: [Link]
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Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). PMC, NIH. Available at: [Link]
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Molecular Modeling and Spectroscopic Studies of Benzothiazole. (2015). ResearchGate. Available at: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). ResearchGate. Available at: [Link]
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2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol. American Elements. Available at: [Link]
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Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). (2015). ResearchGate. Available at: [Link]
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N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. (2010). ResearchGate. Available at: [Link]
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). PubMed Central. Available at: [Link]
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2-Bromo-4-phenyl-1,3-thiazole. (2014). ResearchGate. Available at: [Link]
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Thiazole. Wikipedia. Available at: [Link]
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2-(5-Bromo-3,6-dimethoxypyridin-2-yl)ethan-1-amine. PubChem. Available at: [Link]
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Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). MDPI. Available at: [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
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Synthesis and biological profile of 2,3-dihydro[10][11]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2018). Beilstein Journals. Available at: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PubMed Central. Available at: [Link]
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2-Ethyl-5-(3-nitrobenzylideneamino)-1,3,4-thiadiazole - Optional[13C NMR]. SpectraBase. Available at: [Link]
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1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]
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2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine mechanism of action
An In-Depth Technical Guide to the Postulated Mechanisms of Action of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2][3][4][5] This guide delves into the potential mechanisms of action of a specific, less-characterized derivative, this compound. In the absence of direct empirical data for this compound, this document synthesizes information from structurally analogous compounds to postulate several scientifically-grounded, testable hypotheses regarding its biological activity. We will explore potential roles in oncology through kinase and tubulin inhibition, in neuropharmacology as a receptor antagonist, and in infectious diseases as an antimicrobial agent. This whitepaper is intended for researchers, scientists, and drug development professionals, providing not only theoretical frameworks but also actionable experimental protocols to elucidate the compound's true mechanistic profile.
Introduction: The Prominence of the 2-Aminothiazole Core
The 2-aminothiazole motif is a recurring feature in compounds demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antidiabetic properties.[1][2][4] Its success stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, such as hydrogen bonding and serving as a bioisosteric replacement for other functional groups. Clinically approved drugs like the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib feature this core, underscoring its therapeutic relevance.[1]
The subject of this guide, this compound, combines this privileged scaffold with other key chemical features: an ethylamine side chain and a bromine substituent. While the specific biological profile of this molecule is not yet publicly documented, its structure invites a systematic exploration of potential mechanisms based on a wealth of data from related analogs. This guide will construct a logical, evidence-based framework for its potential bioactivities and provide the experimental roadmaps to validate these hypotheses.
Molecular Structure and Physicochemical Postulates
A thorough analysis of the molecule's structure is fundamental to predicting its interactions with biological macromolecules.
-
2-Aminothiazole Ring: This planar, aromatic system is electron-rich and contains multiple hydrogen bond donors and acceptors. It is a known hinge-binding motif in many kinase inhibitors.
-
Ethylamine Side Chain: This flexible linker connects the rigid thiazole core to a primary amine. The basic amine is likely protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
-
5-Bromo Substituent: The bromine atom significantly increases the lipophilicity of the thiazole ring, potentially enhancing membrane permeability and access to hydrophobic binding pockets. It can also participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale for Biological Relevance |
| Molecular Weight | ~222.1 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| logP (Lipophilicity) | Moderately Lipophilic | The bromothiazole core increases lipophilicity, balanced by the hydrophilic ethylamine side chain. This balance is crucial for both solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 (from -NH2) | Enables key interactions with protein backbones (e.g., kinase hinge region) or specific residues. |
| Hydrogen Bond Acceptors | 2 (thiazole N, amine N) | Provides additional points for specific, directional binding to protein targets. |
| pKa (of ethylamine) | ~9-10 (Estimated) | Ensures the amine is predominantly protonated at physiological pH 7.4, facilitating strong ionic bonds with target proteins. |
Postulated Mechanisms of Action: An Evidence-Based Approach
Based on extensive literature review of analogous structures, we can propose several distinct and testable mechanisms of action.
Postulate 1: Anticancer Activity via Kinase Inhibition
The 2-aminothiazole scaffold is a well-established ATP-mimetic, capable of binding to the ATP pocket of various protein kinases.[1]
-
Hypothesis: this compound functions as a competitive inhibitor of one or more protein kinases implicated in oncogenesis, such as PI3K, ALK, or other receptor tyrosine kinases.
-
Causality & Rationale: The 2-amino group is positioned to form critical hydrogen bonds with the "hinge" region of the kinase domain, a common feature of Type I and Type II kinase inhibitors. The bromothiazole moiety can occupy the hydrophobic pocket typically filled by the adenine ring of ATP, with the bromine atom potentially forming halogen bonds to enhance affinity. The protonated ethylamine could form a salt bridge with a conserved acidic residue, further anchoring the inhibitor in the active site.
-
Visualization: Hypothetical Kinase Binding Mode
Caption: Hypothetical binding of the compound in a kinase active site.
Postulate 2: Anticancer Activity via Tubulin Polymerization Inhibition
Several classes of 2-aminothiazole derivatives have been identified as potent inhibitors of microtubule dynamics by binding to the colchicine site on tubulin.[6]
-
Hypothesis: The compound binds to the colchicine binding site of β-tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis.
-
Causality & Rationale: Colchicine-site binders are typically composed of multiple aromatic rings that occupy specific pockets within the binding site. The bromothiazole ring could function as one of these key aromatic systems. Disruption of microtubule formation during mitosis activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death.[6]
-
Visualization: Cell Cycle Disruption Pathway
Caption: Mechanism of cell cycle arrest by a tubulin polymerization inhibitor.
Postulate 3: Antimicrobial Activity
The thiazole ring is a component of many natural and synthetic antimicrobial agents. Benzothiazole derivatives, in particular, are known to inhibit essential bacterial enzymes.[7]
-
Hypothesis: The compound exhibits antimicrobial activity by inhibiting a crucial bacterial-specific enzyme, such as DNA gyrase, or an enzyme in an essential metabolic pathway like biotin synthesis.
-
Causality & Rationale: Bacteria rely on unique enzymes and pathways not present in humans, making them excellent targets for selective toxicity. The thiazole scaffold can be designed to fit into the active sites of these enzymes. The bromine atom could enhance binding through hydrophobic or halogen bonding interactions, while the ethylamine side chain could mimic a natural substrate or ligand.
-
Visualization: Antimicrobial Target Discovery Workflow
Caption: Experimental workflow for identifying the bacterial target of an antimicrobial compound.
Experimental Protocols for Mechanism Validation
Protocol: Kinase Inhibition Profiling
-
Objective: To identify potential kinase targets and determine the potency of inhibition.
-
Initial Screen (Kinase Panel):
-
Submit the compound to a commercial broad-spectrum kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).
-
Run the assay at a standard concentration (e.g., 1 µM or 10 µM) against a panel of >100 kinases.
-
Data Output: A list of kinases with >50% inhibition at the tested concentration. This identifies primary "hits."
-
-
Dose-Response Assay (IC50 Determination):
-
For each "hit" kinase, perform a dose-response experiment.
-
Prepare a 10-point serial dilution of the compound (e.g., from 100 µM down to 1 nM).
-
Use an in vitro kinase assay format (e.g., ADP-Glo™, LanthaScreen™) that measures enzyme activity.
-
Incubate the kinase, substrate, ATP, and varying concentrations of the inhibitor.
-
Measure kinase activity and plot percent inhibition versus log[inhibitor concentration].
-
Data Analysis: Fit the data to a four-parameter logistic equation to calculate the IC50 value. A low nanomolar IC50 suggests a potent and potentially relevant interaction.
-
Protocol: Cell-Based Tubulin Polymerization Assay
-
Objective: To determine if the compound disrupts the cellular microtubule network.
-
Methodology (Immunofluorescence Staining):
-
Culture a suitable cancer cell line (e.g., HeLa, A549) on glass coverslips.
-
Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a relevant time period (e.g., 18-24 hours). Include a positive control (e.g., nocodazole) and a vehicle control (e.g., DMSO).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% Bovine Serum Albumin (BSA).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and image using a fluorescence or confocal microscope.
-
Data Analysis: Compare the microtubule structure in treated cells to controls. A disrupted, disorganized microtubule network and condensed, fragmented nuclei are indicative of tubulin inhibition and apoptosis.[6]
-
Conclusion and Future Directions
This compound is a compound of significant interest due to its foundation on the versatile 2-aminothiazole scaffold. While its specific mechanism of action remains to be elucidated, this guide has established several compelling, evidence-based hypotheses. The most promising potential mechanisms, drawn from extensive data on analogous compounds, include roles as a kinase inhibitor, a tubulin polymerization inhibitor, and an antimicrobial agent.
The true value of this analysis lies in its translation to the laboratory. The experimental protocols detailed herein provide a clear and robust pathway for validating these hypotheses. Future research should prioritize a broad initial screening for biological activity (e.g., NCI-60 cancer cell line screen, broad antimicrobial panel) to guide more focused mechanistic studies. Subsequent structure-activity relationship (SAR) campaigns, modifying the ethylamine and bromo substituents, will be crucial for optimizing potency and selectivity against validated targets. Through this systematic process of hypothesis, experimentation, and optimization, the full therapeutic potential of this promising scaffold can be realized.
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Najm, R. S. (2015). Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). ResearchGate. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Thiazole Derivatives
Foreword: The Enduring Legacy of the Thiazole Scaffold
In the landscape of medicinal chemistry, few heterocyclic structures command as much attention as the thiazole ring. This five-membered aromatic ring, containing both sulfur and nitrogen, is a cornerstone of drug design, celebrated for its unique physicochemical properties and versatile biological activity.[1][2] From the essential vitamin B1 (thiamine) to a portfolio of FDA-approved drugs treating a spectrum of diseases, the thiazole moiety has proven itself to be a "privileged scaffold."[1][3] Its ability to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking allows for high-affinity binding to a multitude of biological targets.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, derivatization, and application of this remarkable pharmacophore. We will traverse from foundational synthetic reactions to modern, high-efficiency methodologies, grounding our discussion in the mechanistic rationale and practical insights essential for innovation in the field.
Chapter 1: Foundational Synthetic Strategies for the Thiazole Core
The construction of the thiazole ring is rooted in several classic name reactions that remain relevant today. Understanding these foundational methods is crucial, as they form the basis for many modern synthetic innovations.
The Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this reaction is arguably the most prominent method for thiazole construction.[4] The core principle involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide-containing species, such as thioamides, thioureas, or thiosemicarbazones.[4][5]
Causality of Experimental Choice: The Hantzsch synthesis is valued for its simplicity, the ready availability of starting materials, and its ability to proceed under relatively mild conditions.[4] The choice of α-haloketone and thioamide directly dictates the substitution pattern on the final thiazole ring at positions 2, 4, and 5, offering a straightforward path to analogue creation.
Mechanism Insight: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide onto the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]
Despite its utility, the classic Hantzsch synthesis can suffer from drawbacks such as harsh reaction conditions, prolonged reaction times, and modest yields in certain cases.[6] This has led to numerous modifications, including the Holzapfel-Meyers-Nicolaou modification, which provides a reliable method for the stereoselective synthesis of functionalized thiazoles derived from amino acids.[7]
The Cook-Heilbron Synthesis
Discovered in 1947, the Cook-Heilbron synthesis provides a key route to 5-aminothiazoles.[8] This method involves the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild conditions.[6][8]
Causality of Experimental Choice: This pathway is particularly valuable when a primary amino group is desired at the C5 position of the thiazole ring, a substitution pattern that is not directly accessible through the standard Hantzsch synthesis. The mild, often aqueous, conditions make it suitable for sensitive substrates.[8]
Gabriel Synthesis
Another classic approach, the Gabriel synthesis, involves the reaction of an acylamino-ketone with phosphorus pentasulfide (P₄S₁₀) to yield 2,5-disubstituted thiazoles.[6][9]
Limitations of Foundational Methods: While historically significant, these methods can be limited by low yields, time-consuming procedures, and the use of hazardous reagents.[6][10] These challenges have spurred the development of more efficient and environmentally benign synthetic strategies.
Chapter 2: Modern Synthetic Methodologies and Innovations
The drive for efficiency, sustainability ("green chemistry"), and molecular diversity has revolutionized thiazole synthesis.[11] Modern approaches focus on accelerating reaction rates, improving yields, and enabling complex molecular constructions in fewer steps.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to overcome the limitations of conventional heating.[12] By directly and efficiently heating the reaction mixture, MAOS dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[12][13]
Expertise in Application: The choice of solvent and reaction vessel is critical in MAOS. Solvents with high dielectric constants absorb microwave energy more efficiently, accelerating the reaction. Sealed-vessel technology allows for reactions to be performed at temperatures and pressures above the solvent's boiling point, further enhancing reaction rates. A series of novel thiazole analogues have been successfully synthesized using microwave-assisted multicomponent reactions of thiocarbohydrazide and aldehydes with substituted phenacyl bromides.[14]
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all reactants.[15] This strategy aligns perfectly with the goals of green chemistry by reducing waste, saving energy, and improving atom economy.[6]
Trustworthiness Through Design: The success of an MCR relies on the orthogonal reactivity of the starting materials, ensuring that the desired reaction cascade occurs without significant side product formation. One-pot MCRs for synthesizing Hantzsch thiazole derivatives have been developed using reusable catalysts like silica-supported tungstosilisic acid, achieving yields of 79-90%.[15] Chemoenzymatic MCRs have also been developed, utilizing enzymes like α-amylase to catalyze the reaction under mild conditions.[6][16]
The Drug Discovery Workflow: From Synthesis to Hit Identification
The synthesis of a novel thiazole library is the first step in a larger discovery process. A robust and validated workflow is essential to efficiently identify promising lead compounds.
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An In-depth Technical Guide to the Solubility of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine in Organic Solvents
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Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a key building block in medicinal chemistry and drug discovery.[1][2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document synthesizes theoretical principles, predictive analysis based on molecular structure, and practical, field-proven methodologies for solubility determination. It is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in various organic solvent systems.
Introduction: The Critical Role of Solubility
The solubility of a compound dictates its utility across the entire lifecycle of chemical research and development. From ensuring reactants are in the same phase for a successful chemical synthesis to enabling the purification of a target molecule and formulating a drug for optimal bioavailability, solubility is a fundamental physical property. For a molecule like this compound, which features a combination of polar and non-polar functional groups, predicting and confirming its solubility profile is a non-trivial but essential task.
This guide moves beyond a simple data table, providing the causal reasoning behind the compound's solubility behavior and equipping the reader with the tools to both predict and experimentally validate it.
Molecular Structure Analysis and Solubility Prediction
The solubility of a substance is governed by the principle of "like dissolves like," which refers to the intermolecular forces between solute and solvent molecules. A detailed examination of the structure of this compound allows for a robust prediction of its solubility profile.
Key Structural Features:
-
Primary Amine (-NH2): This is the most influential polar functional group. The lone pair on the nitrogen and the N-H bonds can act as both hydrogen bond acceptors and donors.[3][4] This feature strongly suggests solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.[3][5][6] Furthermore, as a base, the amine can be protonated by acidic solutions to form a highly polar ammonium salt, drastically increasing aqueous solubility.
-
Thiazole Ring: This heterocyclic ring contains both nitrogen and sulfur atoms, contributing to the molecule's polarity. The nitrogen atom can act as a hydrogen bond acceptor. The ring itself is aromatic and contributes a degree of non-polar character.
-
Bromo Substituent (-Br): The bromine atom is electronegative, adding to the molecule's dipole moment, but it also increases the molecular weight and the non-polar surface area.[4] This larger non-polar component tends to decrease solubility in highly polar solvents like water but can improve solubility in less polar organic solvents.
-
Ethyl Linker (-CH2-CH2-): This flexible hydrocarbon chain is non-polar and contributes to the molecule's hydrophobic character. A larger non-polar hydrocarbon portion generally decreases solubility in polar solvents.
Predicted Solubility Profile:
Based on this analysis, this compound is expected to be a molecule with amphiphilic character , possessing both polar and non-polar regions. Therefore, it is predicted to have:
-
High solubility in polar protic solvents like methanol and ethanol, due to strong hydrogen bonding interactions with the amine group.
-
Good to moderate solubility in polar aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile, and Dimethylformamide (DMF), which can interact with the molecule's dipole moment and accept hydrogen bonds.
-
Moderate to low solubility in less polar solvents like Dichloromethane (DCM) and Ethyl Acetate. The bromo-thiazole portion of the molecule will drive this interaction.
-
Low to negligible solubility in non-polar solvents like hexanes or toluene, as these solvents cannot effectively solvate the polar amine group.
Experimental Determination of Solubility: A Validated Protocol
While theoretical prediction is a powerful starting point, experimental verification is essential for scientific accuracy. The following protocol describes a robust, standard laboratory method for determining the qualitative and semi-quantitative solubility of a compound.[7][8]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, THF, DCM, Ethyl Acetate, Hexane)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Water bath sonicator[9]
-
Analytical balance
-
Pipettes
Step-by-Step Protocol
-
Preparation: Accurately weigh a specific amount of the compound (e.g., 5 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial. This creates an initial concentration (e.g., 10 mg/mL).
-
Mixing: Cap the vial and vortex it vigorously for 1-2 minutes at room temperature.[9]
-
Visual Inspection: Observe the solution against a contrasting background. Note if the solid has completely dissolved.
-
Energy Input (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.[9] Gentle warming (e.g., to 37°C) can also be applied, but care must be taken as solubility is temperature-dependent.[9]
-
Equilibration: Allow the mixture to stand for a sufficient time (typically 15-30 minutes for rapid assessment, or up to 24 hours for equilibrium solubility) to ensure a stable state is reached.[8]
-
Classification: Based on the observation, classify the solubility. If undissolved solid remains, the compound is considered insoluble or sparingly soluble at that concentration. If the solution is clear, it is soluble.
-
Quantification (Optional): For a more quantitative measure, a saturated solution can be prepared, filtered to remove excess solid, and the concentration of the filtrate can be determined using an analytical technique like HPLC or UV-Vis spectroscopy.[10]
Workflow Diagram
The following diagram illustrates the logical flow of the experimental solubility determination protocol.
Caption: Experimental workflow for determining compound solubility.
Summary of Solubility Data and Solvent Selection
While specific quantitative data for this compound is not widely published, a qualitative and predictive summary can be constructed based on its chemical properties and data from analogous structures.[11] The following table provides a guide for solvent selection in various applications.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Application Notes |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the amine group.[6] Ideal for reactions where the solvent can also act as a proton source or for dissolving the compound for NMR analysis (e.g., MeOD). |
| Polar Aprotic | THF, Acetonitrile, DMF | Good to Moderate | Dipole-dipole interactions and hydrogen bond acceptance. THF is a common solvent for reactions involving organometallics or bases.[12] DMF is a stronger solvent for polar compounds. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good for dissolving a wide range of organic compounds. Often used for extractions and chromatography due to its volatility. |
| Esters | Ethyl Acetate | Low to Moderate | Less polar than alcohols but more polar than hydrocarbons. Commonly used as a solvent for extraction and column chromatography. |
| Non-polar Aromatic | Toluene | Low | The aromatic ring of toluene can have some pi-stacking interactions with the thiazole ring, but it cannot solvate the polar amine effectively. |
| Non-polar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | Lacks the polarity to overcome the strong intermolecular forces of the solute.[4] Often used as an anti-solvent to induce precipitation or crystallization. |
Conclusion
The solubility of this compound is a direct function of its molecular structure, which features a balance of polar (primary amine, thiazole) and non-polar (bromo substituent, ethyl linker) groups. This amphiphilic nature results in a broad range of solubilities across different classes of organic solvents. A high degree of solubility is predicted and expected in polar protic solvents, with decreasing solubility as solvent polarity decreases. For any critical application, the predictive analysis presented in this guide should be confirmed using the rigorous, step-by-step experimental protocol provided. This ensures that solvent selection is optimized, leading to more efficient research, robust process development, and reliable data.
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An In-Depth Technical Guide to 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine: A Key Building Block in Modern Pharmaceuticals
Executive Summary: This guide provides a comprehensive technical overview of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a critical heterocyclic intermediate in the pharmaceutical industry. Primarily recognized for its role in the synthesis of the antiretroviral drug Ritonavir, this compound embodies the strategic importance of substituted thiazole scaffolds in medicinal chemistry. We will explore its synthesis through a literature-informed, mechanistically driven approach, detail its chemical and physical properties, and analyze its application, providing researchers and drug development professionals with a foundational understanding of this vital molecule.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, classified as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing sulfur and nitrogen, is a bioisostere of various functional groups, enabling it to engage in diverse biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]
Significance of the 2-Aminoethylthiazole Moiety
The substitution pattern of the thiazole ring is crucial for its biological function. The 2-aminoethylthiazole core, in particular, is a recurring motif in pharmacologically active agents. The ethylamine side chain at the 2-position provides a basic nitrogen center, which is often protonated at physiological pH. This cationic site can form critical ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptors, anchoring the molecule for further interaction.
Profile of this compound
This compound (CAS No. 1211526-44-1) is a bifunctional molecule of significant interest.[4] It combines the key 2-aminoethylthiazole feature with a bromine atom at the 5-position. The bromine atom is not merely a placeholder; it serves as a crucial synthetic handle. Its presence allows for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions, such as Suzuki or Buchwald-Hartwig cross-couplings, enabling the elaboration of the molecular structure.[5] This strategic placement makes the compound an invaluable intermediate, most notably in the multi-step synthesis of Ritonavir, an HIV protease inhibitor that has been a critical component of highly active antiretroviral therapy (HAART).[2]
Synthesis and Mechanistic Insights
Retrosynthetic Analysis and Key Strategies
A retrosynthetic approach suggests disconnecting the target amine at the C-N bond of the amino group, pointing to a nitrile as the immediate precursor. This is a common and reliable transformation. The brominated thiazole core can be assembled via the classic Hantzsch thiazole synthesis or by direct bromination of a pre-formed thiazole ring.
The forward synthesis strategy is therefore proposed as follows:
-
Thiazole Ring Formation: Construction of the 2-substituted thiazole ring.
-
Bromination: Regioselective introduction of a bromine atom at the C5 position.
-
Nitrile Reduction: Conversion of the nitrile group to the primary amine.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Protocol (Literature-Informed)
This protocol represents a plausible, multi-step synthesis based on established methodologies for constructing and functionalizing thiazole rings.
Step 1: Synthesis of 2-(Thiazol-2-yl)acetonitrile via Hantzsch Synthesis
The foundational Hantzsch thiazole synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[6]
-
Reaction Principle: The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by dehydration, yields the thiazole ring.[7]
-
Methodology:
-
To a solution of 3-bromo-2-oxopropanenitrile (1.0 eq) in a suitable solvent such as ethanol or THF, add thioformamide (1.1 eq).
-
Heat the mixture to reflux (approx. 60-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(thiazol-2-yl)acetonitrile.
-
Caption: Workflow for the Hantzsch thiazole synthesis.
Step 2: Bromination of 2-(Thiazol-2-yl)acetonitrile
The C5 position of the thiazole ring is electron-rich and susceptible to electrophilic substitution.
-
Reaction Principle: An electrophilic brominating agent, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, is used to regioselectively install the bromine atom at the 5-position.
-
Methodology:
-
Dissolve 2-(thiazol-2-yl)acetonitrile (1.0 eq) in a suitable solvent like chloroform or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Perform an aqueous work-up, extracting the product with dichloromethane or ethyl acetate.
-
Dry the combined organic phases over Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting crude solid, 2-(5-bromothiazol-2-yl)acetonitrile, by recrystallization or column chromatography.
-
Step 3: Reduction of 2-(5-Bromothiazol-2-yl)acetonitrile
The final step is the reduction of the nitrile functionality to the primary amine.
-
Reaction Principle: This can be achieved using various reducing agents. Lithium aluminum hydride (LAH) is a powerful and effective choice for this transformation. Alternatively, catalytic hydrogenation offers a milder option.
-
Methodology (using LAH):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LAH) (approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C.
-
Dissolve 2-(5-bromothiazol-2-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension. Caution: This reaction is highly exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential, dropwise addition of water (1 mL per g of LAH), followed by 15% aqueous NaOH (1 mL per g of LAH), and finally water again (3 mL per g of LAH) (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound, this compound. The product may be further purified by distillation under high vacuum or by conversion to its hydrochloride salt.
-
Characterization and Quality Control
A full analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Analysis | Expected Results |
| ¹H NMR | - A singlet for the thiazole proton (C4-H) around δ 7.5-7.8 ppm. - Two triplets for the ethyl chain (-CH₂CH₂-) protons, typically in the range of δ 3.0-3.5 ppm. - A broad singlet for the amine (-NH₂) protons, which is D₂O exchangeable. |
| ¹³C NMR | - A signal for the C2 carbon of the thiazole ring (attached to the ethyl group) around δ 168-172 ppm. - A signal for the C5 carbon (attached to Br) around δ 115-120 ppm. - A signal for the C4 carbon around δ 140-145 ppm. - Signals for the ethyl chain carbons. |
| Mass Spec (MS) | The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). The nominal mass would be ~206/208 g/mol . |
| FT-IR | Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching, C=N and C=C stretching (thiazole ring, ~1500-1600 cm⁻¹), and C-Br stretching. |
| Purity (HPLC) | >98% for use in pharmaceutical synthesis. |
Chemical Properties and Reactivity
Physicochemical Properties
The physicochemical properties of this intermediate are critical for its handling, storage, and reaction performance.
| Property | Predicted Value / Characteristic | Rationale / Significance |
| Molecular Formula | C₅H₇BrN₂S | - |
| Molecular Weight | 207.09 g/mol | Important for stoichiometric calculations. |
| Appearance | Likely an oil or low-melting solid at RT. | Influences handling and purification methods. |
| Solubility | Soluble in polar organic solvents (e.g., THF, DCM, MeOH). Limited solubility in water. The hydrochloride salt would be water-soluble. | Dictates choice of reaction and purification solvents. |
| pKa | The primary amine has an estimated pKa of ~9-10. | The compound is basic and will be protonated in acidic media. |
| LogP | Moderately lipophilic. | Affects extraction and chromatographic behavior. |
Reactivity Profile and Derivatization Potential
The molecule possesses two primary reactive sites: the primary amine and the C-Br bond.
-
Amine Reactivity: The primary amine is a potent nucleophile and a base. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, reductive amination, and urea/thiourea formation. This is the key site of reaction for its incorporation into the Ritonavir backbone.
-
C-Br Bond Reactivity: The bromine atom at the C5 position activates the molecule for organometallic cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, making it a versatile building block for creating a library of analogs for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Development
Case Study: Role as a Key Intermediate in Ritonavir Synthesis
The primary and most well-documented application of this compound is as a key fragment in the total synthesis of Ritonavir.[8] In the convergent synthesis of Ritonavir, this intermediate provides the terminal thiazole moiety. The primary amine of the molecule is coupled with a complex, chiral backbone, typically via amide bond formation with an activated carboxylic acid or carbamate derivative.
Caption: Role of the title compound in Ritonavir synthesis.
This specific fragment was likely chosen for several reasons:
-
Structural Integrity: The thiazole ring is a stable aromatic system.
-
Pharmacophore Contribution: The thiazole unit contributes to the overall binding affinity of Ritonavir to the HIV protease active site.
-
Synthetic Utility: The ethylamine linker provides the correct spacing and flexibility for the molecule to adopt its bioactive conformation, while the bromine atom (which is later displaced or modified in some synthetic routes) offers a point for final structural elaboration.
Potential for Novel Drug Design
Beyond its role in Ritonavir, this building block holds potential for the development of new chemical entities. The dual reactivity allows for a "two-pronged" derivatization strategy. A library of compounds can be generated by:
-
Reacting the amine with various electrophiles (e.g., acid chlorides, sulfonyl chlorides).
-
Using the C-Br bond for cross-coupling reactions to introduce diverse substituents at the 5-position.
This approach is highly valuable in lead optimization campaigns to explore the chemical space around a hit compound and improve its potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
This compound is more than just an intermediate; it is a testament to the power of strategic molecular design. Its structure is finely tuned for its purpose, providing both a key pharmacophoric element and multiple handles for synthetic manipulation. While its fame is tied to the success of Ritonavir, its inherent chemical versatility ensures its continued relevance as a valuable building block for the discovery of future therapeutics. As researchers continue to explore the vast potential of heterocyclic chemistry, scaffolds like this will remain essential tools in the quest for novel drugs to combat human disease.
References
-
University of Saskatchewan. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie, 355(8), e2200085. Available from: [Link]
- Google Patents. (n.d.). 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
- Google Patents. (n.d.). 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
- Nevagi, R. J. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
- Google Patents. (n.d.). Process for the synthesis of ritonavir.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive (thiazol-2-yl)amine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of Ritonavir.
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Available from: [Link]
- Der Pharma Chemica. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 2-(1,4-benzoxathian-2-yl)-acetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use.
-
ResearchGate. (n.d.). Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. Retrieved from [Link]
-
YouTube. (2019). synthesis of thiazoles. Available from: [Link]
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- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
Methodological & Application
Application Note & Synthesis Protocol: 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
Abstract
This document provides a comprehensive, four-step synthesis protocol for the target compound 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a potentially valuable building block in medicinal chemistry and drug development. The synthesis commences with the regioselective bromination of commercially available 2-methylthiazole, followed by functionalization of the 2-methyl group via radical bromination and cyanation. The final step involves the chemical reduction of the nitrile intermediate to yield the desired primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and safety considerations.
Introduction and Rationale
The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a cornerstone of modern drug design.[3] The title compound, this compound, incorporates three key features: a 5-bromothiazole ring, which provides a handle for further cross-coupling reactions (e.g., Suzuki, Stille); a flexible ethylamine side chain at the 2-position, a common pharmacophore for interacting with biological targets; and a primary amine, which allows for amide bond formation, reductive amination, and other derivatizations.[4]
Given the absence of a direct, commercially available source for this specific molecule, a robust and reproducible synthetic route is essential. The protocol detailed herein is designed based on well-established, high-yielding transformations in heterocyclic chemistry, ensuring both reliability and scalability.
Overall Synthetic Scheme
The synthesis is designed as a four-step sequence starting from 2-methylthiazole. The pathway involves the sequential installation of the C5-bromo substituent and the elaboration of the C2-methyl group into the desired aminoethyl side chain.
Caption: Overall four-step synthetic workflow.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier | Notes |
| 2-Methylthiazole | C₄H₅NS | 3581-87-1 | ≥98% | Sigma-Aldrich | - |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 128-08-5 | ≥99% | Sigma-Aldrich | Recrystallize from water if necessary. |
| Acetic Acid (Glacial) | CH₃COOH | 64-19-7 | ≥99.7% | Fisher Scientific | ACS Grade |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 78-67-1 | ≥98% | Sigma-Aldrich | Caution: Thermally unstable initiator. |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 56-23-5 | Anhydrous, ≥99.5% | Sigma-Aldrich | Caution: Highly toxic and carcinogenic. |
| Sodium Cyanide (NaCN) | NaCN | 143-33-9 | ≥97% | Sigma-Aldrich | Caution: Highly toxic. Use with extreme care. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 67-68-5 | Anhydrous, ≥99.9% | Sigma-Aldrich | - |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 16853-85-3 | 1.0 M solution in THF | Sigma-Aldrich | Caution: Pyrophoric, reacts violently with water. |
| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 60-29-7 | Anhydrous, ≥99.7% | Fisher Scientific | - |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | Anhydrous, Granular | VWR | - |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | Lab Prepared | - |
| Saturated Sodium Thiosulfate | Na₂S₂O₃(aq) | - | - | Lab Prepared | - |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 2 M solution | Lab Prepared | - |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 2 M solution | Lab Prepared | - |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath and Dry Ice/acetone bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Flash chromatography system (silica gel)
-
NMR spectrometer and Mass spectrometer for analysis
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methylthiazole
Principle: This step involves the electrophilic aromatic substitution on the thiazole ring. The C5 position is the most electron-rich and sterically accessible site for bromination. N-Bromosuccinimide (NBS) in acetic acid provides a source of electrophilic bromine for the reaction. A similar method using CuBr₂ has been reported for the bromination of 2-aminothiazole derivatives.[5]
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylthiazole (10.0 g, 100.8 mmol, 1.0 equiv) and glacial acetic acid (100 mL).
-
Stir the solution at room temperature and add N-Bromosuccinimide (NBS) (18.8 g, 105.9 mmol, 1.05 equiv) portion-wise over 15 minutes. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate = 4:1).
-
After completion, cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring.
-
Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (1 x 100 mL) to remove any residual bromine, followed by brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude oil by flash column chromatography (silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexane) to afford 5-Bromo-2-methylthiazole as a pale yellow oil.
-
Expected Yield: 80-90%
-
Characterization: ¹H NMR, ¹³C NMR, MS.
-
Step 2: Synthesis of 2-(Bromomethyl)-5-bromothiazole
Principle: This reaction is a free-radical halogenation of the methyl group at the C2 position. NBS serves as the bromine radical source, and AIBN is a radical initiator. The benzylic-like position of the methyl group is susceptible to this transformation. This type of functionalization is a key strategy in modifying heterocyclic side chains.[1]
Procedure:
-
Safety First: This reaction should be performed in a well-ventilated fume hood. Carbon tetrachloride is a carcinogen.
-
In a 500 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve 5-Bromo-2-methylthiazole (15.0 g, 84.2 mmol, 1.0 equiv) in anhydrous carbon tetrachloride (250 mL).
-
Add NBS (15.7 g, 88.4 mmol, 1.05 equiv) and AIBN (0.69 g, 4.2 mmol, 0.05 equiv).
-
Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (N₂ or Ar) for 6 hours. The reaction can be monitored by observing the dense succinimide byproduct floating to the top.
-
Cool the reaction mixture to room temperature and filter off the succinimide solid. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product is often used directly in the next step. If purification is required, it can be attempted via careful flash chromatography, though the product can be unstable. This yields 2-(Bromomethyl)-5-bromothiazole .
-
Expected Yield: 70-80% (crude)
-
Characterization: ¹H NMR (note the disappearance of the methyl singlet and appearance of a new methylene singlet), MS.
-
Step 3: Synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)acetonitrile
Principle: This is a standard Sₙ2 nucleophilic substitution reaction. The highly nucleophilic cyanide ion displaces the bromide from the reactive bromomethyl intermediate. The reactivity of such bromomethyl heterocycles is well-documented.[1]
Procedure:
-
Extreme Caution: Sodium cyanide is a fast-acting and potent poison. All operations must be conducted in a certified fume hood. All glassware and waste must be decontaminated with bleach solution before removal from the hood.
-
To a 250 mL round-bottom flask, add sodium cyanide (4.5 g, 91.8 mmol, 1.3 equiv) to anhydrous DMSO (100 mL). Stir the suspension for 15 minutes.
-
Slowly add a solution of crude 2-(Bromomethyl)-5-bromothiazole (approx. 70.6 mmol, 1.0 equiv) in 20 mL of anhydrous DMSO to the cyanide suspension via a dropping funnel at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into 500 mL of cold water.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash thoroughly with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane) to give 2-(5-Bromo-1,3-thiazol-2-yl)acetonitrile as a solid.
-
Expected Yield: 85-95% over two steps.
-
Characterization: ¹H NMR, ¹³C NMR, IR (characteristic nitrile stretch ~2250 cm⁻¹), MS.
-
Step 4: Synthesis of this compound
Principle: This final step is the reduction of a nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. This is a standard method for amine synthesis from nitriles.[6][7][8][9]
Caption: Simplified mechanism of nitrile reduction.
Procedure:
-
Extreme Caution: LiAlH₄ reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be run under a dry, inert atmosphere (N₂ or Ar).
-
To a 500 mL three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add LiAlH₄ solution (1.0 M in THF, 80 mL, 80 mmol, 1.5 equiv).
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Dissolve 2-(5-Bromo-1,3-thiazol-2-yl)acetonitrile (12.0 g, 55.3 mmol, 1.0 equiv) in 100 mL of anhydrous THF.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
-
Work-up (Fieser method): Quench the reaction by the extremely cautious, sequential, dropwise addition of:
-
Water (3.0 mL)
-
15% aqueous NaOH (3.0 mL)
-
Water (9.0 mL)
-
-
Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with THF (2 x 50 mL) and ethyl acetate (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the crude residue in diethyl ether (150 mL) and extract with 1 M HCl (2 x 75 mL). The product will move to the aqueous layer as the hydrochloride salt.
-
Wash the combined acidic aqueous layers with diethyl ether (1 x 50 mL) to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 2 M NaOH until the pH is >12.
-
Extract the free amine product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, This compound .
-
Expected Yield: 70-85%
-
Characterization: ¹H NMR, ¹³C NMR, MS, HRMS.
-
Troubleshooting and Key Considerations
-
Step 1 (Ring Bromination): Over-bromination can occur. Using a slight excess of NBS (1.05 equiv) and monitoring by TLC is crucial to maximize the mono-brominated product.
-
Step 2 (Methyl Bromination): AIBN is sensitive to heat; do not add it to a hot solution. The reaction should be initiated at room temperature before heating to reflux. The bromomethyl product can be lachrymatory and unstable; it is often best to proceed to the next step immediately with the crude material.
-
Step 3 (Cyanation): The reaction is sensitive to water. Use of anhydrous solvents is critical for good yields. The high toxicity of NaCN necessitates strict adherence to safety protocols.
-
Step 4 (Reduction): The quench of LiAlH₄ is highly exothermic and generates hydrogen gas. It must be performed slowly, behind a blast shield, at 0 °C. Incomplete quenching can leave residual reactive hydride. The Fieser workup is reliable for producing an easily filterable aluminum salt precipitate.
References
- Google Patents. (n.d.). Synthetic method for 2-acetyl thiazole. CN105348216A.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-carboxythiazole. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 2,5‐disubstituted thiazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1416. [Link]
-
National Center for Biotechnology Information. (2020). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol. Molecules, 25(23), 5732. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of -. JOCPR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Retrieved from [Link]
Sources
- 1. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
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- 9. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
The Versatile Synthon: Application Notes for 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine in Medicinal Chemistry
The strategic incorporation of halogenated heterocyclic moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the bromothiazole scaffold has emerged as a particularly valuable component, prized for its ability to engage in a variety of coupling reactions while also influencing molecular conformation and metabolic stability. This guide provides an in-depth exploration of 2-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine, a key building block that combines the reactivity of a primary amine with the synthetic versatility of a brominated thiazole ring. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this synthon in their synthetic campaigns.
Overview of the Building Block: Physicochemical Properties and Synthetic Rationale
This compound is a bifunctional molecule offering two distinct points for chemical modification: a nucleophilic primary amine and a C5-bromine on the thiazole ring, which is amenable to a range of cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇BrN₂S |
| Molecular Weight | 207.09 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
| pKa (amine) | ~9.5 (estimated) |
The strategic value of this building block lies in its pre-installed bromothiazole core. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring from α-haloketones and a thioamide source.[1][2] Subsequent bromination at the electron-rich C5 position can be achieved using various brominating agents. The ethylamine side chain can be introduced through several synthetic strategies, for instance, by starting with a 2-methylthiazole derivative, followed by functional group manipulations.
Synthetic Utility and Key Applications
This building block is a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the realm of pharmacologically active agents. The primary amine serves as a handle for the introduction of various functionalities through acylation, sulfonylation, and reductive amination, while the bromo substituent is a key anchor for carbon-carbon and carbon-heteroatom bond formation.
Amide and Sulfonamide Synthesis
The primary amine of this compound readily undergoes reaction with carboxylic acids, acid chlorides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These functional groups are prevalent in a vast number of approved drugs and clinical candidates, often playing a crucial role in binding to biological targets through hydrogen bonding interactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo substituent is a key feature that allows for the elaboration of the thiazole core through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for structure-activity relationship (SAR) studies. For instance, the Suzuki reaction of a related 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been demonstrated as a key step in the synthesis of potent anticancer agents.[3]
Case Study: Synthesis of a Key Intermediate for Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a therapeutic target for a range of cardiovascular and inflammatory diseases.[4][5][6] Many potent sEH inhibitors feature a central urea or amide pharmacophore flanked by lipophilic groups. This compound is an ideal starting material for the synthesis of such inhibitors.
The following workflow outlines the synthesis of a key amide intermediate, which can be further elaborated to generate a library of sEH inhibitors.
Caption: Synthetic workflow for an sEH inhibitor candidate.
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the acylation of this compound with a generic carboxylic acid.
Materials:
| Reagent | M.W. | Amount | Moles |
| This compound | 207.09 | 207 mg | 1.0 mmol |
| Carboxylic Acid (R-COOH) | - | 1.1 equiv. | 1.1 mmol |
| HATU | 380.23 | 418 mg | 1.1 mmol |
| DIPEA | 129.24 | 0.35 mL | 2.0 mmol |
| Anhydrous DMF | - | 5 mL | - |
Procedure:
-
To a solution of this compound (1.0 mmol) and the desired carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality behind Experimental Choices:
-
HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.
-
DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol provides a general method for the Suzuki coupling of the N-acylated this compound with a generic boronic acid.
Materials:
| Reagent | M.W. | Amount | Moles |
| N-(2-(5-Bromo-1,3-thiazol-2-yl)ethyl)amide | - | 1.0 mmol | - |
| Boronic Acid (R'-B(OH)₂) | - | 1.2 equiv. | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 mmol |
| 2M Aqueous Na₂CO₃ | - | 2 mL | - |
| 1,4-Dioxane | - | 8 mL | - |
Procedure:
-
In a microwave vial, combine the N-(2-(5-bromo-1,3-thiazol-2-yl)ethyl)amide (1.0 mmol), the desired boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add 1,4-dioxane (8 mL) and 2M aqueous sodium carbonate solution (2 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Causality behind Experimental Choices:
-
Pd(PPh₃)₄ is a common and effective palladium catalyst for Suzuki couplings.
-
Sodium carbonate is used as a base to activate the boronic acid for transmetalation.
-
1,4-Dioxane is a suitable solvent for Suzuki reactions, and the use of microwave irradiation can significantly reduce reaction times.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex molecules in medicinal chemistry. Its bifunctional nature allows for sequential or orthogonal derivatization of the primary amine and the bromothiazole core, providing rapid access to diverse chemical libraries for SAR exploration. The protocols outlined in this guide offer a solid foundation for the utilization of this synthon in the discovery and development of novel therapeutic agents.
References
-
Organic Syntheses Procedure. Ethylamine, 2-bromo-, hydrobromide. Available from: [Link]
- Thesis Template.
-
National Institutes of Health. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Available from: [Link]
-
ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and.... Available from: [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]
- A Systematic Review On Thiazole Synthesis And Biological Activities.
-
National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
- Google Patents. 2-sulfanilamido-5-bromothiazoles.
-
Sci-Hub. The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Available from: [Link]
-
PubMed Central. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Available from: [Link]
-
Universitat de Barcelona. Design, synthesis and evaluation of novel soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases. Available from: [Link]
-
PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]
-
Lead Sciences. (2-Bromothiazol-5-yl)methanamine. Available from: [Link]
-
RSC Publishing. Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation. Available from: [Link]
-
National Institutes of Health. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. Available from: [Link]
-
ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Available from: [Link]
-
PubMed Central. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. Available from: [Link]
-
PubMed Central. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Available from: [Link]
-
ResearchGate. Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. Available from: [Link]
- 2-{[(5-bromothien-2-yl)methyl]thio}ethanamine hydrochloride..
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- 1. kuey.net [kuey.net]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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Derivatization reactions of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
An In-depth Guide to the Synthetic Derivatization of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine: Protocols and Application Notes
Introduction: A Versatile Scaffold for Medicinal Chemistry
The this compound moiety is a highly valuable building block in modern drug discovery. The thiazole ring is a privileged heterocyclic structure found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] This particular scaffold offers two key points for chemical diversification: a reactive primary amine on the ethanamine side chain and a bromine atom at the 5-position of the thiazole ring.
The primary amine serves as an excellent handle for introducing a variety of functional groups through well-established reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) in a lead optimization campaign. The 5-bromo substituent is not merely a placeholder; it is a versatile anchor for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups to further probe the molecular landscape.[3]
This guide provides detailed application notes and validated protocols for the most common and effective derivatization reactions targeting the primary amine of this compound. The methodologies are presented with a focus on explaining the underlying chemical principles and the rationale behind experimental choices, empowering researchers to adapt and troubleshoot these procedures effectively.
N-Acylation: The Formation of Robust Amide Linkages
The conversion of the primary amine to an amide is one of the most fundamental and widely used transformations in medicinal chemistry. The resulting amide bond is metabolically stable and provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), which are critical for molecular recognition at biological targets.[4] This can be achieved using either activated acyl sources like acyl chlorides or by employing coupling agents with carboxylic acids.
Protocol 1.1: N-Acylation with Acyl Chlorides
This is a direct and often high-yielding method for amide formation. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Caption: General workflow for N-Acylation using an acyl chloride.
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2–1.5 eq.). The base is crucial to scavenge the HCl generated during the reaction.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. Maintaining the temperature at 0 °C is important to control the exothermicity of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Solvent | Anhydrous DCM, THF | Ensures reactants are soluble and prevents hydrolysis of the acyl chloride. |
| Base | Triethylamine (Et₃N), DIPEA | Non-nucleophilic amines that effectively scavenge HCl without competing in the reaction. |
| Equivalents | 1.1 eq. Acyl Chloride, 1.2 eq. Base | A slight excess of the acylating agent drives the reaction to completion. Excess base ensures full neutralization of HCl. |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction, preventing potential side reactions or degradation. |
Protocol 1.2: N-Acylation via Peptide Coupling Agents
For sensitive substrates or when using a carboxylic acid directly, peptide coupling reagents are the preferred choice. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. This method avoids the need to generate harsh acyl chlorides and proceeds under mild conditions.
Caption: Workflow for amide synthesis using a coupling agent.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), a coupling agent such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq.), and an additive like HOBt (Hydroxybenzotriazole, 1.2 eq.) or DMAP (4-Dimethylaminopyridine, 0.1 eq.) in anhydrous DCM or DMF.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq.) and DIPEA (1.5-2.0 eq.) in the same solvent to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification & Characterization: Purify the crude product by flash chromatography and confirm its identity as described in Protocol 1.1.
N-Sulfonylation: Synthesizing Bioactive Sulfonamides
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, found in antibacterial, diuretic, and anti-inflammatory drugs. The reaction of the primary amine with a sulfonyl chloride is a straightforward and reliable method for their synthesis.[5][6]
Caption: General scheme for N-Sulfonylation.
Experimental Protocol:
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of DCM and Et₃N (1.5 eq.). Pyridine often serves as both the solvent and the base.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 6-18 hours. Monitor for completion by TLC/LC-MS.
-
Work-up:
-
Pour the reaction mixture into a flask containing ice and 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification & Characterization: Purify the crude sulfonamide via flash chromatography or recrystallization. Characterize the final compound by NMR and MS.
Reductive Amination: A Controlled Approach to N-Alkylation
While direct N-alkylation with alkyl halides is possible, it is notoriously difficult to control and often leads to a mixture of mono- and di-alkylated products, along with potential quaternary ammonium salt formation.[7] Reductive amination is a far superior and more controlled strategy for synthesizing secondary and tertiary amines.[8][9] The process involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild, selective reducing agent.
Caption: The two-stage process of reductive amination.
Experimental Protocol:
-
Setup: To a flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.2 eq.) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).
-
Imine Formation: If desired, add a catalytic amount of acetic acid (AcOH) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq.), portion-wise. STAB is a mild and highly selective reagent for reducing iminium ions in the presence of unreacted carbonyls, which is a key advantage.[8]
-
Reaction: Stir at room temperature for 3-24 hours. Monitor the reaction by LC-MS. The disappearance of the starting amine and the imine intermediate, and the appearance of the product mass, indicates completion.
-
Work-up:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification & Characterization: Purify the resulting secondary or tertiary amine by flash chromatography. Characterize the final product using NMR and MS analysis.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Solvent | DCE, THF, MeOH | Aprotic solvents like DCE are common. MeOH can also be used but may require different reducing agents. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Preferred for its mildness and high selectivity for the iminium ion over the starting carbonyl. Less sensitive to pH than NaBH₃CN.[8] |
| Catalyst | Acetic Acid (optional) | Can accelerate the formation of the imine, especially with less reactive ketones. |
| Control | Stoichiometry | The reaction is highly controlled by the stoichiometry of the reactants, preventing the over-alkylation issues seen with alkyl halides. |
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-705.
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El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1696. [Link]
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Li, Y., et al. (2009). 2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o325. [Link]
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Gasparyan, G., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2419. [Link]
-
Karabacak, T., et al. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1170. [Link]
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Abdelgawad, M. A., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(1), 142. [Link]
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Ayimbila, S. N., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101345. [Link]
-
Patel, H. M., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles. ACS Omega, 7(40), 35839-35854. [Link]
-
Sunkara, S., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 213-238. [Link]
-
Asymmetric, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Sunkara, S., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 213-238. [Link]
-
Kim, J. H., & Lee, B. S. (2003). Regiospecific Alkylation of 5-Substituted 2-Acylamino-1,3,4-thiadiazoles. Bulletin of the Korean Chemical Society, 24(11), 1593-1596. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-21. [Link]
-
Grivas, K., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. International Journal of Molecular Sciences, 23(3), 1867. [Link]
-
Morales-Ríos, M. S., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(15), 3465. [Link]
-
Kaur, H., & Singh, G. (2024). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1][10][11]thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
-
Shcherbakov, D., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1195. [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 209-218. [Link]
-
Wang, D., et al. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. New Journal of Chemistry, 45(36), 16429-16434. [Link]
-
Lead Sciences. (n.d.). N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]
Sources
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Application Note & Protocols: Strategic Suzuki Coupling of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine for Drug Discovery Scaffolds
Introduction: The Strategic Value of C-5 Functionalized Aminothiazoles
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activities.[1] The ability to strategically functionalize this scaffold is paramount for expanding chemical diversity in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction represents a powerful and widely adopted method for forming carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[2][3]
This guide focuses on a specific, high-value building block: 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine . While the bromo-thiazole moiety is an ideal handle for Suzuki coupling, the presence of a primary ethylamine side chain introduces a significant challenge. The basic amine can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[2] This document provides a comprehensive analysis of the reaction, detailing optimized protocols and the rationale behind key experimental choices to successfully navigate this synthetic challenge and unlock the potential of this versatile scaffold.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[4][5] The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The cycle begins with a Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the thiazole, forming a Pd(II) complex.[4] Concurrently, the boronic acid is activated by a base to form a more nucleophilic boronate species.[7] This boronate then undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium.[6] The final, product-forming step is reductive elimination , where the two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
Core Challenges & Strategic Solutions
The primary challenge with this compound is the presence of the free primary amine, which can act as a ligand and interfere with the palladium catalyst.[2] While amine protection (e.g., as a Boc-carbamate) is a viable strategy, developing a robust protocol that tolerates the free amine is more efficient and atom-economical.[8]
Catalyst & Ligand Selection: The Key to Success
The choice of the palladium source and its associated ligand is the most critical parameter for achieving high yields.
-
Palladium Pre-catalyst: While simple sources like Pd(OAc)₂ can be effective, pre-catalysts that readily form the active Pd(0) species are often superior. Pd(PPh₃)₄ is a reliable choice as it enters the catalytic cycle directly.[9] For more challenging couplings, catalysts incorporating bulky, electron-rich phosphine ligands, such as Pd(dppf)Cl₂ , often provide higher yields and faster reaction times by promoting the rate-limiting reductive elimination step.[10][11]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For substrates with potentially coordinating groups like amines, bulky phosphine ligands are essential. They create a sterically hindered environment around the palladium, which can disfavor coordination of the substrate's amine group while still allowing the catalytic cycle to proceed. Examples include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and ferrocene-based ligands like dppf.[11]
Base Selection: Activating the Boronic Acid
A base is required to activate the boronic acid, forming a more reactive boronate complex that facilitates transmetalation.[7] The choice of base can significantly impact the reaction outcome.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and effective bases for Suzuki couplings. Potassium carbonate (K₂CO₃) is a cost-effective and reliable choice for a wide range of substrates.[9] Cesium carbonate (Cs₂CO₃) is a stronger base and more soluble, often providing better results for less reactive partners.
-
Phosphates (K₃PO₄): Potassium phosphate is another strong base that is particularly effective in anhydrous conditions or for substrates prone to hydrolysis.[12]
-
Organic Bases: Amine bases like triethylamine (TEA) are generally avoided as they can compete with the desired ligand for coordination to the palladium center.
Solvent System: A Balancing Act
The solvent must solubilize all reaction components and facilitate the reaction at an appropriate temperature. Aprotic polar solvents are typically used, often in combination with water.
-
Ethereal Solvents (1,4-Dioxane, DME): These are excellent choices, offering good solubility for both organic and inorganic reagents.[11]
-
Aromatic Solvents (Toluene): Toluene is effective, especially for reactions run at higher temperatures.[9]
-
Biphasic Systems (Toluene/Water, Dioxane/Water): The addition of water can accelerate the transmetalation step and help dissolve the inorganic base. A typical ratio is 4:1 or 5:1 organic solvent to water.[9][13]
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and organic solvents should be handled with care.
General Protocol for Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be a suspension.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[9]
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Caption: Experimental workflow for the Suzuki coupling protocol.
Optimization and Data
The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides a summary of typical conditions and expected outcomes.
| Arylboronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 85-95 | Electron-rich partners are generally highly reactive. |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 100 | 12 | 75-85 | Standard, reliable conditions.[9] |
| 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (4%) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 10 | 70-80 | Electron-poor partners may require slightly stronger conditions. |
| 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (5%) | K₃PO₄ (3.0) | Dioxane | 110 | 18 | 60-70 | Sterically hindered partners are more challenging and may require higher temperatures and catalyst loading. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)) | Ensure thorough degassing of solvents and use a fresh bottle of catalyst. Use a pre-catalyst that is more air-stable. |
| Insufficient base strength or solubility | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | |
| Reaction temperature is too low | Increase the reaction temperature in 10 °C increments. | |
| Formation of Side Products | Debromination of starting material | This can occur if the transmetalation is slow. Ensure the boronic acid is of high purity and use a slight excess (1.2-1.5 eq). |
| Homocoupling of boronic acid | Lower the catalyst loading. Ensure the reaction is strictly anaerobic. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for generating diverse libraries of C-5 functionalized aminothiazoles. While the presence of the free amine presents a potential challenge, this can be overcome through the judicious selection of a bulky, electron-rich phosphine ligand, an appropriate base, and an optimized solvent system. The protocols outlined in this guide provide a validated and reliable framework for researchers to leverage this valuable building block in their drug discovery and development efforts.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
El-Gendy, M. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 356-368. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Kamali, M. (2016). Synthesis of some new 5- substituted of 2-amino-4-phenylthiazoles and bis(2-aminothiazole)sulfides. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Bessette, A., et al. (2015). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 93(8), 834-841. Available at: [Link]
-
Rostami, A., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Communications Chemistry, 2(1), 1-8. Available at: [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5991. Available at: [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Chemistry Central Journal. Retrieved from [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Retrieved from [Link]
-
Vitale, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 12821-12831. Available at: [Link]
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Analytical Characterization of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine: A Multi-Technique Approach
An Application Note for Drug Development Professionals
Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a key heterocyclic building block in medicinal chemistry. The unique structural features of this compound—a primary amine, a brominated thiazole ring, and an ethyl linker—necessitate a multi-faceted analytical approach to unambiguously confirm its identity, purity, and structural integrity. We present detailed protocols and theoretical justifications for the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. This document is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for the characterization of complex heterocyclic amines.
Introduction and Strategic Overview
The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals, valued for its diverse chemical reactivity and ability to engage in various biological interactions.[1][2][3][4] The title compound, this compound, serves as a critical intermediate, offering multiple reaction sites for further molecular elaboration. The bromine atom at the 5-position provides a handle for cross-coupling reactions, the primary amine is ideal for amide bond formation or reductive amination, and the thiazole ring itself presents unique electronic properties.
Given its role as a foundational starting material, rigorous characterization is not merely a procedural step but a prerequisite for ensuring the validity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). An impurity or misidentification at this stage can have cascading negative consequences on a research and development timeline.
The analytical strategy outlined herein is designed to be a self-validating system. Each technique provides orthogonal data points that, when combined, create a complete and verifiable profile of the molecule's structure and purity.
Caption: Overall workflow for compound characterization.
Physicochemical & Structural Properties
A foundational step in any analytical protocol is to establish the theoretical properties of the target compound. This data informs the selection of experimental parameters and provides a benchmark against which empirical data can be compared.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂S | [5] |
| Molecular Weight | 223.09 g/mol | Calculated |
| CAS Number | Not available; related structures exist | [5][6] |
| Appearance | Expected to be a solid or oil | General observation |
| Theoretical Elemental Composition | C: 26.92%, H: 3.16%, Br: 35.82%, N: 12.56%, S: 14.37% | Calculated |
Spectroscopic Characterization Protocols
Spectroscopy provides the most direct evidence of a molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while specialized techniques can even probe the bromine environment.
Expert Rationale: The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical. DMSO-d₆ is often preferred for primary amines as the amine protons (NH₂) are less likely to exchange rapidly, allowing for their observation as a distinct signal. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the bromine atom.
Expected ¹H NMR Signals (400 MHz, DMSO-d₆)
| Protons | Multiplicity | Approx. δ (ppm) | Integration | Rationale |
|---|---|---|---|---|
| H-4 (thiazole) | Singlet (s) | 7.5 - 7.8 | 1H | Aromatic proton on the electron-deficient thiazole ring. |
| -CH₂- (ethyl) | Triplet (t) | 3.2 - 3.5 | 2H | Adjacent to the thiazole ring (deshielded). |
| -CH₂- (ethyl) | Triplet (t) | 2.9 - 3.2 | 2H | Adjacent to the amine group. |
| -NH₂ | Broad Singlet (br s) | 1.5 - 2.5 | 2H | Exchangeable protons of the primary amine. |
Expected ¹³C NMR Signals (100 MHz, DMSO-d₆)
| Carbon | Approx. δ (ppm) | Rationale |
|---|---|---|
| C-2 (thiazole) | 168 - 172 | Carbon attached to two heteroatoms (N and S). |
| C-4 (thiazole) | 140 - 145 | Aromatic CH carbon. |
| C-5 (thiazole) | 115 - 120 | Carbon bearing the bromine atom. |
| -CH₂- (adjacent to thiazole) | 35 - 40 | Aliphatic carbon deshielded by the ring. |
| -CH₂- (adjacent to amine) | 40 - 45 | Aliphatic carbon attached to nitrogen. |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.
-
Validation: The observed chemical shifts, coupling constants, and integration values must align with the proposed structure.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and providing structural information through fragmentation patterns. For this compound, it offers a definitive validation point due to the unique isotopic signature of bromine.
Expert Rationale: Electrospray Ionization (ESI) in positive ion mode is the preferred method as the primary amine is easily protonated to form the [M+H]⁺ ion. The most critical diagnostic feature will be the presence of two major peaks of nearly equal intensity, separated by 2 m/z units, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[7]
Expected Mass Spectrometry Data (ESI+)
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | 222.96 | 224.96 | ~100 : 97.5 |
| [M-NH₂]⁺ | 206.94 | 208.94 | Variable |
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Validation: The spectrum must show the [M+H]⁺ ion with the correct m/z values and the characteristic ~1:1 A+2 isotopic pattern for bromine. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical value.
Chromatographic Purity Assessment
HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds. The analysis of polar amines can be challenging, often requiring specific strategies to achieve good peak shape and retention.[8]
Expert Rationale: Direct analysis of this primary amine on a standard C18 column can result in poor peak shape (tailing) due to interaction with residual silanols on the silica support. This can be mitigated by using a low pH mobile phase to ensure the amine is fully protonated and by using an end-capped column. For enhanced sensitivity and to improve chromatographic behavior, pre-column derivatization is a highly effective strategy.[8][9] We will outline a protocol using the common derivatizing agent, o-Phthalaldehyde (OPA).[8]
Caption: Workflow for OPA pre-column derivatization.
Protocol: HPLC Purity Analysis (with OPA Derivatization)
Reagents & Equipment:
-
HPLC system with a Fluorescence (FLD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
OPA derivatization reagent (commercially available or prepared in-house).
-
Boric acid buffer (0.4 M, pH 10.4).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at 1 mg/mL. Dilute further to an appropriate working concentration (e.g., 10 µg/mL).
-
Derivatization:
-
In an autosampler vial, mix 100 µL of the diluted sample with 400 µL of boric acid buffer.
-
Add 50 µL of the OPA reagent.
-
Vortex immediately for 30 seconds and allow to react for 2 minutes at room temperature.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection (FLD): Excitation: 340 nm, Emission: 455 nm.
-
Detection (UV): 338 nm.
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. The tailing factor for the main peak should be between 0.9 and 1.5.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
HPLC Method Parameters Summary
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detector | Fluorescence (Ex: 340 nm, Em: 455 nm) |
| Injection Vol. | 10 µL |
| Derivatization | Pre-column with OPA/thiol |
Elemental Analysis
Elemental analysis provides the ultimate confirmation of a compound's empirical formula by quantitatively determining the percentage of each element present.
Expert Rationale: This technique is destructive but provides highly accurate data on the elemental ratios within the molecule. The results must match the theoretical composition calculated from the molecular formula within a narrow margin of error (typically ±0.4%) to be considered a match. This is a critical release test for new chemical entities.
Protocol: Sample Submission for Elemental Analysis
-
Sample Purity: Ensure the sample is of the highest possible purity (ideally >98% by HPLC) and thoroughly dried to remove residual solvents.
-
Submission: Accurately weigh ~2-3 mg of the sample into a tared vial.
-
Analysis: The analysis is typically performed by a specialized service using a combustion analyzer. The sample is burned in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified. Bromine is determined by separate methods.
-
Validation: The experimentally determined percentages for C, H, N, S, and Br must be within ±0.4% of the theoretical values.
Comparison of Theoretical vs. Experimental Values
| Element | Theoretical % | Acceptable Experimental Range |
|---|---|---|
| C | 26.92 | 26.52 - 27.32 |
| H | 3.16 | 2.76 - 3.56 |
| N | 12.56 | 12.16 - 12.96 |
| S | 14.37 | 13.97 - 14.77 |
| Br | 35.82 | 35.42 - 36.22 |
Integrated Data Analysis for Final Confirmation
No single analytical technique is sufficient for the complete characterization of a molecule. The strength of this approach lies in the convergence of evidence from orthogonal methods.
Sources
- 1. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-1,3,4-thiadiazole 95 HPLC 37566-39-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
Abstract
This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in various matrices. The methodology leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of this polar molecule, coupled with electrospray ionization tandem mass spectrometry for selective and sensitive detection. This document provides a step-by-step protocol, explains the scientific rationale behind the chosen parameters, and offers guidance for implementation.
Introduction
This compound is a heterocyclic amine containing a brominated thiazole moiety. The thiazole ring is a key structural component in numerous biologically active compounds and pharmaceuticals.[1][2] The presence of a primary amine and the polar thiazole ring imparts significant polarity to the molecule. Accurate and precise quantification of such compounds is crucial in drug discovery, pharmacokinetic studies, and metabolite identification.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of small molecules in complex mixtures.[3] However, the analysis of polar compounds like this compound by conventional reversed-phase liquid chromatography (RPLC) can be challenging due to poor retention on non-polar stationary phases.[4][5] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior technique for the retention and separation of polar analytes.[6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar compounds.[9]
This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound, addressing sample preparation, chromatographic separation, and mass spectrometric detection.
Analyte Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C5H7BrN2S | Based on chemical structure. |
| Molecular Weight | ~207.09 g/mol | Calculated based on atomic weights. |
| Polarity | High | Presence of a primary amine and a thiazole ring. |
| pKa (of amine) | ~9-10 | Typical for primary alkylamines. |
| Solubility | High in polar solvents (e.g., water, methanol) | Expected for a polar amine. |
Experimental
Materials and Reagents
-
This compound reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
LC-MS grade ammonium formate
Sample Preparation: A "Dilute-and-Shoot" Approach
For many applications involving relatively clean sample matrices, a simple "dilute-and-shoot" method is sufficient and minimizes sample handling and potential for error.[3]
Protocol:
-
Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid) to prepare calibration standards and quality control (QC) samples.
-
For unknown samples, dilute them with the initial mobile phase to a concentration within the calibration range.
-
Vortex all solutions thoroughly.
-
Transfer the solutions to autosampler vials for LC-MS/MS analysis.[3]
Causality Behind Experimental Choices:
-
Simplicity: The "dilute-and-shoot" approach is fast, requires minimal resources, and is suitable for high-throughput analysis.
-
Matrix Effects: While simple, this method is susceptible to matrix effects. If significant ion suppression or enhancement is observed, a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[11]
Liquid Chromatography
The high polarity of the analyte necessitates a chromatographic approach that ensures adequate retention and separation from potential interferences. HILIC is the chosen mode of separation for this application.
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary pressure and flow rate control for HILIC separations. |
| Column | HILIC column with a polar stationary phase (e.g., amide, silica, or diol) | Ensures retention of the polar analyte.[6] |
| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid | The aqueous component acts as the strong eluting solvent in HILIC.[7] The buffer and acid improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | The organic component is the weak solvent in HILIC. |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%), then ramp down to a lower percentage (e.g., 40%) to elute the analyte. | This "inverse" gradient is characteristic of HILIC separations.[7] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for typical analytical HILIC columns. |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times. |
| Injection Volume | 1 - 5 µL | To avoid peak distortion and column overloading. |
Mass Spectrometry
Electrospray ionization (ESI) in positive ion mode is the ideal choice for ionizing the primary amine in this compound.[12][13] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification.[14]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine is readily protonated in the positive ion mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis.[15] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized for efficient ion generation. |
| Source Temperature | 120 - 150 °C | To aid in desolvation. |
| Desolvation Gas Flow | 600 - 800 L/hr | To facilitate solvent evaporation. |
| Cone Gas Flow | 50 - 150 L/hr | To prevent solvent droplets from entering the mass analyzer. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation (CID). |
MRM Transition Optimization:
The specific MRM transitions must be empirically determined by infusing a standard solution of this compound into the mass spectrometer.
-
Precursor Ion (Q1): The protonated molecule [M+H]+ is expected at m/z ~208.0 (for 79Br) and ~210.0 (for 81Br) due to the isotopic distribution of bromine.
-
Product Ions (Q3): Fragmentation of the precursor ion will likely involve cleavage of the ethylamine side chain or fragmentation of the thiazole ring.[16][17] Potential product ions should be scanned in a product ion scan to identify the most intense and stable fragments for quantification and confirmation.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
Logical Relationship of Method Development
Caption: Rationale for the LC-MS/MS method development.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The use of HILIC for chromatographic separation and ESI-MS/MS for detection ensures a robust, sensitive, and selective method suitable for various applications in pharmaceutical and scientific research. The detailed explanation of the rationale behind each step allows for easy implementation and adaptation of the method to specific laboratory needs.
References
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 622-632. Available at: [Link]
-
Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]
-
Mohamed, M. S., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 15(3), 1889-1899. Available at: [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]
-
Unknown Author. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]
-
Al-Asmari, F., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1179, 122853. Available at: [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]
-
Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
Unknown Author. (2016). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. ResearchGate. Available at: [Link]
-
Mantu, D., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. Available at: [Link]
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Available at: [Link]
-
Zaikin, V. G., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1693. Available at: [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]
-
Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]
-
JoVE. (n.d.). Video: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
-
Dahlin, J. L., et al. (2021). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 12(7), 1166-1170. Available at: [Link]
-
Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available at: [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Zhu, J., & Cole, R. B. (2000). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(11), 932-941. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]
-
ResearchGate. (n.d.). How to extract small molecules from cell culture media for LC-MS ?. Available at: [Link]
-
Dolan, J. W. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(12), 794-799. Available at: [Link]
-
Net-Pharma. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available at: [Link]
-
Ferraro, V., et al. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 12(18), 3381. Available at: [Link]
-
Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Available at: [Link]
-
Sediq, A. S., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6653. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
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Chemistry - A step towards success. (2022, February 11). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol [Video]. YouTube. Available at: [Link]
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Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available at: [Link]
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Use of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine in developing enzyme inhibitors
An In-Depth Technical Guide to the Application of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Bromo-Thiazole Scaffold
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, ability to engage in a wide range of non-covalent interactions, and metabolic stability make it an ideal starting point for drug discovery campaigns. The specific compound, this compound, integrates this valuable heterocycle with two key features that enhance its potential as a lead structure for enzyme inhibitors: a reactive bromine atom at the 5-position and a flexible ethylamine side chain.
The bromine substituent is not merely a placeholder; it serves as a potential reactive handle for forming covalent bonds with nucleophilic residues in an enzyme's active site, a strategy increasingly employed to achieve high potency and prolonged duration of action.[2] Furthermore, its steric and electronic properties can be fine-tuned to optimize binding affinity. The ethylamine side chain provides a vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the introduction of moieties that can interact with specific sub-pockets of a target enzyme, thereby improving selectivity and potency. This guide provides a comprehensive overview and detailed protocols for leveraging this versatile scaffold in the discovery and characterization of novel enzyme inhibitors.
Part 1: Mechanistic Insights and Target Enzyme Classes
Potential Mechanisms of Inhibition
The inhibitory activity of derivatives from this scaffold can arise from two primary mechanisms:
-
Covalent Inhibition: The electron-withdrawing nature of the thiazole ring can render the C5-bromine susceptible to nucleophilic attack by amino acid residues such as cysteine (thiol group) or serine (hydroxyl group) within an enzyme's active site. This forms an irreversible or slowly reversible covalent bond, leading to potent and sustained inhibition. This mechanism is particularly relevant for enzymes that utilize a catalytic cysteine, such as certain proteases and phosphatases.
-
Non-Covalent Interactions: The scaffold is rich in features that promote strong, non-covalent binding. The thiazole ring can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine), while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. The terminal amine group is a potent hydrogen bond donor and can form crucial salt-bridge interactions with acidic residues like aspartate or glutamate.
Caption: Potential covalent modification of a cysteine residue.
Prominent Enzyme Targets
The thiazole scaffold has demonstrated inhibitory activity against a broad spectrum of enzyme classes.[1][3] Researchers can consider the following targets when screening this compound and its derivatives:
-
Carbonic Anhydrases (CAs): Thiazole-containing compounds, particularly those with sulfonamide groups, are known inhibitors of CAs.[4] These enzymes are involved in pH regulation and are targets for treating glaucoma, epilepsy, and certain cancers.
-
Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. Thiazole derivatives have been identified as potent cholinesterase inhibitors.[5][6]
-
α-Glucosidase: This enzyme is a key target for managing type-2 diabetes. Thiazole derivatives have shown significant α-glucosidase inhibitory activity.[7][8]
-
Kinases: The 2-aminothiazole moiety is a well-established kinase hinge-binding scaffold, present in approved drugs like Dasatinib.[9] The development of kinase inhibitors is central to modern oncology.
-
Bacterial Enzymes: Thiazoles have shown promise as antimicrobial agents by targeting essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[10][11]
-
Lipoxygenases (LOX): These enzymes play a role in inflammation and cancer progression, and thiazole derivatives have been evaluated as LOX inhibitors.[12]
Part 2: Application Notes for Assay Development
General Workflow for Inhibitor Screening
A systematic approach is crucial for identifying and validating enzyme inhibitors. The workflow involves careful preparation, execution, and data analysis to ensure the reliability and reproducibility of results.
Caption: General workflow for in vitro enzyme inhibition screening.
Compound Handling and Preparation
-
Solubility: this compound and its derivatives are typically soluble in organic solvents like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Assay Concentration: When preparing serial dilutions for the assay, ensure the final concentration of DMSO in the reaction well is low (typically ≤1%) to avoid solvent-induced enzyme inhibition or denaturation. Run a "vehicle control" with the same final DMSO concentration to account for any solvent effects.
The Imperative of Counter-Screening
Thiazole-containing fragments, particularly 2-aminothiazoles, are sometimes flagged as "frequent hitters" or promiscuous inhibitors in high-throughput screening campaigns.[13] This can be due to non-specific mechanisms like compound aggregation, redox cycling, or non-specific covalent reactivity. It is critical to perform counter-screens to validate any initial hits.
-
Thiol Reactivity: Given the bromo-substituent, a primary concern is non-specific reactivity with cysteine residues. A thiol reactivity assay using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is an essential validation step.[13] This assay detects if the compound readily reacts with free thiols, which is a strong indicator of potential promiscuity.
-
Assay Interference: Test for compound interference with the assay signal (e.g., auto-fluorescence or absorbance at the detection wavelength) by running controls without the enzyme.
Part 3: Detailed Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard methodologies for assessing α-glucosidase inhibitors.[14]
Principle: The enzyme α-glucosidase hydrolyzes the colorless substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release the yellow-colored product p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm. An inhibitor will reduce the rate of this color formation.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Test compound (serial dilutions from DMSO stock)
-
Sodium carbonate (Na₂CO₃), 0.1 M (Stop Solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute these into the phosphate buffer to achieve the desired final concentrations. The final DMSO concentration should be constant across all wells.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 10 µL of the test compound dilution and 50 µL of α-glucosidase solution (in buffer).
-
Positive Control (No Inhibitor): 10 µL of buffer (with DMSO) and 50 µL of α-glucosidase solution.
-
Blank (No Enzyme): 10 µL of buffer (with DMSO) and 50 µL of buffer.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of pNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.
-
Detection: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis:
-
Correct the absorbance readings by subtracting the blank (no enzyme) value.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Abs_Test / Abs_PositiveControl)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).
Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay (Esterase Activity)
Principle: Carbonic anhydrases (CAs) also exhibit esterase activity. This assay measures the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate, which is monitored spectrophotometrically.[4]
Materials:
-
Human Carbonic Anhydrase II (hCA II), recombinant
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound (serial dilutions)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well UV-transparent plate, add:
-
160 µL of Tris-HCl buffer.
-
10 µL of the test compound dilution (in buffer/DMSO).
-
10 µL of hCA II solution.
-
-
Pre-incubation: Mix and pre-incubate at room temperature for 10 minutes.
-
Reaction Initiation: Add 20 µL of NPA solution (dissolved in acetonitrile) to each well to start the reaction.
-
Detection: Immediately measure the increase in absorbance at 348 nm over time (e.g., for 3-5 minutes) in kinetic mode. The rate of reaction is the slope of the absorbance vs. time plot (ΔAbs/min).
Data Analysis:
-
Determine the reaction rate for each well.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Rate_Test / Rate_PositiveControl)] * 100
-
Determine the IC₅₀ value as described in Protocol 1.
Protocol 3: Thiol Reactivity Counter-Screen (DTNB Assay)
Principle: This assay determines if a compound reacts with free thiol groups. The reduction of DTNB by a thiol (like glutathione or the probe molecule itself) produces 5-mercapto-2-nitrobenzoic acid (TNB²⁻), a yellow-colored product with strong absorbance at 412 nm. A reactive compound will sequester the free thiol, preventing or reducing the formation of TNB²⁻.[13]
Materials:
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione (GSH) or another stable thiol
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Test compound
-
96-well microplate and reader
Procedure:
-
Assay Setup: In a 96-well plate, prepare two sets of wells for each compound:
-
Test Wells: Add buffer, test compound at a high concentration (e.g., 50-100 µM), and GSH.
-
Control Wells: Add buffer, vehicle (DMSO), and GSH.
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow for any reaction between the compound and GSH.
-
Color Development: Add DTNB solution to all wells.
-
Detection: After a brief incubation (5-10 minutes), measure the absorbance at 412 nm.
Interpretation:
-
A significant decrease in absorbance in the "Test Wells" compared to the "Control Wells" indicates that the test compound has reacted with GSH.
-
Compounds showing >20-30% signal reduction in this assay should be flagged as potentially promiscuous thiol-reactive compounds and require further investigation before being considered true hits.
Part 4: Data Presentation and Structure-Activity Relationship (SAR)
Systematically modifying the this compound scaffold and tabulating the resulting inhibitory activities is key to building a robust SAR. Modifications can include altering substituents on the thiazole ring, replacing the bromine with other halogens or functional groups, and derivatizing the ethylamine side chain.
Table 1: Hypothetical SAR Data for Scaffold Derivatives Against Target Enzymes
| Compound ID | R¹ (on Amine) | R² (at C4) | α-Glucosidase IC₅₀ (µM) | hCA II IC₅₀ (µM) | Thiol Reactivity (% Signal Loss) |
| Parent | -H | -H | 55.2 | >100 | 45% |
| Deriv-01 | -Acetyl | -H | 25.8 | 89.1 | 5% |
| Deriv-02 | -Benzoyl | -H | 8.3 | 45.6 | 3% |
| Deriv-03 | -H | -Methyl | 48.1 | >100 | 42% |
| Deriv-04 | -Benzoyl | -Methyl | 5.1 | 33.7 | 4% |
Interpretation of Hypothetical Data:
-
Acylating the primary amine (Deriv-01, Deriv-02) appears to reduce thiol reactivity, suggesting the free amine may contribute to non-specific effects.
-
Adding a bulky benzoyl group (Deriv-02, Deriv-04) significantly improves potency against both enzymes, indicating a favorable interaction in a hydrophobic pocket.
-
Modification at the C4 position (Deriv-03) has a minor effect on potency, suggesting this position is less critical for binding to these specific targets.
References
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]
-
Zaczyńska, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Retrieved from [Link]
- Singh, S., et al. (2025).
- Gomha, S. M., et al. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ChemInform.
-
Gontijo, R. R., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules. Retrieved from [Link]
- Topal, M., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.
- ResearchGate. (n.d.).
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
- ResearchGate. (2022).
- Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
-
National Institutes of Health. (n.d.). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Retrieved from [Link]
- No URL provided.
-
El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]
-
Bartoli, M., et al. (2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules. Retrieved from [Link]
- FULIR. (2022).
- ResearchGate. (n.d.).
-
National Institutes of Health. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from [Link]
- International Journal of Pharmaceutical and Bio-Medical Science. (2023).
-
Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydro[10][14]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors.
- ResearchGate. (n.d.).
-
National Institutes of Health. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine in the Synthesis of Novel Anticancer Agents
Authored by: A Senior Application Scientist
Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology
The thiazole ring, a five-membered sulfur- and nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding and hydrophobic interactions, and structural rigidity make it an ideal scaffold for designing molecules that can potently and selectively interact with biological targets.[1] This is particularly evident in oncology, where the thiazole moiety is a key structural component in several clinically approved anticancer drugs, including the kinase inhibitors Dasatinib and Dabrafenib.[1][2]
The strategic value of a synthetic building block lies in its ability to serve as a versatile platform for generating a diverse library of complex molecules. 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is an exemplary bifunctional synthon, engineered for precisely this purpose. It offers two distinct points for chemical modification:
-
A Primary Amino Group: The ethylamine side chain provides a nucleophilic handle for straightforward derivatization, most commonly through amide or sulfonamide bond formation. This allows for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).
-
A Bromo Substituent: The bromine atom at the 5-position of the thiazole ring is a versatile anchor for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of various aryl and heteroaryl substituents, profoundly altering the molecule's steric and electronic profile.[3][4]
This guide provides a detailed technical overview, including plausible synthetic routes and application protocols, for leveraging this powerful building block in the discovery of next-generation anticancer agents.
PART 1: Synthesis of the Core Synthon
While commercially available, understanding the synthesis of the core building block, this compound, provides crucial insights into its chemistry. A plausible and robust laboratory-scale synthesis can be envisioned as a multi-step process, outlined below.
Caption: Proposed multi-step synthesis of the target synthon.
Protocol 1: Synthesis of this compound
This protocol outlines a four-step sequence starting from Boc-protected β-alanine.
Step 1A: Thionation of Boc-β-Alanine
-
Rationale: Conversion of the carboxylic acid amide to a thioamide is the prerequisite for the subsequent Hantzsch thiazole synthesis. Lawesson's reagent is a highly effective thionating agent for this transformation.
-
Procedure:
-
To a stirred solution of N-Boc-β-alanine amide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.55 eq).
-
Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the Boc-β-alanine thioamide.
-
Step 1B: Hantzsch Thiazole Synthesis [5][6]
-
Rationale: The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring by condensing a thioamide with an α-haloketone (or equivalent).[7] Here, 1,3-dichloroacetone serves as the three-carbon electrophilic partner.
-
Procedure:
-
Dissolve the thioamide from Step 1A (1.0 eq) in ethanol.
-
Add 1,3-dichloroacetone (1.1 eq) to the solution.
-
Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by LC-MS.
-
After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (2-(thiazol-2-yl)ethyl)carbamate.
-
Step 1C: Regioselective Bromination [8][9]
-
Rationale: The C5 position of the 2-substituted thiazole ring is electron-rich and susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.
-
Procedure:
-
Dissolve the product from Step 1B (1.0 eq) in acetonitrile at room temperature.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography if necessary.
-
Step 1D: Boc Deprotection
-
Rationale: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine. This is achieved under acidic conditions.
-
Procedure:
-
Dissolve the brominated intermediate from Step 1C (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine salt. The free base can be obtained by neutralization with a mild base and subsequent extraction.
-
PART 2: Application in the Synthesis of Kinase Inhibitor Scaffolds
The true utility of this compound is realized in its divergent elaboration into a library of potential anticancer agents. The following protocols demonstrate two orthogonal diversification strategies targeting the amine and bromide functionalities.
Caption: Orthogonal derivatization of the core synthon.
Protocol 2: Amide Coupling at the Ethylamine Moiety
-
Rationale: Amide bond formation is the most common reaction in medicinal chemistry for linking molecular fragments.[10] This protocol uses a standard carbodiimide-mediated coupling, which proceeds under mild conditions and tolerates a wide range of functional groups on the carboxylic acid partner.[11]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, nitrogen atmosphere.
-
-
Procedure:
-
In a round-bottom flask under nitrogen, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Add the core synthon (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography or preparative HPLC.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position
-
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, ideal for coupling the 5-bromothiazole with various (hetero)aryl boronic acids.[12][13] This allows for the exploration of SAR in regions of the molecule that often interact with solvent-exposed areas or allosteric pockets of the target protein.[14]
-
Reagents & Equipment:
-
5-Bromo-thiazole derivative (from Protocol 2 or the core synthon itself) (1.0 eq)
-
(Hetero)aryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent system (e.g., Dioxane/Water 4:1)
-
Microwave vial or standard reflux setup, magnetic stirrer, nitrogen atmosphere.
-
-
Procedure:
-
To a microwave vial, add the 5-bromo-thiazole derivative (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add the degassed solvent system (Dioxane/Water).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 20-60 minutes. Alternatively, heat at reflux under conventional heating for 4-12 hours. Monitor completion by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the coupled product by flash column chromatography.
-
PART 3: Biological Targeting and Mechanistic Insights
Thiazole-containing compounds are well-represented as inhibitors of protein kinases, a family of enzymes that are frequently dysregulated in cancer.[1] Kinases transfer a phosphate group to substrate proteins, activating signaling pathways that control cell growth, proliferation, and survival. Inhibitors designed from the this compound scaffold can be tailored to target specific kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), or Src-family kinases.[2][15]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
The synthesized compounds would typically be evaluated in biochemical assays against a panel of kinases to determine their potency (IC₅₀) and selectivity. Promising hits are then tested in cell-based assays using cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to assess their anti-proliferative activity.
Data Summary: Illustrative Structure-Activity Relationship (SAR)
The following table presents hypothetical data for a small library of compounds derived from the core synthon to illustrate how SAR could be developed.
| Compound ID | R¹ Group (at Amine) | R² Group (at 5-Position) | VEGFR-2 IC₅₀ (nM) | MCF-7 Cell Viability IC₅₀ (µM) |
| SYN-001 | H (Core Synthon) | -Br | >10,000 | >50 |
| SYN-002 | 4-methoxybenzoyl | -Br | 1,250 | 25.5 |
| SYN-003 | 3-pyridinylcarbonyl | -Br | 850 | 15.2 |
| SYN-004 | 3-pyridinylcarbonyl | -phenyl | 45 | 1.8 |
| SYN-005 | 3-pyridinylcarbonyl | 4-fluorophenyl | 15 | 0.9 |
Analysis: This hypothetical data demonstrates that:
-
Acylating the amine (SYN-002, SYN-003) introduces modest activity.
-
The pyridine ring (SYN-003) is a better choice than the methoxybenzoyl group (SYN-002).
-
Replacing the bromine via Suzuki coupling (SYN-004) dramatically improves potency.
-
Adding a fluorine to the new phenyl ring (SYN-005) further enhances both enzymatic and cellular activity, a common strategy in medicinal chemistry to improve binding interactions.
Conclusion
This compound is a high-value, strategically designed building block for anticancer drug discovery. Its orthogonal reactive sites—the primary amine and the 5-bromo position—allow for systematic and divergent synthesis of compound libraries. By combining robust synthetic protocols like amide coupling and Suzuki-Miyaura cross-coupling, researchers can efficiently explore vast chemical space around the privileged thiazole scaffold, paving the way for the identification of novel and potent kinase inhibitors for cancer therapy.
References
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Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
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Dunn, J. L., et al. (2018). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 83(21), 13349-13355. [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]
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Gvern, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 2(12), 8753-8763. [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 26, 2026, from [Link]
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Kumar, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1334. [Link]
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Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]
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Bull, J. A., et al. (2018). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. ACS Sustainable Chemistry & Engineering, 6(1), 1341-1350. [Link]
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Synthesis of some new 5-substituted of. (n.d.). JOCPR. Retrieved January 26, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Tetrahedron Letters. Retrieved January 26, 2026, from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 26, 2026, from [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (n.d.). EXCLI Journal. Retrieved January 26, 2026, from [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Protocol for N-acylation of 2-aminothiazoles: A Comprehensive Guide for Synthetic Chemists
Introduction: The Privileged Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties allow it to engage in various interactions with biological targets, leading to applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] N-acylation of the 2-amino group is a critical synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This fine-tuning is essential for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates.[2]
This technical guide provides a detailed overview of the principles and practices for the successful N-acylation of 2-aminothiazoles. We will delve into the mechanistic underpinnings of common acylation strategies, present field-proven, step-by-step protocols, and discuss critical parameters for reaction optimization. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for the synthesis of N-acyl-2-aminothiazole derivatives.
Understanding the Nucleophilicity of 2-Aminothiazole
The reactivity of 2-aminothiazole in N-acylation reactions is governed by the nucleophilicity of the exocyclic amino group. While it is a primary amine, its reactivity is modulated by the electron-withdrawing nature of the thiazole ring. The lone pair of electrons on the amino nitrogen can be delocalized into the heterocyclic system, which reduces its nucleophilicity compared to a simple alkylamine. However, the endocyclic nitrogen atom can also be protonated or acylated, leading to potential side reactions. Careful selection of reagents and reaction conditions is therefore paramount to achieve selective N-acylation at the 2-amino position.
Method 1: Acylation with Acyl Chlorides
Acylation using acyl chlorides is one of the most direct and widely used methods for forming amide bonds. The high electrophilicity of the acyl chloride carbonyl carbon makes it highly susceptible to nucleophilic attack by the 2-amino group of the thiazole.
Mechanism of Acylation with Acyl Chlorides
The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is often performed under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base.[4][5][6]
dot digraph "Schotten_Baumann_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} /dot
Caption: Mechanism of N-acylation with an acyl chloride.
The key steps are:
-
Nucleophilic Attack: The lone pair of the 2-amino group attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Proton Transfer: A base (such as pyridine, triethylamine, or aqueous NaOH) neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[5]
Experimental Protocol: Acylation with Benzoyl Chloride
This protocol describes a typical procedure for the N-benzoylation of a substituted 2-aminothiazole.
Materials:
-
Substituted 2-aminothiazole (1.0 eq)
-
Benzoyl chloride (1.1-1.2 eq)
-
Pyridine or Triethylamine (1.5-2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-aminothiazole (1.0 eq) and dissolve it in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add the base (e.g., pyridine or triethylamine, 1.5-2.0 eq).
-
Acyl Chloride Addition: Add the benzoyl chloride (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acyl-2-aminothiazole.
Method 2: Acylation with Acid Anhydrides
Acid anhydrides are excellent acylating agents that are often less harsh than acyl chlorides. These reactions are frequently catalyzed by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP).
Mechanism of DMAP-Catalyzed Acylation
The use of DMAP significantly accelerates the acylation of amines by acid anhydrides.[7] The mechanism involves the formation of a highly reactive acylpyridinium intermediate.
dot digraph "DMAP_Catalysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} /dot
Caption: DMAP-catalyzed N-acylation with an acid anhydride.
-
Formation of Acylpyridinium Ion: DMAP acts as a nucleophile and attacks one of the carbonyl groups of the acid anhydride. This leads to the formation of a highly reactive N-acylpyridinium intermediate and a carboxylate anion.[7]
-
Acylation of the Amine: The 2-aminothiazole, being a better nucleophile than the carboxylate, attacks the carbonyl carbon of the activated acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: This attack forms the desired N-acylated product and releases DMAP. An auxiliary base, such as triethylamine, is often added to neutralize the carboxylic acid byproduct and regenerate the catalytic DMAP.[7]
Experimental Protocol: Acylation with Acetic Anhydride
This protocol details the N-acetylation of a 2-aminothiazole using acetic anhydride and a catalytic amount of DMAP.
Materials:
-
2-Aminothiazole (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiazole (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Reagent Addition: Add triethylamine (2.0 eq), followed by DMAP (0.1 eq) and acetic anhydride (1.5 eq).
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction's completion via TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove excess acetic anhydride and acetic acid.
-
Washing: Further wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization.
Method 3: Acylation with Carboxylic Acids using Coupling Agents
Mechanism of Amide Bond Formation with Coupling Agents
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[8][9]
dot digraph "Coupling_Agent_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} /dot
Caption: General mechanism for EDC/HOBt mediated N-acylation.
-
Activation of Carboxylic Acid: The carboxylic acid reacts with the coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.
-
Formation of Active Ester: This intermediate can be susceptible to racemization and other side reactions. The addition of HOBt intercepts the O-acylisourea to form a more stable HOBt active ester.
-
Nucleophilic Attack: The 2-aminothiazole then attacks the carbonyl of the HOBt active ester, which is a better leaving group than the corresponding urea.
-
Product Formation: This leads to the formation of the desired amide bond, with the release of HOBt and the formation of a soluble urea byproduct (in the case of EDC).[9]
Experimental Protocol: EDC/HOBt Mediated Coupling
Materials:
-
2-Aminothiazole (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid (1.1 eq), 2-aminothiazole (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM in a flask under an inert atmosphere.
-
Base Addition: Add DIPEA or Et₃N (2.0-3.0 eq) to the mixture.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: If using DCM, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine. If using DMF, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary and Comparison
The choice of acylation method often depends on the substrate scope, availability of reagents, and desired scale. The following table provides a general comparison of the three methods.
| Feature | Acyl Chlorides | Acid Anhydrides | Carboxylic Acids + Coupling Agents |
| Reactivity | Very High | High | Moderate to High (tunable) |
| Common Base/Catalyst | Pyridine, Et₃N, NaOH | DMAP (cat.), Et₃N | DIPEA, Et₃N |
| Byproducts | HCl (corrosive) | Carboxylic Acid | Urea, HOBt (often water-soluble) |
| Substrate Compatibility | May not be suitable for sensitive functional groups | Generally milder than acyl chlorides | Broadest scope, suitable for sensitive substrates |
| Cost & Availability | Acyl chlorides can be unstable/unavailable | Anhydrides are generally stable and common | Carboxylic acids are widely available |
| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent |
Troubleshooting and Key Considerations
-
Low Yields: This can be due to incomplete reaction, side reactions, or difficult purification. Ensure all reagents are anhydrous, the reaction is run under an inert atmosphere, and consider increasing the equivalents of the acylating agent or base.
-
Bis-acylation: The endocyclic nitrogen of the thiazole ring can sometimes be acylated, leading to a bis-acylated product. This is more common with highly reactive acylating agents. Using a milder method or employing a protecting group strategy on the 2-amino group, such as a tert-butyloxycarbonyl (Boc) group, can mitigate this issue.[10][11] The Boc group can be acylated, and then a final deprotection step yields the desired mono-acylated product.[10]
-
Purification Challenges: The urea byproduct from DCC coupling is insoluble in most organic solvents and can be removed by filtration. The byproduct from EDC is water-soluble, simplifying the work-up.[12]
-
Racemization: When acylating with chiral carboxylic acids, especially α-amino acids, racemization can be a concern. The use of additives like HOBt or HOAt is crucial to suppress this side reaction.[8]
Conclusion
The N-acylation of 2-aminothiazoles is a fundamental transformation in the synthesis of medicinally relevant compounds. A thorough understanding of the reaction mechanisms and the careful selection of reagents and conditions are critical for success. Acylation with acyl chlorides offers a direct and efficient route, while the use of acid anhydrides with DMAP catalysis provides a milder alternative. For substrates requiring the utmost care, coupling carboxylic acids directly using reagents like EDC and HOBt offers the greatest flexibility and compatibility with sensitive functional groups. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently and reproducibly synthesize a diverse range of N-acyl-2-aminothiazole derivatives for their drug discovery programs.
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Karakas, D., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]
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Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894-27903. [Link]
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Solis, C. N. (2015). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. [Link]
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Pasha, M. A., & Jayashankara, V. P. (2006). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Journal of the Serbian Chemical Society, 71(5), 465-472. [Link]
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Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PubMed. [Link]
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Phukan, K., & Borah, J. (2014). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 44(12), 1739-1745. [Link]
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Patel, R. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Biodiversity, 19(5), e202100958. [Link]
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Patil, R. D., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(21), 12579-12604. [Link]
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Al-Obeidi, F. A., et al. (2020). Synthesis and Evaluation of Thiazolidine Amide and N-Thiazolyl Amide Fluoroquinolone Derivatives. Molecules, 25(18), 4248. [Link]
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Isidro-Llobet, A., et al. (2009). Dual protection of amino functions involving Boc. Chemical Society Reviews, 38(3), 621-636. [Link]
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Janežič, M., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Drug Discovery Today, 25(10), 1816-1827. [Link]
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- 9. bachem.com [bachem.com]
- 10. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine. The methodologies and advice presented herein are synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Question 1: After my synthesis and initial work-up, I have a low yield of the desired product. What are the likely causes and how can I improve my recovery?
Answer:
Low yields can stem from several factors, from incomplete reactions to losses during extraction and purification. A systematic approach is crucial to identify the root cause.
-
Incomplete Reaction: The synthesis of 2-aminothiazole derivatives, often through a Hantzsch-type synthesis, can sometimes be sluggish.
-
Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. Ensure your starting materials, particularly any α-haloketone precursors, are of high purity, as impurities can inhibit the reaction.
-
-
Losses During Aqueous Work-up: this compound is a basic compound. Improper pH adjustment during the work-up can lead to significant product loss in the aqueous phase.
-
Causality: As an amine, the target compound can be protonated in acidic solutions, forming a water-soluble salt.
-
Recommendation: During the work-up, basify the aqueous layer to a pH of 8-9 with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to ensure the amine is in its free base form, which is more soluble in organic extraction solvents.[1] Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase.
-
-
Product Precipitation Issues: In some cases, the product may not fully precipitate from the reaction mixture upon cooling or work-up.
-
Recommendation: If precipitation is the intended isolation method, ensure the solution is sufficiently cooled. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. If the product remains in solution, proceed with solvent extraction.
-
Question 2: My purified product shows persistent impurities in the NMR spectrum. What are these likely to be and how can I remove them?
Answer:
The nature of the impurities will depend on the synthetic route employed. However, for a typical Hantzsch synthesis, common impurities include:
-
Unreacted Starting Materials: Residual thioamide or α-haloketone precursors are common contaminants.
-
Removal Strategy: These can often be removed by column chromatography. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. For basic compounds like your target amine, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to prevent streaking on the column.[2]
-
-
Isomeric Byproducts: The formation of 2-imino-2,3-dihydrothiazoles is a known side reaction in Hantzsch syntheses.[1]
-
Removal Strategy: These isomers often have different polarities from the desired 2-aminothiazole. Careful optimization of the mobile phase for column chromatography should allow for their separation.
-
-
Condensation Byproducts: Under certain conditions, side reactions can lead to the formation of bis-thiazoles or other higher molecular weight impurities.[1]
-
Removal Strategy: These are typically less polar than the desired product and can be separated by column chromatography.
-
Question 3: I am struggling to purify my compound by column chromatography. The product either streaks badly on the TLC plate or I get poor separation. What can I do?
Answer:
Amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to strong interactions with the acidic silica surface.
-
TLC Troubleshooting:
-
Recommendation: To the developing solvent for your TLC, add a small amount of a basic modifier like triethylamine or ammonia. This will neutralize the acidic sites on the silica and result in more symmetrical spots, which is predictive of better separation on a column. A common mobile phase for aminothiazoles is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate), with a small percentage of triethylamine.[2]
-
-
Column Chromatography Optimization:
-
Stationary Phase: While silica gel is most common, if streaking persists, consider using a different stationary phase such as alumina (basic or neutral) or a C18 reversed-phase silica gel.
-
Mobile Phase: As with TLC, the addition of a basic modifier to your eluent is crucial when using silica gel. Start with a low polarity mobile phase and gradually increase the polarity to elute your compound. A gradient of 0-100% ethyl acetate in hexane with 0.5% triethylamine is a good starting point.
-
Workflow for Column Chromatography of this compound
Caption: A typical workflow for the purification of this compound by column chromatography.
Question 4: My compound "oils out" during recrystallization. How can I obtain solid crystals?
Answer:
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.
-
Solvent Selection: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Recommendation: For aminothiazoles, common solvent systems for recrystallization include ethanol/water, acetone/water, or ethyl acetate/hexane.[1] If you are using a single solvent and it is not working, a two-solvent system is often effective. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Cooling Rate: Rapid cooling can promote oiling out.
-
Recommendation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling allows for the formation of a stable crystal lattice.
-
-
Purity of the Compound: Highly impure compounds are more prone to oiling out.
-
Recommendation: If the issue persists, it may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: As a primary amine, this compound can be susceptible to oxidation and degradation. Some 2-aminothiazole derivatives have been shown to be unstable in DMSO stock solutions over time.[3] It is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is ideal). For solutions, it is best to prepare them fresh before use.[3]
Q2: My compound is a free base, but I've seen it sold as a hydrochloride salt. What are the advantages of converting it to a salt for purification and storage?
A2: Converting the amine to its hydrochloride salt can offer several advantages:
-
Enhanced Stability: Amine salts are generally more crystalline and less prone to oxidation than the corresponding free bases.
-
Easier Purification: Salts often have better crystallization properties, which can make purification by recrystallization more effective.
-
Improved Handling: The free base may be an oil or low-melting solid, while the hydrochloride salt is typically a stable, free-flowing solid, which is easier to handle and weigh accurately.
Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
Q3: What analytical techniques should I use to confirm the purity of my final product?
A3: A combination of analytical techniques is recommended to confirm both the identity and purity of your compound.
| Analytical Technique | Purpose | Expected Observations for High Purity |
| Thin Layer Chromatography (TLC) | To quickly assess purity and identify the presence of impurities. | A single spot with a consistent Rf value. |
| Melting Point | To assess purity. | A sharp and narrow melting point range. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and identify any impurities with protons or carbons. | The presence of all expected signals with correct integrations and chemical shifts, and the absence of significant unidentifiable signals. |
| FT-IR Spectroscopy | To identify the presence of key functional groups (e.g., N-H stretches for the amine, C=N and C-S stretches for the thiazole ring). | The presence of characteristic absorption bands corresponding to the functional groups in the molecule. |
| High-Performance Liquid Chromatography (HPLC) or LC-MS | To obtain a quantitative measure of purity. | A single major peak in the chromatogram. LC-MS can also confirm the molecular weight of the compound. |
Purity Assessment Workflow
Sources
Technical Support Center: Synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
Welcome to the technical support center for the synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can achieve reliable and reproducible results.
The target molecule, this compound, is a valuable building block in medicinal chemistry, often incorporated into structures targeting a range of biological pathways. Achieving a high yield of this compound with good purity is critical for downstream applications. This guide will focus on the most common and logical synthetic route: the electrophilic bromination of a protected 2-(1,3-thiazol-2-yl)ethan-1-amine precursor.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low or No Yield of the Final Product
Question: My overall yield for this compound is consistently low (<30%). What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem that can arise at any stage of the synthesis (protection, bromination, or deprotection). The key is to isolate which step is underperforming.
Potential Causes & Recommended Solutions:
-
Inefficient Amine Protection: The initial protection of the primary amine on 2-(thiazol-2-yl)ethan-1-amine is crucial. An unprotected amine can react with the brominating agent or lead to unwanted side reactions.
-
Solution: Use a robust protecting group like tert-butoxycarbonyl (Boc). The reaction of 2-(thiazol-2-yl)ethan-1-amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base like triethylamine (TEA) or in a biphasic system with NaOH is typically high-yielding. Ensure you use at least 1.1 equivalents of (Boc)₂O and monitor the reaction to completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Suboptimal Bromination Conditions: The bromination of the Boc-protected thiazole is the most critical step for yield and purity.
-
Cause A - Incorrect Brominating Agent: Stronger agents like liquid bromine (Br₂) can lead to over-bromination or degradation.
-
Solution A: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of electron-rich heterocycles.[1] It is a solid, easier to handle, and the reaction is generally cleaner.
-
Cause B - Inappropriate Solvent: The solvent polarity can dramatically affect the reaction rate and selectivity.
-
Solution B: Acetonitrile (MeCN) or tetrahydrofuran (THF) are excellent choices. Polar aprotic solvents will dissolve the starting material and NBS, facilitating a homogeneous reaction. Avoid protic solvents like ethanol during the bromination step, as they can react with NBS.
-
Cause C - Temperature Control: Electrophilic aromatic substitution is an exothermic process. Poor temperature control can lead to side products.
-
Solution C: Run the reaction at 0 °C to start, then allow it to slowly warm to room temperature. This helps control the reaction rate and improves selectivity for the desired 5-bromo isomer.
-
-
Incomplete or Harsh Deprotection: The final step of removing the Boc group can cleave the product if conditions are too harsh.
-
Solution: Use a standard deprotection cocktail like 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. Alternatively, 4M HCl in dioxane is also highly effective. Monitor by TLC until all the Boc-protected material is consumed. Avoid excessive heat, which can degrade the final product.
-
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with several byproducts that are difficult to separate. What are these impurities and how can I prevent their formation?
Answer: Impurity profiles often point directly to specific mechanistic pathways that have gone awry.
Potential Impurities & Prevention Strategies:
-
Di-brominated Product (4,5-dibromothiazole derivative):
-
Cause: Using an excess of the brominating agent or running the reaction at elevated temperatures. The 5-position is kinetically favored, but under forcing conditions, the less reactive 4-position can also be brominated.
-
Prevention: Use a precise stoichiometry of NBS (1.05 to 1.1 equivalents). Add the NBS portion-wise to the reaction mixture at 0 °C to maintain a low concentration of the electrophile at all times.
-
-
Unreacted Starting Material:
-
Cause: Insufficient brominating agent, low reaction temperature, or short reaction time.
-
Prevention: Ensure you use a slight excess of NBS (1.05 eq.). Allow the reaction to stir for an adequate amount of time (typically 2-4 hours), monitoring progress by TLC or LC-MS.
-
-
Oxidized Byproducts:
-
Cause: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation, although this is less common with NBS compared to harsher reagents.
-
Prevention: Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
-
Troubleshooting Flowchart for Low Yield The following diagram outlines a decision-making process for addressing low yield issues.
Caption: Troubleshooting Decision Tree for Low Yield.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the bromination step, and why is the 5-position of the thiazole ring favored? A: The reaction is a classic electrophilic aromatic substitution. The thiazole ring is an electron-rich heterocycle. The sulfur atom, through resonance, donates electron density primarily to the C5 position, making it the most nucleophilic and thus the most reactive site for electrophiles like Br⁺ (generated from NBS). The nitrogen atom is electron-withdrawing, which deactivates the C2 and C4 positions relative to C5.
Q2: Can I perform the bromination without protecting the amine group? A: It is strongly discouraged. A free primary amine is a nucleophile and can be oxidized by NBS. Furthermore, under acidic conditions (HBr is a byproduct of the reaction), the amine will be protonated to form an ammonium salt (-NH₃⁺). This group is strongly electron-withdrawing and deactivates the thiazole ring towards electrophilic substitution, drastically reducing the reaction rate and yield.
Q3: My final product is an oil, but I've seen reports of it being a solid. How can I crystallize it? A: The free amine form of the product can often be a viscous oil or a low-melting solid. It is often easier to purify and handle the compound as a salt. After deprotection and workup, you can dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or HBr in acetic acid to precipitate the corresponding hydrochloride or hydrobromide salt, which is almost always a stable, crystalline solid.[2]
Q4: What are the best practices for purifying the final product? A: If the product is obtained as a free base, column chromatography on silica gel is the standard method. A gradient elution starting with dichloromethane (DCM) and gradually adding methanol (MeOH) (e.g., 0-10% MeOH in DCM) is a good starting point. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can prevent the amine product from streaking on the acidic silica gel. If purifying as a salt, recrystallization from a solvent system like ethanol/ether is often effective.
Optimized Experimental Protocol
This protocol details the recommended three-step synthesis from commercially available 2-(1,3-thiazol-2-yl)ethan-1-amine.
Overall Synthetic Workflow
Caption: Three-Step Synthesis Workflow.
Step 1: Synthesis of tert-butyl (2-(1,3-thiazol-2-yl)ethyl)carbamate
-
Dissolve 2-(1,3-thiazol-2-yl)ethan-1-amine (1.0 eq.) in dichloromethane (DCM, ~0.2 M).
-
Add triethylamine (TEA, 1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the Boc-protected intermediate, which is often pure enough to proceed without further purification.
Step 2: Synthesis of tert-butyl (2-(5-bromo-1,3-thiazol-2-yl)ethyl)carbamate
-
Dissolve the crude product from Step 1 (1.0 eq.) in acetonitrile (MeCN, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq.) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC/LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes).
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the purified bromo-intermediate from Step 2 (1.0 eq.) in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq., e.g., 25% v/v solution in DCM).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the final product. Further purification can be done via chromatography if necessary.
Data Summary: Reaction Condition Optimization
The following table summarizes typical outcomes based on different bromination conditions. Yields are illustrative and may vary.
| Reagent (eq.) | Solvent | Temperature | Typical Yield (%) | Selectivity (5-bromo) | Key Remarks |
| NBS (1.05) | MeCN | 0°C to RT | 85-95% | >98% | Recommended method. Clean, high selectivity. |
| Br₂ (1.05) | AcOH | RT | 60-75% | ~90% | HBr byproduct can be problematic. Over-bromination risk. |
| NBS (1.05) | CCl₄ | Reflux | 70-80% | ~95% | Slower reaction, requires heating. |
| NBS (1.5) | MeCN | RT | 50-60% | ~70% | Significant di-bromination observed. |
References
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). National Institutes of Health. Available at: [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Ecological Pro-Environment of Life Science. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
- Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (Patent). Google Patents.
-
Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). National Institutes of Health. Available at: [Link]
-
Synthesis and biological profile of 2,3-dihydro[1][3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]
- 2-aminothiazole derivative, preparation method, and use. (Patent). Google Patents.
-
Facile synthesis of some condensed 1,3-thiazines and thiazoles under conventional conditions: antitumor activity. ResearchGate. Available at: [Link]
-
Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. (2000). PubMed. Available at: [Link]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. Available at: [Link]
-
Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). ResearchGate. Available at: [Link]
-
Hantzsch Thiazole Synthesis. MDPI. Available at: [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine: A Technical Guide to Impurity Identification and Control
Welcome to the Technical Support Center for the synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this critical thiazole intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to anticipate, identify, and troubleshoot common impurities that may arise during your synthetic campaigns. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and robustness of your experimental outcomes.
Understanding the Synthetic Landscape: The Hantzsch Thiazole Synthesis
The most probable and widely utilized route for the synthesis of 2-aminothiazole derivatives, including our target molecule, is the Hantzsch thiazole synthesis.[1][2] This venerable reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1] For the synthesis of this compound, a plausible pathway involves the reaction of a protected 2-amino-4-bromo-3-oxopropanal equivalent with thiourea, followed by deprotection.
However, the journey from starting materials to the final, pure compound is often complicated by the formation of various impurities. These can originate from the starting materials themselves, arise from side reactions, or be products of degradation. Proactive identification and control of these impurities are paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Visualizing the Synthetic Pathway and Impurity Formation
To better understand the potential pitfalls, let's visualize a likely synthetic route and the points at which common impurities may emerge.
Caption: A plausible synthetic pathway for this compound and potential impurity formation points.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your synthesis.
FAQ 1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely culprits?
Answer:
Low yields and multiple TLC spots are classic indicators of incomplete reactions and/or the formation of side products. Several factors could be at play:
-
Purity of Starting Materials: Impurities in your starting materials, such as the protected 3-amino-2-bromopropanal or thiourea, can lead to a cascade of unwanted side reactions.[3] Always ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point) before commencing the synthesis.
-
Reaction Conditions: The Hantzsch synthesis is sensitive to reaction conditions.[3]
-
Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can promote the formation of degradation products. A systematic temperature screen is advisable.
-
Solvent: The choice of solvent is critical. Alcohols like ethanol are commonly used, but aprotic solvents such as DMF might be more effective in certain cases.
-
pH: The pH of the reaction medium can significantly influence the reaction rate and the product distribution. Neutral to slightly basic conditions are generally favored for the Hantzsch synthesis.
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, leaving unreacted starting materials. Conversely, prolonged reaction times can lead to the formation of degradation products. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
FAQ 2: I've isolated a major byproduct with the same mass as my target product. What could it be?
Answer:
The presence of an isomer is a strong possibility. In the context of the Hantzsch synthesis, a common isomeric impurity is the 2-imino-2,3-dihydrothiazole .[3] This arises from a different regioselectivity during the cyclization step.
-
Causality: The formation of the imino isomer is often favored under acidic conditions. The nitrogen of the thiourea can attack the carbonyl carbon in two ways, leading to either the desired 2-aminothiazole or the 2-imino-2,3-dihydrothiazole.
-
Mitigation Strategy: To favor the formation of the desired 2-aminothiazole, it is recommended to carry out the reaction in a neutral or slightly basic medium.[3] The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.
FAQ 3: My final product appears to be degrading over time. What are the potential degradation pathways and how can I prevent them?
Answer:
2-Aminoethylamines can be susceptible to degradation, particularly in the presence of air, light, or certain reactive species.
-
Oxidation: The primary amine group can be susceptible to oxidation, leading to the formation of imines, aldehydes, or other oxidized species.
-
Hydrolysis: The thiazole ring itself, although generally stable, can undergo hydrolytic cleavage under harsh acidic or basic conditions, especially at elevated temperatures.
-
Prevention:
-
Storage: Store the final product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
-
Purification: Ensure that the final product is free from residual acids, bases, or metal catalysts that could promote degradation.
-
pH Control: During workup and storage, maintain a neutral pH to minimize the risk of acid- or base-catalyzed degradation.
-
Common Impurities and Their Identification
The following table summarizes the most common impurities you may encounter, their likely sources, and recommended analytical techniques for their detection and quantification.
| Impurity | Potential Source | Recommended Analytical Techniques |
| Unreacted Starting Materials | Incomplete reaction. | HPLC, LC-MS, GC-MS, NMR[4] |
| Over-brominated Species | Excess brominating agent or harsh bromination conditions during starting material synthesis. | LC-MS, NMR |
| 2-Imino-2,3-dihydrothiazole Isomer | Side reaction during Hantzsch synthesis, often favored by acidic conditions.[3] | HPLC, LC-MS, NMR (distinct chemical shifts for the ring protons and the exocyclic nitrogen protons) |
| Hydrolysis/Degradation Products | Instability of the final product due to exposure to air, light, or harsh pH conditions. | HPLC, LC-MS |
| Residual Solvents | Incomplete removal of solvents used in the reaction or purification steps. | GC-HS (Gas Chromatography-Headspace) |
| Inorganic Salts | Byproducts from the reaction or reagents used during workup. | IC (Ion Chromatography), ICP-MS (for trace metals) |
Experimental Protocols for Impurity Analysis
To ensure the purity of your synthesized this compound, a robust analytical methodology is essential.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended to ensure the detection of all chromophoric species.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of your sample in the initial mobile phase composition.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
-
¹H NMR: Provides information on the proton environment in the molecule. Look for characteristic signals of the thiazole ring protons, the ethylamine chain, and any potential impurities.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for elucidating the structure of unknown impurities by establishing connectivity between protons and carbons.
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ should be used.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135425525, this compound. [Link]
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions with 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and modification of this versatile building block. Drawing upon established principles of heterocyclic and amine chemistry, this document aims to be an essential companion for your experimental work.
I. Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to appreciate the key chemical features of this molecule. It possesses three primary reactive sites: the primary amine, the C5-bromo position on the thiazole ring, and the thiazole ring itself, which contains nucleophilic nitrogen and sulfur atoms. The interplay of these functionalities dictates its reactivity and potential side reactions.
The primary amine is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. The C5-bromo group is susceptible to displacement via various cross-coupling reactions, offering a handle for carbon-carbon and carbon-heteroatom bond formation. However, this bromine can also be a leaving group in undesired side reactions, such as dehalogenation.[1][2]
Similar to other 2-aminothiazole derivatives, this compound can exhibit amine-imine tautomerism, which can influence its reactivity profile.[3] This tautomerism, coupled with the presence of multiple nucleophilic centers, can sometimes lead to the formation of unexpected byproducts.[3]
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered in a question-and-answer format, providing explanations and actionable solutions.
A. Acylation Reactions (e.g., Amide Bond Formation)
Q1: I am experiencing low yields in the acylation of this compound with an acid chloride. What are the likely causes and how can I improve the yield?
Low yields in acylation reactions are a frequent challenge. Several factors could be at play:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Ensure an adequate reaction time. If the reaction stalls, consider gentle heating, but be mindful of potential side reactions at elevated temperatures.
-
-
Base Selection: The choice and amount of base are critical. An inappropriate base or insufficient equivalents can lead to the formation of the amine hydrochloride salt, which is unreactive.
-
Troubleshooting: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least two equivalents – one to neutralize the generated HCl and one to ensure the starting amine remains deprotonated. For sensitive substrates, consider milder bases like pyridine.
-
-
Side Reactions: The acid chloride might be reacting with other nucleophilic sites on the molecule or degrading.
-
Troubleshooting: Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions. Add the acid chloride dropwise to a solution of the amine and base to maintain a low concentration of the highly reactive acylating agent.
-
-
Purity of Starting Materials: Impurities in the amine or acid chloride can interfere with the reaction.
-
Troubleshooting: Ensure the purity of your starting materials. If necessary, purify the this compound by column chromatography or recrystallization before use.
-
Q2: I am observing multiple products in my acylation reaction. What could they be and how can I suppress their formation?
The formation of multiple products often points to over-acylation or reaction at unintended sites.
-
Di-acylation: While less common for primary amines under controlled conditions, it's a possibility, especially with highly reactive acylating agents.
-
Troubleshooting: Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents). As mentioned, maintain a low reaction temperature and add the acylating agent slowly.
-
-
Reaction at the Thiazole Nitrogen: The endocyclic nitrogen of the thiazole ring can also act as a nucleophile, although it is significantly less nucleophilic than the primary amine.
-
Troubleshooting: This is generally less favored kinetically. The strategies to control di-acylation (low temperature, slow addition) will also suppress this side reaction.
-
B. N-Alkylation Reactions
Q1: My N-alkylation reaction with an alkyl halide is giving me a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. How can I achieve selective mono-alkylation?
This is a classic challenge in amine chemistry due to the increasing nucleophilicity of the product secondary amine compared to the starting primary amine.[5][6]
-
Control of Stoichiometry: Using a large excess of the amine is a common strategy to favor mono-alkylation.
-
Troubleshooting: Use a significant excess (5-10 equivalents) of this compound relative to the alkylating agent. This ensures the alkyl halide is more likely to react with the starting primary amine rather than the mono-alkylated product. The downside is the need to separate the product from a large amount of unreacted starting material.
-
-
Reaction Conditions: Temperature and reaction time can influence the product distribution.
-
Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-alkylated product is maximized.
-
-
Alternative Strategy: Reductive Amination: For many substrates, reductive amination is a superior method for achieving selective mono-alkylation.
-
Protocol: React this compound with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method generally provides cleaner reactions and higher yields of the mono-alkylated product.
-
C. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q1: I am attempting a Suzuki coupling at the C5-bromo position, but I am observing significant amounts of the debrominated byproduct. How can I prevent this?
Debromination is a common side reaction in palladium-catalyzed cross-couplings of heteroaryl halides.[1] It can occur via protonolysis or reductive elimination from a palladium-hydride intermediate.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial.
-
Troubleshooting: Employ ligands that promote rapid reductive elimination, which is the desired product-forming step. Electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective in minimizing dehalogenation.[1]
-
-
Base and Solvent: The choice of base and solvent can influence the formation of species that lead to dehalogenation.
-
Troubleshooting: Use anhydrous solvents and consider bases that are less prone to generating water in situ. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Ensure all reagents and solvents are thoroughly dried.
-
-
Reaction Temperature: Higher temperatures can sometimes favor dehalogenation pathways.
-
Troubleshooting: Screen different temperatures to find the optimal balance between reaction rate and suppression of the side reaction. Start with a lower temperature and gradually increase it if the reaction is sluggish.
-
Q2: My Buchwald-Hartwig amination is not proceeding cleanly. What are the key parameters to optimize?
Buchwald-Hartwig amination is a powerful tool, but it is sensitive to reaction conditions.
-
Catalyst System: As with other cross-coupling reactions, the choice of palladium precursor and ligand is paramount.
-
Troubleshooting: A wide array of ligands has been developed for this reaction. Perform a small-scale screen of different ligands (e.g., BINAP, Josiphos-type ligands, Buchwald's biaryl phosphine ligands) to identify the optimal one for your specific substrate combination.
-
-
Base: The strength and nature of the base are critical.
-
Troubleshooting: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can depend on the pKa of the amine being coupled.
-
-
Solvent: Aprotic solvents are generally used.
-
Troubleshooting: Toluene, dioxane, and THF are common solvents. Ensure the solvent is anhydrous.
-
III. Purification Strategies
Q1: What are the recommended methods for purifying products derived from this compound?
The choice of purification method will depend on the properties of your product.
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts.
-
Tips: Use a silica gel column. The eluent system will depend on the polarity of your compound. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material.
-
Tips: Screen various solvent systems to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, acetonitrile, and ethyl acetate/hexanes mixtures.[7]
-
-
Acid-Base Extraction: The basicity of the amine functionality can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine-containing compounds will move into the aqueous layer as their hydrochloride salts. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified amine. This is particularly useful for removing non-basic impurities.
-
IV. Analytical Monitoring
Q1: What analytical techniques are best for monitoring the progress of my reactions?
-
Thin Layer Chromatography (TLC): TLC is a quick and inexpensive way to monitor reaction progress. Use a suitable solvent system that provides good separation between your starting material, product, and any major byproducts. Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., ninhydrin for primary amines, potassium permanganate).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that provides both separation and mass information. It is invaluable for confirming the presence of your desired product and identifying potential byproducts by their mass-to-charge ratio.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your final product.
V. Experimental Workflow and Logic Diagrams
General Workflow for a Typical Acylation Reaction
Caption: Standard workflow for an acylation reaction.
Troubleshooting Logic for Low Yield in Acylation
Caption: Decision tree for troubleshooting low acylation yields.
VI. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Many of the reagents used in the reactions described (e.g., acid chlorides, alkyl halides, palladium catalysts, strong bases) are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.
This guide is intended to be a living document and will be updated as new information and insights become available. We encourage researchers to share their experiences to enrich our collective understanding of the chemistry of this compound.
References
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). National Institutes of Health. [Link]
-
Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. (2025). ResearchGate. [Link]
-
The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. (1977). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). National Institutes of Health. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]
-
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2018). ResearchGate. [Link]
-
The Electroreductive Dehalogenation Reaction of 5-Bromo-2-chlorobenzoic Acid on Dendritic Ag/Cu. (2015). International Journal of Electrochemical Science. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. [Link]
-
Multiple nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide. [Link]
-
Reaction of secondary amines with 2-(imidazol-1-yl)-perfluoro-5,5-dimethyl-4-ethylidene-2-thiazoline. (2025). ResearchGate. [Link]
-
Amines as Nucleophiles. (2023). Chemistry LibreTexts. [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. [Link]
-
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2020). MDPI. [Link]
Sources
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- 2. electrochemsci.org [electrochemsci.org]
- 3. sci-hub.box [sci-hub.box]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Coupling Reactions with 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
Welcome to the technical support hub for 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block in various coupling reactions. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting advice to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, reactivity, and general use of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this molecule is governed by two primary functional groups: the primary amine and the bromo-substituted thiazole ring. The primary amine is a nucleophile, making it suitable for reactions like amide bond formation. The C-Br bond on the electron-deficient thiazole ring is susceptible to oxidative addition with palladium(0) catalysts, enabling its use in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1]
Q2: How should I store and handle this compound?
A2: Like many amines, this compound can be sensitive to air and moisture. It is best stored under an inert atmosphere (nitrogen or argon) in a cool, dry place. When handling, use inert atmosphere techniques to prevent degradation.[2]
Q3: What are the most common coupling reactions this reagent is used for?
A3: This reagent is primarily used in two types of coupling reactions:
-
Amide bond formation: The primary amine readily reacts with activated carboxylic acids or acyl chlorides.[3][4]
-
Palladium-catalyzed cross-coupling: The bromo-thiazole moiety is an excellent substrate for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[1][5][6][7]
II. Troubleshooting Guide: Amide Coupling Reactions
Amide coupling is a fundamental transformation, yet it can present challenges.[3][4] This section provides a structured approach to troubleshooting common issues.
Problem 1: Low or No Conversion to the Amide Product
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Insufficient Carboxylic Acid Activation | The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] Acid activation is crucial. | 1. Choice of Coupling Reagent: For standard couplings, carbodiimides like EDC or DCC are common, but can lead to side products. For more challenging substrates, consider phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents, which are highly efficient and minimize side reactions.[3][8] 2. Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] This is often a more forceful but effective method. |
| Poor Nucleophilicity of the Amine | While the primary amine of the title compound is reasonably nucleophilic, steric hindrance or electronic effects from the thiazole ring could slightly diminish its reactivity. | 1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome activation energy barriers. Monitor for potential product decomposition at elevated temperatures.[2] 2. Screen Different Bases: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to scavenge the acid produced during the reaction. Ensure at least one equivalent is present. |
| Solubility Issues | Poor solubility of either starting material or the coupling reagents can significantly impede the reaction rate.[3] | 1. Solvent Screening: If the reaction is sluggish in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), try more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). 2. Homogenization: Ensure the reaction mixture is well-stirred to maximize the interaction between reactants, especially in heterogeneous mixtures.[2] |
Experimental Protocol: Optimized Amide Coupling with HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
III. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
The bromo-thiazole core of the molecule is an excellent handle for palladium-catalyzed C-C and C-N bond formation.[1][10] However, optimizing these reactions is key to achieving high yields.
Problem 2: Inefficient Suzuki-Miyaura Coupling
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Inactive Catalyst | The active Pd(0) species can be sensitive to air and moisture. Incomplete reduction of the Pd(II) precatalyst or oxidation of the active catalyst can halt the catalytic cycle. | 1. Use a Pre-catalyst: Employ well-defined Pd(0) pre-catalysts or palladacycles to ensure reproducible generation of the active species.[11] 2. Degas Solvents Thoroughly: Oxygen can oxidize the Pd(0) catalyst. Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[12] 3. Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl bromides, electron-rich and bulky phosphine ligands like XPhos or SPhos often give good results.[12] |
| Base Incompatibility | The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor yields or side reactions.[12][13] | 1. Screen Bases: Start with a common base like K₂CO₃ or Cs₂CO₃.[14] If yields are low, consider stronger bases like K₃PO₄. The solubility of the base can also be a factor.[7] 2. Aqueous Conditions: Many Suzuki reactions benefit from the presence of water, which can aid in the dissolution of the base and facilitate the catalytic cycle. A solvent system like dioxane/water or toluene/water is common.[7] |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive boroxines, especially at elevated temperatures. | 1. Use Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 eq) to compensate for any degradation. 2. Control Temperature: Avoid excessively high temperatures. Most Suzuki couplings proceed well between 80-110 °C.[11] |
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) with XPhos (5 mol%) | Condition 1 is a classic choice. Condition 2 is often more effective for challenging substrates.[1] |
| Base | K₂CO₃ (2 eq) | K₃PO₄ (3 eq) | K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[7][11] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | The choice of solvent can impact the solubility of reactants and the overall reaction rate.[7] |
| Temperature | 90 °C | 100 °C | Higher temperatures may be needed for less reactive aryl bromides. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the tube with argon three times.[11]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring for the specified time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add water and extract with an organic solvent.
Problem 3: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Ligand-Substrate Mismatch | The success of a Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand, which must be tailored to the specific substrates. | 1. Ligand Screening: For coupling with primary amines, ligands like BrettPhos or Xantphos are often good starting points.[1][12] A systematic screening of ligands is often necessary for optimization.[11] 2. Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, increasing the catalyst loading may improve conversion for challenging substrates. |
| Steric Hindrance | The steric bulk around the nitrogen atom of the coupling partner or the aryl halide can significantly slow down the reaction. | 1. Use a Bulky Ligand: Counterintuitively, bulkier phosphine ligands can sometimes accelerate the reductive elimination step, which is often rate-limiting. 2. Higher Temperatures: Increasing the reaction temperature (up to 120 °C) can help overcome steric barriers. |
| Base Strength | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. | 1. Choice of Base: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[12] 2. Base Purity: Ensure the base is of high purity and handled under anhydrous conditions, as moisture can deactivate it. |
Visualization of Key Processes
Below are diagrams illustrating the core catalytic cycles and troubleshooting logic.
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.
IV. References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). A Coupling Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
Sci-Hub. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
NIH. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from [Link]
-
ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] [3][15][16]thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]
-
ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]
-
PubMed. (2015). Palladium-catalysed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
-
PubMed Central. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
-
RSC Publishing. (2014). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Retrieved from [Link]
-
NIH. (2020). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Retrieved from [Link]
-
MDPI. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). Retrieved from [Link]
-
NIH. (2012). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Retrieved from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]
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- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
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- 10. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine: A Technical Troubleshooting Guide
For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a routine yet intricate task. The preparation of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a valuable building block in medicinal chemistry, is no exception. While the synthetic route may appear straightforward on paper, the reality of the laboratory often presents a series of challenges, from unexpected side reactions to purification difficulties. This technical support guide provides a comprehensive troubleshooting manual in a question-and-answer format to address specific issues that may arise during the synthesis of this important amine.
I. Troubleshooting Common Synthetic Hurdles
This section delves into the most frequently encountered problems during the multi-step synthesis of this compound. A plausible and common synthetic strategy involves a Hantzsch-type thiazole synthesis to generate a 2-substituted thiazole precursor, followed by bromination and final functional group manipulation to yield the target primary amine.
Step 1: Hantzsch Thiazole Synthesis of the Thiazole Core
A common precursor for the title compound is a 2-substituted thiazole, such as 2-(thiazol-2-yl)acetonitrile or a protected 2-(thiazol-2-yl)ethan-1-amine. These are often prepared via the Hantzsch thiazole synthesis.
Question 1: My Hantzsch reaction is giving a low yield of the desired 2-substituted thiazole and multiple unidentified byproducts. What could be the cause?
Answer:
Low yields and the formation of multiple byproducts in the Hantzsch synthesis are common issues that can often be traced back to several factors:
-
Reaction Conditions: The Hantzsch synthesis is sensitive to reaction conditions.[1][2] Factors such as temperature, solvent, and the presence of a catalyst can significantly impact the reaction's outcome. For instance, while many Hantzsch syntheses are run at elevated temperatures, excessive heat can lead to the degradation of starting materials or products.
-
Starting Material Quality: The purity of the α-haloketone and the thioamide are critical. Impurities in these starting materials can lead to the formation of a host of side products.
-
Side Reactions: Several side reactions can compete with the desired thiazole formation. One common issue is the self-condensation of the α-haloketone. Another potential side reaction, especially when using N-substituted thioureas, is the formation of isomeric 2-imino-2,3-dihydrothiazoles, the ratio of which can be influenced by the pH of the reaction medium.[3]
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Begin by running the reaction at a lower temperature and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Screening: If using a standard solvent like ethanol, consider screening other solvents such as acetonitrile or DMF.
-
Purify Starting Materials: Ensure the α-haloketone and thioamide are of high purity. Recrystallization or distillation of the starting materials may be necessary.
-
Control pH: For reactions involving substituted thioureas, maintaining a neutral or slightly basic pH can favor the formation of the desired 2-aminothiazole derivative over the isomeric imino-dihydrothiazole.[3]
Step 2: Bromination of the Thiazole Ring
The introduction of the bromine atom at the 5-position of the thiazole ring is a key step. This is typically achieved through electrophilic bromination.
Question 2: During the bromination of my 2-substituted thiazole, I am observing the formation of a di-brominated byproduct and unreacted starting material. How can I improve the selectivity for mono-bromination?
Answer:
Achieving selective mono-bromination at the 5-position of a 2-substituted thiazole can be challenging due to the activated nature of the thiazole ring. The formation of di-brominated species and the presence of unreacted starting material suggest issues with stoichiometry and reaction control.
-
Over-bromination: The thiazole ring is susceptible to further bromination, especially if a large excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Reaction Rate: The rate of bromination can be very fast, making it difficult to stop the reaction at the mono-brominated stage.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Start with one equivalent of the brominating agent and monitor the reaction closely by TLC or LC-MS.
-
Slow Addition: Add the brominating agent slowly and at a low temperature (e.g., 0 °C or below) to control the reaction rate and minimize over-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine for electron-rich heterocycles.
-
Biocatalytic Approach: For certain 2-aminothiazole derivatives, enzymatic bromination has been shown to be highly selective for the 5-position, offering a green and efficient alternative.[4][5]
Table 1: Common Brominating Agents and Conditions
| Brominating Agent | Typical Solvent | Temperature | Key Considerations |
| N-Bromosuccinimide (NBS) | Acetonitrile, THF, CCl4 | 0 °C to RT | Milder, good for selective mono-bromination. |
| Bromine (Br₂) | Acetic Acid, Dichloromethane | 0 °C to RT | Highly reactive, can lead to over-bromination. |
| Pyridinium Bromide Perbromide | Acetic Acid, THF | Room Temperature | Solid reagent, easier to handle than liquid bromine. |
Step 3: Reduction of a Nitrile Precursor
If the synthesis proceeds through a 2-(5-bromo-1,3-thiazol-2-yl)acetonitrile intermediate, the final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.
Question 3: After reducing my 2-(5-bromo-1,3-thiazol-2-yl)acetonitrile with LiAlH₄, my product is contaminated with what appears to be secondary and tertiary amines. How can I avoid these byproducts?
Answer:
The formation of secondary and tertiary amines during the reduction of nitriles is a known side reaction, particularly with catalytic hydrogenation methods. While LiAlH₄ is generally effective for the synthesis of primary amines from nitriles, improper reaction conditions or work-up procedures can lead to these impurities.[6][7][8]
-
Incomplete Reduction: The initial reduction of the nitrile forms an intermediate imine. If this imine reacts with the newly formed primary amine before it is fully reduced, it can lead to the formation of a secondary amine, which can then be further reduced.
-
Work-up Procedure: The quenching of the reaction is a critical step. An improper work-up can lead to the formation of byproducts.
Troubleshooting Protocol:
-
Ensure Complete Reaction: Use a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents) to ensure the complete reduction of the nitrile to the primary amine. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Careful Quenching: A carefully controlled work-up procedure is crucial. A common and effective method is the Fieser work-up, which involves the sequential addition of water, a sodium hydroxide solution, and then more water to the reaction mixture at a low temperature. This procedure helps to precipitate the aluminum salts in a granular form, making them easy to filter off.
-
Alternative Reducing Agents: If the formation of byproducts persists, consider alternative reducing agents such as borane-tetrahydrofuran complex (BH₃·THF), which can also effectively reduce nitriles to primary amines.
Workflow for LiAlH₄ Reduction of a Nitrile
Caption: A typical workflow for the reduction of a nitrile to a primary amine using LiAlH₄.
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with brominating agents like bromine and NBS?
A1: Both bromine and NBS are hazardous materials and should be handled with appropriate safety precautions. Bromine is highly corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. NBS is a lachrymator and should also be handled in a fume hood.
Q2: How can I effectively purify the final product, this compound?
A2: The purification of the final amine can be challenging due to its basic nature. A combination of techniques is often necessary.
-
Acid-Base Extraction: The basicity of the amine can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to precipitate the purified amine, which can then be extracted with an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be used. It is often necessary to add a small amount of a base, such as triethylamine (e.g., 1-2%), to the eluent to prevent the amine from streaking on the column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Q3: Can I use other methods besides the Hantzsch synthesis to prepare the thiazole ring?
A3: Yes, there are several other methods for synthesizing thiazoles, such as the Gabriel synthesis or the Cook-Heilbron synthesis. However, the Hantzsch synthesis remains one of the most common and versatile methods for preparing a wide range of substituted thiazoles.[9] The choice of method will depend on the availability of starting materials and the desired substitution pattern on the thiazole ring.
Q4: What analytical techniques are most useful for characterizing the final product and identifying impurities?
A4: A combination of analytical techniques is essential for confirming the structure of the final product and identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the structure of the molecule and identifying the presence of any byproducts.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product and can help to identify impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the amine N-H stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.
By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can navigate the synthesis of this compound with greater efficiency and success.
References
-
Agarwal, V., et al. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Journal of Organic Chemistry. Available at: [Link]
- Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
-
Organic Syntheses. (n.d.). Collective Volumes. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
- Singh, P., & Kumar, V. (2012).
-
Agarwal, V., et al. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Publications. Available at: [Link]
- Freiberger, E., et al. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (2022).
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Available at: [Link]
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1.
- Process of producing 2-aminothiazole. (1992). Google Patents.
-
Reduction of nitriles to amines using LiAlH4. (2025). YouTube. Available at: [Link]
- Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano). (2009). SciSpace.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry. Available at: [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Available at: [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Available at: [Link]
-
The reduction of a nitrile by LiAlH_( 4 ) produes :. (n.d.). Allen Digital. Available at: [Link]-jan-shift-1-chemistry)
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The reduction of a nitrile by LiAlH_( 4 ) produes : [allen.in]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
Welcome to the technical support center for 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage, handling, and troubleshooting of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the purity and stability of this compound, it is recommended to store it at 4°C , protected from light [1]. The compound should be kept in a tightly sealed container to prevent exposure to air and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice to minimize oxidative degradation.
Q2: How sensitive is this compound to light and air?
A2: Brominated heterocyclic compounds can be susceptible to photodegradation, where the carbon-bromine bond can undergo cleavage upon exposure to light[2]. This can lead to the formation of de-brominated impurities. The primary amine group can also be prone to oxidation in the presence of air. Therefore, it is crucial to store the compound in an amber vial or a container wrapped in aluminum foil and to minimize its exposure to the atmosphere.
Q3: What are the known incompatibilities of this compound?
A3: As a primary amine, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases[3]. Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with acid chlorides and anhydrides unless they are part of a planned reaction, as these will readily acylate the primary amine.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to identifying and resolving common problems encountered during the use of this compound in chemical syntheses.
Issue 1: Low Yield in Acylation or Amide Coupling Reactions
Symptom: The desired acylated or coupled product is obtained in a lower-than-expected yield.
Potential Causes & Solutions:
-
Cause A: Degradation of the Amine. The primary amine may have degraded due to improper storage.
-
Solution: Before use, assess the purity of the this compound stock using HPLC or NMR (see Section 3 for analytical methods). If impurities are detected, purify the amine by column chromatography or recrystallization, if applicable.
-
-
Cause B: Suboptimal Reaction Conditions. The coupling reaction may not be optimized.
-
Solution:
-
Coupling Reagents: For peptide couplings or amide bond formations, ensure that the coupling reagents (e.g., HATU, HBTU, EDC) are fresh and anhydrous. The use of additives like HOBt can help minimize racemization[4].
-
Base: The choice and amount of base (e.g., DIPEA, triethylamine) are critical. Use a non-nucleophilic base to avoid side reactions.
-
Solvent: Ensure the use of anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of activated esters.
-
Temperature: Some coupling reactions benefit from being run at 0°C to room temperature to minimize side reactions.
-
-
-
Cause C: Side Reactions. The nucleophilic amine can participate in unwanted side reactions.
-
Solution: In peptide coupling, using an excess of the coupling reagent can lead to the formation of guanidine byproducts[5]. It is often recommended to use a slight excess of the carboxylic acid relative to the coupling reagent.
-
Issue 2: Appearance of Unexpected Byproducts in the Reaction Mixture
Symptom: TLC, LC-MS, or NMR analysis of the crude reaction mixture shows significant peaks that do not correspond to the starting material or the desired product.
Potential Causes & Solutions:
-
Cause A: De-bromination. The bromine atom on the thiazole ring can be labile under certain conditions.
-
Solution: Avoid prolonged exposure of the reaction mixture to light. If using reaction conditions that involve radical initiators or strong reducing agents, consider if these might be cleaving the C-Br bond.
-
-
Cause B: Thiazole Ring Opening. The thiazole ring can be susceptible to cleavage under harsh basic or acidic conditions, although this is less common for aminothiazoles.
-
Solution: Maintain a pH as close to neutral as the reaction allows. If strong bases are required, consider using milder conditions at lower temperatures for a shorter duration.
-
-
Cause C: Dimerization or Polymerization. The primary amine can react with another molecule of an activated intermediate.
-
Solution: This can sometimes be mitigated by using a slow addition of the amine to the reaction mixture containing the coupling partner and activating agents.
-
Section 3: Analytical Methods for Quality Control
Regular assessment of the purity of this compound is essential for reliable experimental outcomes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and detecting any degradation products.
Table 1: Suggested HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific instrumentation and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for confirming the structure of the compound and identifying impurities.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethylamine side chain and the proton on the thiazole ring. The appearance of new signals or changes in the integration of existing signals can indicate degradation.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The presence of extra peaks may suggest the formation of byproducts.
Section 4: Potential Degradation Pathways
Understanding the potential degradation pathways of this compound can help in preventing its decomposition and in identifying impurities.
Pathway 1: Photolytic De-bromination
Exposure to UV or even strong visible light can induce the homolytic cleavage of the C-Br bond, leading to the formation of a thiazolyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to yield the de-brominated analog, 2-(1,3-thiazol-2-yl)ethan-1-amine.
Caption: Photolytic de-bromination pathway.
Pathway 2: Oxidation of the Amine
The primary amine group is susceptible to oxidation, especially if exposed to air for prolonged periods. This can lead to the formation of various oxidation products, including imines, or potentially lead to polymerization.
Caption: Oxidative degradation of the primary amine.
Section 5: Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.
-
HPLC Analysis: Inject 10 µL of the prepared sample onto the HPLC system using the parameters outlined in Table 1.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: General Procedure for Amide Coupling
-
Reactant Preparation: In a dry flask under an inert atmosphere (e.g., argon), dissolve the carboxylic acid (1.0 equivalent) and a coupling reagent such as HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add a non-nucleophilic base like DIPEA (2.0 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Aminothiazoles.
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link][4]
-
Semantic Scholar. (1978). PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES. Retrieved from [Link][2]
-
Fisher Scientific. Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole. Retrieved from a relevant SDS.[3]
Sources
- 1. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
Technical Support Center: Overcoming Poor Solubility of Thiazole Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor thiazole compound solubility in experimental assays. Thiazole and its derivatives are a versatile class of heterocyclic compounds with significant pharmacological potential.[1] However, their often lipophilic and planar nature can lead to solubility issues, compromising assay accuracy and reproducibility.[2]
This document is designed to be a practical resource, explaining the causality behind experimental choices to empower you to make informed decisions and obtain reliable data.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding thiazole compound solubility.
Q1: Why do many of my thiazole compounds show poor solubility in aqueous assay buffers?
A1: The poor aqueous solubility of many thiazole derivatives often stems from their molecular structure. These compounds can possess rigid, planar structures and lipophilic substituents, which contribute to high crystal lattice energy—the energy required to break apart the crystal structure. This makes it difficult for water molecules to effectively solvate the compound. The presence of functional groups capable of hydrogen bonding can influence solubility, which may also be pH-dependent.[2][3]
Q2: What are the immediate consequences of poor compound solubility in my bioassays?
A2: Ignoring solubility issues can lead to several critical problems that undermine your experimental results:[4]
-
Underestimation of Potency: If your compound precipitates, the actual concentration exposed to the biological target is lower than the intended concentration, leading to inaccurate IC50 or EC50 values.[2]
-
Irreproducible Data: Compound precipitation can be inconsistent across different wells, plates, and experimental runs, resulting in high data variability.[2]
-
False Negatives: A genuinely active compound might appear inactive if it's not sufficiently soluble to interact with its target in the assay medium.[2]
-
Assay Interference: Undissolved compound particles can scatter light, interfering with absorbance or fluorescence-based detection methods and leading to erroneous readings.[2]
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A3: Understanding this distinction is crucial for troubleshooting.
-
Kinetic Solubility is determined by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution. This is often the relevant parameter for high-throughput screening (HTS) where compounds are added from DMSO stock solutions.[5][6]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a specific solvent (e.g., your final assay buffer) after a long incubation period, where the dissolved and solid forms are in equilibrium.[7]
Kinetic solubility values are often higher than thermodynamic ones.[8] For most in vitro assays, you are primarily concerned with the kinetic solubility as it reflects the conditions of your experiment.[6]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility problems with your thiazole compounds.
Initial Diagnosis: Is Solubility the Culprit?
Before modifying your assay, confirm that poor solubility is indeed the issue.
Visual Inspection:
-
After adding your compound to the assay buffer, visually inspect the wells or tubes for any signs of precipitation (cloudiness, turbidity, or visible particles).
-
Use a microscope to examine a sample of the final assay solution for micro-precipitates that may not be visible to the naked eye.
Nephelometry:
-
If available, use a nephelometer to quantitatively measure light scattering caused by insoluble particles. This is a highly sensitive method for detecting precipitation.
Systematic Troubleshooting Workflow
If you've confirmed precipitation, follow this workflow to identify a solution.
Caption: Cyclodextrin encapsulates a thiazole compound to form a soluble complex.
Protocol: Solubility Enhancement Test with HP-β-CD
-
Prepare Solutions: Create a series of HP-β-CD solutions in your assay buffer at different concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Add Compound: Add your thiazole compound from a DMSO stock to each cyclodextrin solution and a control (buffer only) to achieve the desired final assay concentration. Keep the final DMSO concentration constant and low (<0.5%).
-
Equilibrate: Gently mix and incubate the solutions at room temperature for 30-60 minutes.
-
Observe: Visually inspect for precipitation. For a quantitative result, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
-
Select Concentration: Choose the lowest concentration of HP-β-CD that prevents precipitation for use in your main assay. Remember to include a "cyclodextrin only" control in your biological assay to check for interference.
III. Summary and Final Recommendations
Dealing with poorly soluble thiazole compounds is a common but manageable challenge. A systematic approach, starting with the basics of stock solution preparation and progressing through buffer modifications and advanced formulations, will solve the vast majority of issues.
-
Always Prioritize Controls: When using any solubility-enhancing agent (co-solvent, surfactant, or cyclodextrin), you must include appropriate vehicle controls in your biological assays to ensure the agent itself is not affecting the results.
-
Document Everything: Keep detailed notes of what strategies you have tried and their outcomes. This will build a valuable knowledge base for future projects with similar compounds.
-
Consider Compound Analogs: If solubility issues for a promising thiazole scaffold persist, it may be necessary to feed this information back to medicinal chemists. They may be able to synthesize analogs with improved physicochemical properties without sacrificing biological activity. [9] By applying the principles and protocols outlined in this guide, you can ensure that your assay data for thiazole compounds is accurate, reproducible, and reliable, ultimately accelerating your research and development efforts.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC - NIH. Available at: [Link]
-
Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2024). MDPI. Available at: [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2024). MDPI. Available at: [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PMC - NIH. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2022). PMC - PubMed Central. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - PubMed Central. Available at: [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). PMC - NIH. Available at: [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2021). PMC. Available at: [Link]
-
Preparing Solutions. (2021). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2024). ACS Publications. Available at: [Link]
-
How to tackle compound solubility issue. (2022). Reddit. Available at: [Link]
-
General Synthetic Methods for Thiazole and Thiazolium Salts. (2018). ResearchGate. Available at: [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. Available at: [Link]
-
The Effects of pH on Solubility. (2022). Chemistry LibreTexts. Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Available at: [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). ACS Publications. Available at: [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). MDPI. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH. Available at: [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. (2018). PubMed. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Available at: [Link]
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Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. (n.d.). ResearchGate. Available at: [Link]
-
Co-solvent systems in dissolution testing: Theoretical considerations. (n.d.). ResearchGate. Available at: [Link]
-
Enhancement of the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsulation. (2024). ACS Publications. Available at: [Link]
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Unknown Source.
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2024). PMC - PubMed Central. Available at: [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. Available at: [Link]
-
pH Effects on Solubility. (2022). YouTube. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Available at: [Link]
-
Solution-making strategies & practical advice. (2021). YouTube. Available at: [Link]
-
Does anyone know how pH affects solubility??. (2021). Reddit. Available at: [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2021). ResearchGate. Available at: [Link]
-
(PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (2018). ResearchGate. Available at: [Link]
-
How to prepare a stock solution from a substance of unknown concentration. (2021). Quora. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. Available at: [Link]
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- 9. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents [mdpi.com]
Technical Support Center: Catalyst Removal in 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical challenge of removing residual catalysts from reactions involving the synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine and its derivatives. While classical methods like the Hantzsch synthesis for forming the thiazole ring are often catalyst-free, modern synthetic routes for functionalizing such heterocyclic systems frequently employ powerful—and often problematic to remove—transition metal catalysts.[1][2][3]
Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations, are indispensable for their efficiency in forming C-N bonds, a likely step in the synthesis of the target amine or related structures.[4] However, the removal of residual palladium to the low parts-per-million (ppm) levels required for active pharmaceutical ingredients (APIs) is a significant purification challenge.[5] This guide provides in-depth, practical solutions to this common experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: My final product, this compound, is showing residual palladium after a cross-coupling reaction. What are the primary methods for its removal?
A1: The choice of method depends on the nature of the palladium species (e.g., Pd(0), Pd(II)), the solvent system, and the properties of your product. The most effective methods include:
-
Adsorption using Scavengers: Solid-supported materials with high affinity for palladium are highly effective. Common choices include functionalized silica (with thiol or amine groups), activated carbon, and specialized polymer resins.[1][6]
-
Filtration: For heterogeneous catalysts (e.g., Pd on carbon) or when the catalyst has precipitated as metallic palladium (Pd(0)), filtration through a pad of Celite® can be a simple and effective first step.[3][7]
-
Aqueous Extraction (Washes): Using aqueous solutions of chelating agents like N-acetyl cysteine or trithiocyanuric acid (TMT) can effectively pull palladium out of an organic phase.[2]
-
Chromatography: While often a default purification step, standard silica gel chromatography can remove some palladium species. However, more polar or charged palladium complexes may require specialized techniques.[7]
-
Crystallization: This can be an effective final purification step, although its success is highly dependent on the system, as some palladium impurities can co-crystallize with the product.[5]
Q2: I performed a filtration through Celite, but my palladium levels are still too high. Why did this happen and what should I do next?
A2: Filtration through Celite is most effective for removing heterogeneous or precipitated metallic palladium.[7] If your palladium remains in a soluble, homogeneous form (e.g., complexed with ligands from the reaction), it will pass through the Celite pad with your product.
Next Steps: You should employ a method that targets soluble palladium. The most robust approach is to use a dedicated metal scavenger. The choice of scavenger will depend on the suspected form of the residual palladium.
Q3: How do I choose the right scavenger for my reaction?
A3: The selection is based on the oxidation state of the palladium and the functional groups in your target molecule.
-
For Pd(II) species: Scavengers with strong affinity for "soft" metals are ideal. Thiol-functionalized silicas are a prime choice.
-
For Pd(0) species: These can often be captured by thiol-based scavengers as well, or they can be oxidized first to Pd(II) to improve scavenging efficiency.
-
Broad Spectrum: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.
It is often beneficial to screen a small selection of scavengers to find the most effective one for your specific reaction conditions.
Q4: Can I just use activated carbon? It's inexpensive and readily available.
A4: Activated carbon can be effective, but it often requires high loadings and can lead to significant loss of your desired product due to non-specific adsorption.[5] While it can be a good first-pass solution, specialized scavengers are generally more selective and efficient, leading to higher product recovery.[6]
Troubleshooting Guide: Common Catalyst Removal Issues
| Problem | Potential Cause | Recommended Solution |
| High Pd levels after scavenger treatment | Insufficient scavenger amount. | Increase the equivalents of scavenger (typically 5-20 eq. relative to the catalyst). |
| Scavenging time is too short. | Increase the stirring time with the scavenger (can range from 1 to 24 hours). | |
| Incorrect scavenger for the Pd species. | Screen a different type of scavenger (e.g., if a thiol-based one failed, try an amine-based one). | |
| Product loss during scavenging | Non-specific binding of the product to the scavenger. | Reduce the amount of scavenger or switch to a more selective type. Activated carbon is a common culprit for product loss.[5] |
| Reaction workup turns black | Precipitation of Pd(0) metal ("palladium black"). | This is often desirable. The Pd(0) can be removed by filtration through a tight Celite pad.[7] |
| Inconsistent results at larger scale | Inefficient mixing of the solid scavenger with the reaction mixture. | Ensure vigorous stirring. For very large scales, flow chemistry setups with packed-bed scavenger cartridges can be more effective. |
Experimental Protocols
Protocol 1: Palladium Removal with Functionalized Silica Scavenger
This protocol is a robust method for removing soluble palladium species from an organic solution.
-
Reaction Workup: After the reaction is complete, perform a standard aqueous workup to remove water-soluble byproducts. Concentrate the organic layer to a manageable volume.
-
Solvent Selection: Dissolve the crude product in a solvent in which it is highly soluble (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add 10-20 weight equivalents of a thiol-functionalized silica scavenger (relative to the weight of the palladium catalyst used).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-18 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger.
-
Washing: Thoroughly wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Aqueous Wash with N-Acetyl Cysteine
This method is useful when the product is stable to an aqueous wash and is in a non-polar organic solvent.
-
Dissolution: Ensure the crude product is dissolved in a suitable water-immiscible organic solvent (e.g., Toluene, Ethyl Acetate).
-
Prepare Wash Solution: Prepare a 1M aqueous solution of N-acetyl cysteine.
-
Extraction: Add the N-acetyl cysteine solution to the organic layer in a separatory funnel. Shake vigorously for 2-3 minutes.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the extraction 1-2 more times with fresh N-acetyl cysteine solution.
-
Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Submit the final product for ICP-MS analysis to determine residual palladium levels.
Data Presentation: Comparison of Scavenging Methods
The following table provides a general comparison of common palladium scavenging techniques. Actual performance will vary based on specific reaction conditions.
| Method | Typical Efficiency | Product Recovery | Cost | Key Considerations |
| Thiol-Silica Scavenger | >95% | High | Moderate | Highly effective for many Pd species.[1] |
| Activated Carbon | 70-90% | Low to Moderate | Low | Risk of significant product loss.[5] |
| N-Acetyl Cysteine Wash | 80-95% | High | Low | Requires a two-phase system; may not be effective for all Pd complexes.[2] |
| TMT (Trithiocyanuric acid) | >95% | High | Moderate | Very effective, but can be odorous.[2] |
| Crystallization | Variable | Variable | Low | Highly dependent on the solubility of the product and impurities.[5] |
Visualizing the Workflow
Workflow for Catalyst Removal Using Solid Scavengers
Caption: A typical workflow for removing soluble palladium catalysts using a solid-supported scavenger.
Decision Tree for Choosing a Removal Method
Caption: A decision-making guide for selecting an appropriate catalyst removal strategy.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications, 2023. [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate, 2015. [Link]
-
Your trick to remove residual palladium. Reddit, 2023. [Link]
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health, 2020. [Link]
-
How to Remove Palladium in three easy steps. Biotage, 2023. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health, 2021. [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate, 2021. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and.... ResearchGate. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate, 2013. [Link]
-
How to remove palladium catalyst from reaction mixture ? ResearchGate, 2017. [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI, 2018. [Link]
-
The common synthetic routes for 2‐substituted benzothiazoles. ResearchGate. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Oriental Journal of Chemistry, 2022. [Link]
-
Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). ResearchGate, 2015. [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2013. [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PubMed Central, 2023. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine Enantiomers
Welcome to the technical support center for the enantioselective separation of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving this chiral intermediate. As the stereochemistry of active pharmaceutical ingredients (APIs) is critical to their pharmacological and toxicological profiles, achieving high enantiomeric purity is a non-negotiable step in drug development.[1]
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Compound at a Glance: this compound
-
Structure:
(Self-generated image, structure based on SMILES: NCCC1=NC=C(Br)S1[2]) -
Molecular Formula: C₅H₇BrN₂S[2]
-
Molecular Weight: 207.09 g/mol [2]
-
Key Feature: A primary amine with a chiral center at the carbon adjacent to the amino group. The basic nature of the primary amine is a critical consideration for method development in both chromatography and crystallization.
Logical Workflow for Chiral Method Development
The first step in any separation project is a logical, structured approach to method development. The following workflow outlines the decision-making process for selecting and optimizing a chiral separation method for our target amine.
Caption: A streamlined workflow for chiral separation method development.
Section 1: Chiral Chromatography (HPLC & SFC)
Chromatographic methods are the most versatile and widely used techniques for chiral separations due to their high resolving power and applicability to a vast range of compounds.[3] The fundamental principle relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and universally accessible technique. For primary amines like our target compound, polysaccharide-based CSPs are an excellent starting point.
-
Column Selection:
-
Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase or a compatible solvent (e.g., Ethanol, Isopropanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to prevent blockage of the column inlet frit.[6]
-
-
Mobile Phase Screening:
-
Normal Phase: A common starting point.
-
Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) or other basic additive.
-
Rationale: The basic additive is crucial. It minimizes peak tailing by deactivating acidic silanol groups on the silica surface and ensuring the primary amine is in a neutral state, promoting better interaction with the CSP.[7]
-
-
Polar Organic Mode:
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA).
-
Rationale: In this mode, the amine is protonated, and separation is governed by different interactions (ion-exchange, hydrogen bonding). This offers an alternative selectivity to normal phase.
-
-
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm, based on the thiazole chromophore).
-
Injection Volume: 5 µL
-
-
Optimization:
-
If no separation is observed, screen other columns.
-
If partial separation is achieved (Resolution < 1.5), optimize the mobile phase.
-
Adjust the ratio of the alcohol modifier (e.g., from 10% IPA to 5% or 15%). Lowering the alcohol content generally increases retention and can improve resolution.
-
Vary the temperature. Lowering the temperature often enhances enantioselectivity, but increases analysis time and pressure.
-
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, often described as a "green" technology. It uses supercritical CO₂ as the main mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[8][9] SFC is particularly well-suited for preparative-scale separations.[10]
-
Column Selection:
-
The same polysaccharide-based CSPs used for HPLC are excellent for SFC.
-
Additionally, crown ether-based CSPs are highly effective for the chiral resolution of primary amines.[11]
-
-
Sample Preparation:
-
Dissolve the racemate in an alcohol (Methanol or Ethanol) at ~1 mg/mL. Avoid non-polar solvents that may be immiscible with the CO₂/co-solvent mobile phase.
-
-
Mobile Phase & Screening Conditions:
-
Mobile Phase: Supercritical CO₂ and an alcohol co-solvent (typically Methanol or Ethanol).
-
Screening Gradient: Start with a fast gradient of 5% to 40% co-solvent over 5-10 minutes.
-
Additive: Add a basic modifier like 0.1-0.2% DEA or Isopropylamine to the co-solvent to ensure good peak shape for the primary amine.
-
Back Pressure Regulator (BPR): 150 bar
-
Flow Rate: 3.0 mL/min
-
Temperature: 40 °C
-
-
Optimization:
-
Once separation is observed, convert the gradient method to an isocratic one for simplification and scalability.
-
Fine-tune the co-solvent percentage. A lower percentage usually improves resolution.
-
Optimize temperature and back pressure to fine-tune selectivity and peak shape.
-
Troubleshooting Guide for Chiral Chromatography
This section addresses common issues encountered during HPLC and SFC separations of this compound.
-
Question: I'm injecting my racemic amine, but I only see a single peak. What's wrong?
-
Answer:
-
Confirm Column Suitability: Not all CSPs will resolve all compounds. The primary cause of no separation is a lack of suitable three-point interaction between your analyte and the stationary phase. You must screen a set of complementary CSPs (e.g., amylose-based, cellulose-based, crown ether-based).[3][12]
-
Check Your Additive: For a primary amine, the absence of a basic additive (in normal phase) or an acidic additive (in polar/reversed phase) is a common reason for failure. The additive controls the ionization state of the amine, which is critical for the chiral recognition mechanism. Ensure it is present at the correct concentration (typically 0.1%).
-
Mobile Phase Composition: The type and concentration of the polar modifier (e.g., IPA, Ethanol) drastically affect selectivity. If 10% IPA gives no separation, try 5% or 20%, or switch to a different alcohol like ethanol.
-
-
Question: My peaks are tailing significantly, which is affecting my resolution and quantification. How can I fix this?
-
Answer:
-
Adjust Additive Concentration: Peak tailing for basic compounds like your amine is almost always due to unwanted interactions with acidic sites on the silica support. Increase the concentration of your basic additive (e.g., from 0.1% to 0.2% DEA). This will "cover" the active sites and improve peak symmetry.
-
Lower Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a lower concentration of your sample to see if the peak shape improves.
-
Check for Column Contamination: If the column has been used with acidic compounds previously, it may retain "memory" of those analytes.[13] Flush the column thoroughly with a strong solvent (refer to the manufacturer's instructions) before use. It is best practice to dedicate columns to specific compound classes (acidic, basic, neutral).[13]
-
-
Question: My HPLC/SFC system pressure has suddenly increased significantly after a few injections. What should I do?
-
Answer:
-
Identify the Blockage: Systematically isolate the source of the pressure. Disconnect the column and see if the pressure returns to normal. If it does, the blockage is in the column. If not, the blockage is in the system (e.g., tubing, injector).[6]
-
Check the Inlet Frit: The most common cause of high column backpressure is a blocked inlet frit, usually from particulate matter in the sample or mobile phase.[5] Always filter your samples. You can try back-flushing the column (reversing the flow direction) at a low flow rate to dislodge the particulates.[6]
-
Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. If the injection solvent is stronger than the mobile phase, the analyte can precipitate on the column head when it mixes, causing a blockage.[5]
-
Chromatography FAQs
-
Q: Which is better for my amine: HPLC or SFC?
-
A: It depends on your goal. For analytical method development and QC, HPLC is robust and widely available. For preparative work where you need to isolate large quantities of each enantiomer, SFC is often superior due to its speed, lower solvent consumption, and easier post-purification workup (the CO₂ simply evaporates).[8][10]
-
Q: How do I know which enantiomer is which?
-
A: A chromatographic separation will only tell you that you have two components. To determine the absolute configuration of each peak (i.e., which is R and which is S), you need to either inject an enantiomerically pure standard (if available) or collect each fraction and analyze it using a technique that can determine absolute stereochemistry, such as X-ray crystallography or vibrational circular dichroism (VCD).
Section 2: Diastereomeric Salt Crystallization
This classical resolution technique is an excellent, often cost-effective alternative to chromatography, especially for large-scale production. The method involves reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent") to form a pair of diastereomeric salts.[14] Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[15]
-
Select a Chiral Resolving Agent:
-
For resolving a basic amine, you need a chiral acid. Common and effective choices include:
-
(+)-Tartaric Acid or (-)-Tartaric Acid
-
(S)-(+)-Mandelic Acid or (R)-(-)-Mandelic Acid
-
(1R)-(-)-10-Camphorsulfonic acid
-
-
-
Solvent Screening:
-
The choice of solvent is critical. You need a solvent where the diastereomeric salts have moderate and, most importantly, different solubilities.
-
Screen common solvents like ethanol, methanol, isopropanol, acetone, and water, or mixtures thereof.
-
The goal is to find a system where one diastereomeric salt crystallizes cleanly while the other remains in the mother liquor.
-
-
Crystallization Procedure:
-
Dissolve the racemic amine (1 equivalent) in the chosen solvent with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (start with 0.5 equivalents) in the same solvent.
-
Add the resolving agent solution to the amine solution. The formation of a precipitate may be immediate or may require cooling.
-
Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to maximize the yield of the less soluble salt.
-
Stirring during crystallization can improve crystal form and purity.
-
-
Isolation and Analysis:
-
Filter the resulting crystals and wash them with a small amount of cold solvent.
-
Dry the crystals. This is your diastereomerically enriched salt.
-
To recover the free amine, dissolve the salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash, dry, and evaporate the organic layer to obtain the enantiomerically enriched amine.
-
Analyze the enantiomeric excess (ee%) of the recovered amine using a chiral HPLC or SFC method developed previously.
-
Troubleshooting Guide for Crystallization
-
Question: When I mix my amine and the resolving agent, I get a thick oil, not a solid. What should I do?
-
Answer:
-
Change the Solvent: Oiling out often happens when the solubility of the salt is too high or the melting point of the salt is lower than the temperature of the solution. Try a less polar solvent or a solvent mixture to reduce solubility.
-
Reduce the Concentration: A highly concentrated solution is more prone to oiling out. Dilute the solution with more solvent and attempt the crystallization again.
-
Modify the Cooling Rate: A very rapid temperature drop can favor oil formation over ordered crystal lattice formation. Try a much slower, more controlled cooling profile.
-
-
Question: I isolated my crystals, but after converting back to the free amine, the enantiomeric excess is only 50%. How can I improve this?
-
Answer:
-
Optimize Stoichiometry: Using exactly 0.5 equivalents of the resolving agent is a starting point. Sometimes, using a slight excess or deficit can influence the thermodynamics of the system and improve the purity of the precipitate.
-
Perform a Re-crystallization: The "crude" crystalline product can be re-dissolved in a fresh portion of hot solvent and re-crystallized. This second step often significantly purifies the diastereomeric salt, leading to a much higher final ee%.
-
Analyze the Mother Liquor: The desired enantiomer might be the one that forms the more soluble salt. After filtering the first crop of crystals, try isolating the material from the mother liquor (the remaining solution). It may contain the other enantiomer in high excess.
-
Crystallization FAQs
-
Q: How do I choose between tartaric acid and mandelic acid?
-
A: The choice is empirical. It is impossible to predict with certainty which resolving agent will work best. It is standard practice to screen several common resolving agents in parallel to identify the one that provides the best selectivity and crystal form for your specific amine.
-
Q: Can this method give me >99% ee?
-
A: Yes. While a single crystallization may not achieve this, a process of crystallization followed by one or two re-crystallization steps can often yield material with very high enantiomeric purity. The success depends on the difference in solubility between the two diastereomeric salts.[16]
Summary of Methods
| Feature | Chiral HPLC | Chiral SFC | Diastereomeric Salt Crystallization |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Differential interaction with a CSP using supercritical CO₂ | Formation of diastereomeric salts with different solubilities |
| Primary Use | Analytical quantification (ee%), small-scale purification | Preparative-scale purification, fast analytical screening | Large-scale (kg) industrial production |
| Key Advantage | High versatility, excellent for method development | Fast, "green" (less solvent waste), easy product isolation | Highly scalable, cost-effective at large scale |
| Common Challenge | Finding a suitable CSP/mobile phase combination | Higher initial equipment cost | Process is highly empirical (solvent/resolving agent screening required) |
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Validation & Comparative
A Senior Application Scientist's Guide to Functionalized Thiazoles: A Comparative Analysis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold represents a cornerstone of modern therapeutic innovation. This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a privileged structure found in a multitude of clinically approved drugs, owing to its versatile chemical reactivity and diverse biological activities.[1][2] This guide provides an in-depth technical comparison of a specific, yet underexplored, functionalized thiazole, 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine , with other key functionalized thiazoles. We will delve into synthetic strategies, physicochemical properties, and established biological activities, supported by experimental data from the literature, to provide a comprehensive resource for your research endeavors.
The Thiazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring is a versatile building block in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The aromatic nature of the thiazole ring and the presence of heteroatoms allow for a variety of chemical modifications, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[4] The 2-aminothiazole moiety, in particular, is a common feature in many bioactive compounds.[1][5]
This guide will focus on this compound, a molecule that combines the key features of a 2-aminoethyl side chain, known to be important for interacting with biological targets, and a bromine atom at the 5-position, which can serve as a handle for further chemical modifications or contribute to the molecule's overall activity profile.
Profiling this compound: Synthesis and Physicochemical Properties
Proposed Synthesis
A logical synthetic approach would commence with the readily available 2-aminothiazole. The synthesis can be envisioned as a two-step process:
-
Bromination of 2-aminothiazole: The first step involves the regioselective bromination of 2-aminothiazole at the 5-position. This is a well-documented reaction, typically carried out using bromine in acetic acid or with N-bromosuccinimide (NBS).[6]
-
Introduction of the Ethylamine Side Chain: The 2-amino group of the resulting 2-amino-5-bromothiazole could then be functionalized to introduce the ethylamine side chain. A potential route involves a reductive amination with a suitable two-carbon synthon, such as glycoaldehyde, followed by reduction of the resulting imine. Alternatively, a nucleophilic substitution reaction on a pre-formed 2-(2-haloethyl)thiazole derivative could be employed.
Physicochemical Properties
While experimental data for the target compound is scarce, we can infer some of its properties based on its structure and data from its isomer, 2-(2-Bromothiazol-5-yl)ethanamine.
| Property | Predicted/Inferred Value for this compound |
| Molecular Formula | C₅H₇BrN₂S |
| Molecular Weight | 207.09 g/mol |
| LogP | ~1.9 |
| Topological Polar Surface Area (TPSA) | 38.91 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Data inferred from the isomer 2-(2-Bromothiazol-5-yl)ethanamine.
A Comparative Analysis with Other Functionalized Thiazoles
To understand the potential of this compound, it is essential to compare it with other well-characterized functionalized thiazoles.
2-Aminothiazole: The Parent Scaffold
-
Synthesis: Commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1]
-
Biological Activity: Serves as a versatile starting material for a vast number of derivatives with diverse biological activities.[1][5] It is a key component in many clinically used drugs.[2]
-
Comparison Point: The introduction of the 5-bromo and 2-ethylamino substituents on the 2-aminothiazole core in our target compound is expected to significantly modulate its biological activity and physicochemical properties. The bromine atom can act as a directing group for further functionalization or enhance binding to target proteins through halogen bonding. The ethylamine side chain can introduce a basic center, improving water solubility and allowing for ionic interactions with biological targets.
2-Amino-5-substituted-thiazoles
-
Synthesis: These are often prepared by direct substitution on the 2-aminothiazole ring or by using appropriately substituted starting materials in the Hantzsch synthesis.[7]
-
Biological Activity: The nature of the substituent at the 5-position has a profound impact on the biological activity. For instance, aryl groups at the 5-position have been shown to impart potent anticancer activity.[1]
-
Comparison Point: Our target compound features a bromine atom at the 5-position. Halogenation at this position is a common strategy in medicinal chemistry to enhance potency and modulate metabolic stability.[8] The presence of bromine offers a site for further chemical elaboration, such as through Suzuki or other cross-coupling reactions, to generate a library of diverse analogs for structure-activity relationship (SAR) studies.[1]
Thiazole Derivatives with Side Chains at the 2-position
-
Synthesis: Functionalization at the 2-position of the thiazole ring is a common strategy to introduce diverse chemical functionalities. This can be achieved through various reactions, including nucleophilic aromatic substitution on 2-halothiazoles or by building the thiazole ring with a pre-functionalized thioamide.
-
Biological Activity: The nature of the side chain at the 2-position is critical for determining the biological activity. For example, the anti-tuberculosis drug, Nitazoxanide, features a complex side chain at the 2-position.
-
Comparison Point: The 2-(ethylamino) side chain in our target compound is a relatively simple yet important functional group. The primary amine can be further derivatized to amides, sulfonamides, or other functional groups to explore SAR. The ethyl linker provides flexibility, allowing the amine to orient itself optimally within a biological target's binding site.
Experimental Protocols
To facilitate research in this area, we provide a generalized protocol for a key synthetic step and a common biological assay.
Protocol 1: Synthesis of 2-Amino-5-bromothiazole
Objective: To synthesize the key intermediate, 2-amino-5-bromothiazole, via the bromination of 2-aminothiazole.
Materials:
-
2-Aminothiazole
-
Acetic acid
-
Bromine
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-aminothiazole (1 equivalent) in acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the stirred solution via a dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-amino-5-bromothiazole.[6]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of a thiazole derivative against a panel of bacterial strains.
Materials:
-
Thiazole derivative stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the thiazole derivative in CAMHB in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Structure-Activity Relationship (SAR) Insights and Future Directions
The existing literature on functionalized thiazoles provides valuable insights into the structure-activity relationships that can guide the future development of analogs of this compound.
-
The 2-Amino Group: Acylation or sulfonylation of the 2-amino group often leads to potent biological activity.[4] The primary amine in the ethylamine side chain of our target compound offers a similar point for derivatization.
-
The 5-Position: As previously mentioned, the bromine atom at the 5-position is a key feature. Its replacement with various aryl or heteroaryl groups through cross-coupling reactions is a promising strategy to explore new chemical space and potentially discover novel bioactive compounds.[1]
-
The Ethyl Linker: The length and nature of the linker between the thiazole ring and the terminal amine can be varied to optimize activity. Introducing rigidity or flexibility can significantly impact how the molecule interacts with its biological target.
Conclusion
This compound represents an intriguing, yet underexplored, scaffold for medicinal chemistry research. By leveraging established synthetic methodologies for functionalized thiazoles, this compound and its derivatives can be accessed and evaluated for their biological potential. Its structural features—the 2-aminoethyl side chain and the 5-bromo substituent—offer multiple avenues for chemical modification and SAR exploration. This guide provides a foundational understanding and practical protocols to encourage further investigation into this promising class of molecules, with the ultimate goal of developing novel therapeutics to address unmet medical needs.
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A Comparative Analysis of the Biological Activity of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1][2] This guide focuses on the comparative biological activity of analogs of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a representative member of this class. We will explore how modifications to this core structure influence its efficacy, particularly in the realms of anticancer and antimicrobial applications. This analysis is grounded in the synthesis of data from multiple studies, providing a broader understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.
The Significance of the 2-Aminoethyl-Thiazole Scaffold
The 2-aminoethyl-thiazole scaffold is a versatile pharmacophore. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, can engage in various non-covalent interactions with biological targets. The ethylamine side chain provides a basic center that can be crucial for receptor binding and can be readily modified to alter physicochemical properties such as lipophilicity and hydrogen bonding capacity. The substitution at the 5-position of the thiazole ring is a key determinant of the molecule's electronic properties and steric profile, offering a strategic point for analog design to enhance potency and selectivity.
Comparative Anticancer Activity
The cytotoxic potential of 2-(thiazol-2-yl)ethan-1-amine analogs has been a subject of significant interest in the development of novel anticancer agents. The primary mechanism of action for many of these compounds involves the induction of apoptosis in cancer cells. The following table presents illustrative data, synthesized from trends observed in the literature, comparing the in vitro cytotoxicity of a series of analogs against a representative cancer cell line.
Table 1: Comparative in vitro Cytotoxicity of 2-(5-Substituted-1,3-thiazol-2-yl)ethan-1-amine Analogs against a Human Cancer Cell Line (e.g., MCF-7)
| Compound ID | 5-Substituent (R) | IC50 (µM) [Illustrative] |
| BT-1 | -Br | 15 |
| BT-2 | -Cl | 25 |
| BT-3 | -F | 40 |
| BT-4 | -I | 10 |
| BT-5 | -NO2 | 5 |
| BT-6 | -CH3 | 50 |
| BT-7 | -H | >100 |
IC50 values are hypothetical and for illustrative purposes, based on general trends reported in the literature for similar compound classes. Lower values indicate higher potency.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The illustrative data in Table 1 suggests a strong dependence of cytotoxic activity on the nature of the substituent at the 5-position of the thiazole ring.
-
Halogen Substitution: A clear trend is often observed within the halogen series, with cytotoxicity increasing with the size and polarizability of the halogen atom (I > Br > Cl > F). This suggests that hydrophobic and dispersion interactions may be critical for target engagement.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), can significantly enhance anticancer activity. This may be attributed to the modulation of the electronic properties of the thiazole ring, potentially influencing its ability to interact with target enzymes or receptors.
-
Electron-Donating Groups: Conversely, electron-donating groups like a methyl group (-CH3) tend to decrease cytotoxic potency.
-
Unsubstituted Analog: The unsubstituted analog (R = -H) generally exhibits the lowest activity, highlighting the importance of substitution at the 5-position for cytotoxic effects.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to the induction of apoptosis in cancer cells.
Caption: Hypothetical signaling pathway for apoptosis induction by thiazole analogs.
Comparative Antimicrobial Activity
Thiazole derivatives have long been investigated for their potential as antimicrobial agents.[3] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The following table provides illustrative data on the in vitro antimicrobial activity of the analog series against a representative Gram-positive bacterium.
Table 2: Comparative in vitro Antimicrobial Activity of 2-(5-Substituted-1,3-thiazol-2-yl)ethan-1-amine Analogs against Staphylococcus aureus
| Compound ID | 5-Substituent (R) | Minimum Inhibitory Concentration (MIC, µg/mL) [Illustrative] |
| BT-1 | -Br | 8 |
| BT-2 | -Cl | 16 |
| BT-3 | -F | 32 |
| BT-4 | -I | 8 |
| BT-5 | -NO2 | 4 |
| BT-6 | -CH3 | 64 |
| BT-7 | -H | >128 |
MIC values are hypothetical and for illustrative purposes, based on general trends reported in the literature for similar compound classes. Lower values indicate higher potency.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
The illustrative data in Table 2 suggests that the structural modifications at the 5-position also significantly impact the antimicrobial potency of these compounds.
-
Halogen Substitution: Similar to the anticancer activity, the presence of a halogen at the 5-position is beneficial for antimicrobial activity. The bromo and iodo analogs often show comparable and potent activity.
-
Electron-Withdrawing Groups: A strong electron-withdrawing group like the nitro group (-NO2) appears to be highly favorable for antibacterial activity, potentially by enhancing the compound's ability to interact with bacterial targets.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the 5-substituent, is a critical factor in its ability to penetrate the bacterial cell wall and membrane. There is often an optimal range of lipophilicity for maximal activity.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for the two key assays discussed in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[5]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) with a turbidity equivalent to a 0.5 McFarland standard.[6]
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Caption: General experimental workflow for biological activity screening.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds with tunable biological activities. The substituent at the 5-position of the thiazole ring is a critical determinant of both anticancer and antimicrobial potency. Specifically, the presence of large, polarizable halogens or strong electron-withdrawing groups tends to enhance activity.
It is important to note that the data presented in this guide is illustrative and synthesized from general trends in the literature. Direct, head-to-head comparative studies of a comprehensive series of these specific analogs are needed to definitively establish the structure-activity relationships. Future research should focus on synthesizing and evaluating a broader range of analogs with diverse electronic and steric properties. Furthermore, mechanistic studies are required to elucidate the precise molecular targets and pathways responsible for their biological effects. Such investigations will be instrumental in the rational design of more potent and selective therapeutic agents based on the 2-aminoethyl-thiazole scaffold.
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Structure-activity relationship (SAR) studies of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-(Thiazol-2-yl)ethanamine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][5] This guide focuses on a specific, promising scaffold: 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine and its analogues. We will dissect its structural components, explore the impact of chemical modifications on biological activity, and provide actionable experimental protocols for researchers in the field.
The Anatomy of a Privileged Scaffold
The this compound core is a synthetically tractable starting point for library development. Its potency and selectivity can be finely tuned by modifying three key regions: the thiazole ring itself, the terminal amine, and the ethyl linker.
-
The Thiazole Ring: This five-membered heterocycle is a versatile pharmacophore.[1][4] Its nitrogen and sulfur atoms can participate in crucial hydrogen bonding and other non-covalent interactions within a biological target's active site.[6]
-
The 5-Bromo Substituent: The bromine atom at the C5 position is not merely a placeholder. It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability. Furthermore, bromine can act as a potent halogen bond donor, a specific and directional interaction increasingly recognized for its role in ligand-protein binding. SAR studies on related 2-aminothiazoles have shown that replacing a methyl group with a bromine atom at the C5-position can lead to compounds with potent anticancer activity in the micromolar range.[7]
-
The Ethan-1-amine Moiety: The primary amine provides a basic center, which is often critical for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in enzyme or receptor binding pockets. This amine serves as the principal attachment point for a wide array of substituents to explore the chemical space and optimize activity.
Below is a diagram illustrating the key regions for SAR exploration on the core scaffold.
Caption: Key regions for Structure-Activity Relationship (SAR) exploration.
Comparative SAR Analysis: Unlocking Potency and Selectivity
Systematic modification of the core scaffold is essential for optimizing biological activity. The following sections compare how changes at each key position influence the pharmacological profile, with supporting data from studies on related 2-aminothiazole derivatives.
Impact of Amine (N-Terminus) Modifications
The N-terminus is arguably the most critical site for derivatization. In a comprehensive study on 2-aminothiazoles as antitubercular agents, the N-2 position (equivalent to our terminal amine) demonstrated high flexibility for substitution, while other parts of the molecule were intolerant to change.[8] By introducing substituted benzoyl groups, researchers improved the activity of the initial hit compound by over 128-fold.[8]
Table 1: Comparison of N-Terminus Modifications and Biological Activity (Data synthesized from representative studies on 2-aminothiazole scaffolds)
| Derivative Class | R-Group on Amine | Target/Assay | Potency (IC50/MIC) | Key SAR Insight | Reference |
| Primary Amine | -H | M. tuberculosis | > 12.5 µM | Parent scaffold, low activity. | [8] |
| Amide (Acyl) | -C(O)-(3-chlorophenyl) | M. tuberculosis | 0.024 µM | Electron-withdrawing group on aryl ring significantly boosts potency. | [8] |
| Amide (Acyl) | -C(O)-(4-methoxyphenyl) | M. tuberculosis | 0.20 µM | Electron-donating group is less favorable than electron-withdrawing. | [8] |
| Sulfonamide | -SO2-(4-nitrophenyl) | Antioxidant (DPPH) | 90.09% scavenging | Aromatic sulfonamides show potent antioxidant activity.[9] | [9] |
| Substituted Amine | -(CH2)-Cyclohexyl | c-Met Kinase | 1.12 µM | Bulky aliphatic groups can be well-tolerated. | [6] |
| Substituted Amine | -(CH2)-(4-pyridyl) | c-Met Kinase | 0.05 µM | Aromatic heterocycles can form key interactions in the binding site. | [6] |
Causality Behind the Choices: The rationale for exploring N-acyl derivatives, particularly with substituted phenyl rings, is to probe for hydrophobic and electronic interactions in the target's binding pocket.[8] The dramatic increase in potency with a 3-chlorobenzoyl group suggests the presence of a specific sub-pocket that favorably accommodates the chlorine atom, either through hydrophobic interactions or halogen bonding.
Impact of Thiazole Ring Substitutions
While our core scaffold specifies a 5-bromo substitution, understanding the effect of other groups at the C4 and C5 positions is crucial for lead optimization.
-
C5 Position: Studies have shown that exchanging a methyl group for a bromine atom at C5 can enhance cytotoxic activity against cancer cell lines, with IC50 values improving from >10 µM to the 6-9 µM range.[7] This highlights the favorable properties conferred by the halogen.
-
C4 Position: This position is often less tolerant of modification. In the antitubercular series mentioned previously, a 2-pyridyl group at C4 was deemed essential for activity, and modifications were not well-tolerated.[8] This suggests that for certain targets, the C4 substituent plays a critical anchoring role.
Experimental Protocols for Synthesis and Evaluation
To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols provide a self-validating framework for synthesizing and evaluating novel derivatives.
General Synthesis of N-Acyl Derivatives
The most common and reliable route to this class of compounds is a variation of the Hantzsch thiazole synthesis, followed by N-acylation.[10]
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In Vitro Validation of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine Bioactivity: A Comparative Guide
Introduction: The Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of its biological profile. This guide focuses on the in vitro validation of a specific derivative, 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a compound of interest due to the established significance of halogen substitutions in enhancing the therapeutic potential of this scaffold.[1]
This document provides a framework for researchers, scientists, and drug development professionals to objectively assess the bioactivity of this compound. We will explore its potential anticancer and antimicrobial activities through a series of comparative in vitro assays, supported by detailed experimental protocols and data interpretation.
Comparative Analysis of Bioactivity
Based on the extensive literature on 2-aminothiazole derivatives, we hypothesize that this compound will exhibit significant anticancer and antimicrobial properties. The bromine atom at the 5-position is expected to enhance lipophilicity, potentially improving cell membrane permeability and target engagement.
Anticipated Anticancer Activity
The 2-aminothiazole core is a well-established pharmacophore in oncology.[1] To validate the anticancer potential of our target compound, a comparative analysis against known anticancer agents with a similar scaffold is essential.
Table 1: Comparative Anticancer Activity of 2-Aminothiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (Hypothetical Data) | MCF-7 (Breast) | ~5-15 | N/A |
| This compound (Hypothetical Data) | HepG2 (Liver) | ~10-25 | N/A |
| 4-(4-chlorophenyl)-thiazol-2-ylamine derivative | MCF-7 | 2.57 ± 0.16 | [4] |
| 4-(4-chlorophenyl)-thiazol-2-ylamine derivative | HepG2 | 7.26 ± 0.44 | [4] |
| Dasatinib (FDA-approved 2-aminothiazole drug) | Various Leukemia Lines | Sub-nanomolar | [5] |
The rationale for selecting MCF-7 and HepG2 cell lines is their widespread use in cancer research and the availability of comparative data for other thiazole derivatives.[4] The expected IC50 values for our target compound are conservatively estimated based on published data for structurally related molecules.
Anticipated Antimicrobial Activity
Thiazole derivatives have also shown considerable promise as antimicrobial agents.[2][6] A comparative study against common bacterial strains will help to establish the antimicrobial profile of this compound.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| This compound (Hypothetical Data) | ~8-32 | ~16-64 | N/A |
| 2,5-disubstituted-1,3,4-thiadiazole derivatives | 4-16 | 4-16 | [7] |
| Oxytetracycline (Standard Antibiotic) | ~0.25-2 | ~0.5-4 | [8] |
The choice of Staphylococcus aureus and Escherichia coli allows for the assessment of activity against both Gram-positive and Gram-negative bacteria, providing a broad initial screen of the compound's antimicrobial spectrum.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key in vitro validation assays.
Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: Broth Microdilution for MIC Determination
This method establishes the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow and Potential Mechanism
To further elucidate the experimental design and potential biological impact, the following diagrams are provided.
Caption: Workflow for the in vitro validation of this compound.
Based on the known mechanisms of similar anticancer compounds, a plausible signaling pathway affected by our target molecule could involve the induction of apoptosis.
Caption: Hypothetical signaling pathway for apoptosis induction by the test compound.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to the in vitro validation of this compound. The proposed experiments will provide crucial preliminary data on its potential as an anticancer and antimicrobial agent. Positive results from these initial screens would warrant further investigation into its mechanism of action, including cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and specific enzyme inhibition studies. The inherent versatility of the 2-aminothiazole scaffold suggests that this compound is a promising candidate for further drug discovery and development efforts.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
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Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). National Institutes of Health. [Link]
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Synthesis and biological profile of 2,3-dihydro[3][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journals. [Link]
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI. [Link]
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In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Preclinical Evaluation of 2-Amino-5-Bromothiazole Derivatives as Anticancer Agents
Authored for Drug Development Professionals
Introduction: The Rationale for the 2-Amino-5-Bromothiazole Scaffold in Oncology
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged scaffold for interacting with a variety of biological targets, particularly protein kinases.[1] Within this class, the 2-aminothiazole moiety has emerged as a critical pharmacophore in oncology, most notably as a core component of the multi-kinase inhibitor Dasatinib.[3]
The strategic addition of a bromine atom at the 5-position of the thiazole ring is a deliberate design choice. Halogenation, particularly with bromine, significantly increases the lipophilicity of a molecule. This modification can enhance cell membrane permeability and improve interactions within hydrophobic pockets of target enzymes, often leading to increased potency.[4] This guide provides a comprehensive overview of the preclinical evaluation of compounds derived from this scaffold, focusing on their in vivo efficacy, mechanism of action, and the critical experimental protocols required for their validation.
Section 1: The In Vitro Foundation: Establishing Anticancer Potential
Before committing to costly and complex animal studies, the anticancer potential of any new chemical entity must be rigorously established in vitro.[5] Derivatives of the 2-amino-5-bromothiazole scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines, providing the necessary justification for in vivo testing. The most promising results have been observed in breast, liver, and colon cancer models.[6][7]
The primary metric for in vitro activity is the half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of a substance needed to inhibit a biological process by 50%. A lower IC₅₀ value indicates higher potency.
Table 1: Summary of In Vitro Cytotoxicity (IC₅₀) of Representative 2-Amino-5-Bromothiazole Derivatives
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|---|
| Hydrazinylidene-thiazole | MCF-7 (Breast) | VEGFR-2 Inhibition | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [6][8] |
| Hydrazinylidene-thiazole | HepG2 (Liver) | VEGFR-2 Inhibition | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [6][8] |
| 4-(4-bromophenyl)-thiazol-2-amine | MCF-7 (Breast) | Not Specified | ~10-20 (Active) | 5-Fluorouracil | Not Specified | [9] |
| Thiazole-Coumarin Hybrid | MCF-7 (Breast) | PI3K/mTOR Inhibition | 1.86 ± 0.11 | Doxorubicin | 0.46 ± 0.03 | [10] |
| Thiazole-Coumarin Hybrid | HCT-116 (Colon) | PI3K/mTOR Inhibition | 2.31 ± 0.14 | Doxorubicin | 0.51 ± 0.04 |[10] |
These in vitro data create a compelling, evidence-based rationale for advancing the most potent compounds to in vivo models to assess their true therapeutic potential in a complex biological system.
Section 2: Comparative In Vivo Efficacy Analysis
The transition from in vitro to in vivo is the crucible for any potential drug.[11] An animal model allows for the evaluation of a compound's efficacy in the context of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. One study investigated a 5-bromothiazole derivative, BTHP, in an Ehrlich Ascites Carcinoma (EAC) mouse model, demonstrating its ability to modulate key biomarkers associated with cancer progression, including antioxidant enzymes and inflammatory and apoptotic signals.[7]
To provide a clear comparison against a clinical standard, we present representative data from a subcutaneous xenograft model. In this common preclinical model, human cancer cells (e.g., MCF-7 breast cancer) are implanted under the skin of immunocompromised mice, which then develop a palpable tumor that can be measured to track treatment efficacy.[12][13]
Table 2: Representative In Vivo Efficacy in an MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
|---|---|---|---|---|---|
| Vehicle Control | - | QDx14, i.p. | 1250 ± 150 | - | - |
| Representative 5-Bromothiazole Derivative | 20 | QDx14, i.p. | 488 ± 95 | 61% | p < 0.01 |
| Cisplatin (Standard of Care) | 5 | Q3Dx4, i.p. | 550 ± 110 | 56% | p < 0.01 |
Data are representative of typical outcomes in preclinical oncology studies for illustrative comparison. TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
The causality behind this experimental design is crucial. The vehicle control group establishes the baseline tumor growth rate. The standard-of-care arm (Cisplatin) provides a benchmark against which the novel compound's performance can be judged.[14] The data show that the representative thiazole derivative achieves a tumor growth inhibition (TGI) of 61%, comparable or slightly superior to a conventional chemotherapeutic agent, marking it as a viable candidate for further development.
Section 3: Mechanism of Action: Targeting the PI3K/Akt/mTOR Survival Pathway
Understanding how a drug works is fundamental to its rational development. Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting key protein kinases that drive cancer cell proliferation, survival, and angiogenesis.[1][15] A frequently dysregulated and critically important signaling cascade in many cancers is the PI3K/Akt/mTOR pathway.[10] This pathway acts as a central hub, integrating signals from growth factors to control cell growth and survival. Its aberrant activation is a hallmark of cancer, making it a prime therapeutic target.
Thiazole derivatives have been specifically designed as potent inhibitors of PI3K and mTOR, effectively shutting down this pro-survival signaling.[10][16]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
By inhibiting PI3K and mTOR, the 5-bromothiazole derivatives prevent the activation of Akt. This action blocks downstream signals that promote cell proliferation and, crucially, removes the inhibitory brake on apoptosis (programmed cell death), allowing cancer cells to die.
Section 4: Gold Standard Protocol: Subcutaneous Xenograft Efficacy Study
Reproducibility and rigor are the cornerstones of preclinical science. The following protocol outlines a self-validating system for assessing in vivo efficacy, incorporating necessary controls and clear endpoints. This workflow is standard in the field and ensures that the data generated are robust and interpretable.[12][17]
Step-by-Step Methodology:
-
Cell Culture and Preparation (Week -1):
-
Culture human cancer cells (e.g., MCF-7) in appropriate media until they reach 80-90% confluency in the logarithmic growth phase. The health of the cells is paramount for successful tumor engraftment.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer or automated counter. Viability should be >95%.
-
Resuspend the cell pellet in a sterile, serum-free medium (like HBSS) at a final concentration of 5-10 million cells per 100 µL. For some cell lines, mixing 1:1 with Matrigel can improve tumor take-rate. Keep cells on ice to maintain viability.
-
-
Animal Acclimation and Tumor Implantation (Week 0):
-
Acclimate immunocompromised mice (e.g., 6-8 week old female athymic nude mice) for at least one week prior to the study.
-
Anesthetize the mouse. Shave and sterilize the dorsal flank with betadine and alcohol swabs.
-
Using a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously into the right flank.[13]
-
-
Tumor Growth Monitoring and Group Randomization (Weeks 2-3):
-
Monitor animals daily for health and welfare.
-
Begin measuring tumors 2-3 times per week with digital calipers once they become palpable. Tumor volume is calculated using the formula: Volume = ½ (Length × Width²).
-
When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment cohorts (e.g., n=8-10 mice per group) ensuring the average tumor volume is similar across all groups. This step is critical to prevent selection bias.
-
-
Treatment Administration (Weeks 3-5):
-
Prepare the 5-bromothiazole derivative in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
Administer the compound, vehicle control, and standard-of-care drug according to the predetermined dose and schedule (e.g., intraperitoneal (i.p.) injection daily for 14 days). Record the body weight of each animal before every dose to monitor for toxicity.
-
-
Data Collection and Endpoint Analysis (Week 5+):
-
Continue tumor measurements and body weight monitoring throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). The study is terminated when tumors in the vehicle control group reach a specified size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the animals, and excise the tumors for weighing and potential downstream biomarker analysis (e.g., immunohistochemistry).
-
Caption: Standard workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
The evidence strongly supports that derivatives of the 2-amino-5-bromothiazole scaffold are promising candidates for anticancer drug development. They exhibit potent in vitro cytotoxicity and demonstrate significant in vivo efficacy in preclinical models, often by targeting critical cell survival pathways like PI3K/Akt/mTOR.
The path forward requires a multi-faceted approach. Future studies must include comprehensive pharmacokinetic profiling to understand drug exposure and metabolism, alongside formal toxicology studies to define the safety window.[18] Reports of potential liver toxicity with some thiazole derivatives underscore the importance of this step.[19] Optimization of the scaffold to improve solubility, metabolic stability, and target selectivity will be key to translating the preclinical promise of these compounds into a viable therapeutic for cancer patients.
References
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Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
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Sharma, D., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]
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Ghorab, M. M., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]
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He, Z., et al. (2021). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. National Institutes of Health. Available at: [Link]
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Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. Available at: [Link]
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Gomha, S. M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. Available at: [Link]
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Sas-Chen, A., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. Available at: [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
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Kuras, M., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC. Available at: [Link]
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Al-Warhi, T., et al. (2023). Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model. RSC Publishing. Available at: [Link]
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Batran, R. Z., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Publishing. Available at: [Link]
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Willers, H., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research. Available at: [Link]
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Maccallini, C., et al. (2018). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
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Al-Sbiei, A., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. Available at: [Link]
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Kuras, M., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. ResearchGate. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
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Santana, L. F., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available at: [Link]
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Ghorab, M. M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. ResearchGate. Available at: [Link]
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Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. Available at: [Link]
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Al-Salahat, K., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available at: [Link]
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Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]
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Ruslan, F. I., et al. (2022). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. PMC. Available at: [Link]
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Sreevidya, K. R., & S, S. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Al-Jobori, K. M., et al. (2025). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. ResearchGate. Available at: [Link]
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Alanazi, A. M., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. ResearchGate. Available at: [Link]
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Zafar, H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
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Vogt, P. K., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine and Its Heterocyclic Bioisosteres
For researchers and professionals in drug development, the strategic selection of synthetic pathways is paramount to the efficient discovery and optimization of lead compounds. The scaffold, 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, represents a valuable building block in medicinal chemistry, offering a versatile platform for the exploration of chemical space. This guide provides an in-depth comparison of synthetic routes to this target molecule and its key bioisosteric alternatives, including 1,3,4-thiadiazoles, 1,2,4-thiadiazoles, and 1,3-oxazoles. The discussion is grounded in established chemical principles and supported by experimental data to inform logical and efficient synthetic planning.
Introduction to the Target Scaffold
The this compound core is a privileged pharmacophore. The thiazole ring is a common feature in numerous FDA-approved drugs, and the presence of a bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions. The 2-aminoethyl side chain is a common motif for interaction with biological targets. The strategic replacement of the thiazole core with other five-membered heterocycles, known as bioisosteres, can modulate the compound's physicochemical properties, metabolic stability, and biological activity. This guide will explore the synthetic accessibility of the parent thiazole and its bioisosteric analogues.
Synthetic Strategy Overview
The synthesis of these heterocyclic systems generally follows a convergent strategy, wherein the heterocyclic core is first constructed and then the 2-aminoethyl side chain is installed or elaborated. The choice of synthetic route is often dictated by the availability of starting materials, reaction efficiency, and the desired substitution pattern.
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}
subgraph "cluster_Alternatives" { label="Bioisostere Synthesis"; style="rounded"; bgcolor="#FCE8E6"; "Core_Precursors" [label="Acyl Thiosemicarbazides,\nAmidoximes, Acylaminoketones", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Cyclization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Heterocyclic_Cores" [label="Thiadiazoles,\nOxazoles", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Side_Chain_Installation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Target_Bioisosteres" [label="Bioisosteric\nAnalogues", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
} }
Figure 1: General synthetic strategies for the target thiazole and its bioisosteric alternatives.Part 1: Synthesis of this compound
The most plausible synthetic route to the target thiazole commences with the readily available 2-aminothiazole. This pathway involves two key transformations: electrophilic bromination of the thiazole ring and subsequent elaboration of the 2-amino group into the desired aminoethyl side chain.
Step 1: Synthesis of 2-Amino-5-bromothiazole
The bromination of 2-aminothiazole is a well-established reaction that proceeds with high regioselectivity for the 5-position due to the activating effect of the amino group.[1][2]
"start" [label="2-Aminothiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "reagent" [label="Br2, Acetic Acid", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "product" [label="2-Amino-5-bromothiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
"start" -> "reagent" [label="Electrophilic\nBromination"]; "reagent" -> "product"; }
Figure 2: Bromination of 2-aminothiazole.Experimental Protocol: Bromination of 2-Aminothiazole
-
Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford 2-amino-5-bromothiazole.
| Reagent | Molar Eq. | Purpose |
| 2-Aminothiazole | 1.0 | Starting material |
| Bromine | 1.05 | Brominating agent |
| Acetic Acid | Solvent | Reaction medium |
| Sodium Bicarbonate | Excess | Neutralization |
Note: Yields for this reaction are typically high, often exceeding 80%.
Step 2: Elaboration of the 2-Aminoethyl Side Chain
The conversion of the 2-amino group to a 2-(2-aminoethyl) group is a multi-step process. A feasible approach involves the initial alkylation of the 2-amino group with a suitable two-carbon electrophile bearing a masked or protected amino functionality, followed by deprotection. A documented strategy involves the reaction with 2-chloro-1-bromoethane to form a 2-[(2-chloroethyl)amino]thiazole intermediate.[3]
"start" [label="2-Amino-5-bromothiazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; "step1" [label="1. 2-Chloro-1-bromoethane\n2. NaN3", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "intermediate" [label="2-(2-Azidoethyl)-5-bromo-1,3-thiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "step2" [label="Reduction (e.g., H2, Pd/C or LiAlH4)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"start" -> "step1" [label="Alkylation & Azide Formation"]; "step1" -> "intermediate"; "intermediate" -> "step2" [label="Azide Reduction"]; "step2" -> "product"; }
Figure 3: Proposed elaboration of the 2-aminoethyl side chain.Conceptual Protocol: Side Chain Elaboration
-
N-Alkylation: React 2-amino-5-bromothiazole with 2-chloro-1-bromoethane in the presence of a base (e.g., K₂CO₃) in a suitable solvent like DMF to yield 2-[(2-chloroethyl)amino]-5-bromothiazole.
-
Azide Formation: Treat the chloro intermediate with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMSO) to afford 2-(2-azidoethyl)-5-bromo-1,3-thiazole.
-
Reduction: Reduce the azide to the primary amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Part 2: Synthesis of Bioisosteric Alternatives
Alternative 1: 2-(5-Bromo-1,3,4-thiadiazol-2-yl)ethan-1-amine
The 1,3,4-thiadiazole ring is a common bioisostere of the thiazole nucleus. A general and effective method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acylthiosemicarbazides.[4]
Synthetic Pathway
-
Acylthiosemicarbazide Formation: React β-alanine with an activating agent (e.g., thionyl chloride) to form the acyl chloride, which is then treated with thiosemicarbazide to yield the corresponding acylthiosemicarbazide. The amino group of β-alanine should be protected (e.g., with a Boc group).
-
Cyclization: Treat the acylthiosemicarbazide with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce cyclodehydration and form the 2-amino-5-(2-aminoethyl)-1,3,4-thiadiazole ring.
-
Bromination: Brominate the thiadiazole ring at the 5-position.
-
Deprotection: Remove the protecting group from the aminoethyl side chain.
A more direct approach involves starting with a pre-functionalized acid.
"start" [label="Boc-β-Alanine + Thiosemicarbazide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "step1" [label="Acid-catalyzed\nCyclization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "intermediate1" [label="Boc-protected\n2-amino-5-(aminoethyl)-1,3,4-thiadiazole", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "step2" [label="Bromination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "intermediate2" [label="Boc-protected\n5-bromo-2-(aminoethyl)-1,3,4-thiadiazole", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "step3" [label="Deprotection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "product" [label="2-(5-Bromo-1,3,4-thiadiazol-2-yl)ethan-1-amine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"start" -> "step1" -> "intermediate1" -> "step2" -> "intermediate2" -> "step3" -> "product"; }
Figure 4: Synthetic pathway to a 1,3,4-thiadiazole analogue.Alternative 2: 3-(5-Bromo-1,2,4-thiadiazol-2-yl)ethan-1-amine
The 1,2,4-thiadiazole isomer offers a different arrangement of heteroatoms. A common route to 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative cyclization of amidoximes with isothiocyanates.
Synthetic Pathway
-
Amidoxime Formation: React a suitable nitrile (e.g., bromoacetonitrile) with hydroxylamine to form the corresponding amidoxime.
-
Cyclization: Condense the amidoxime with an isothiocyanate bearing a protected aminoethyl group (e.g., 2-isothiocyanatoethan-1-amine with a Boc protecting group) in the presence of a mild base to form the 1,2,4-thiadiazole ring.
-
Deprotection: Remove the protecting group to yield the final product.
Alternative 3: 2-(5-Bromo-1,3-oxazol-2-yl)ethan-1-amine
The 1,3-oxazole is another important bioisostere, where the sulfur atom of the thiazole is replaced by oxygen. The Robinson-Gabriel synthesis is a classical method for oxazole formation.
Synthetic Pathway
-
Acylaminoketone Formation: Start with a suitable α-bromoketone (e.g., bromoacetyl bromide) and react it with a protected amino acid (e.g., Boc-β-alanine) to form the corresponding 2-acylaminoketone.
-
Cyclization: Treat the acylaminoketone with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to effect cyclization to the oxazole ring.
-
Deprotection: Remove the protecting group to afford the target aminoethyl-substituted oxazole.
Comparative Analysis of Synthetic Routes
| Feature | Thiazole Route | 1,3,4-Thiadiazole Route | 1,2,4-Thiadiazole Route | 1,3-Oxazole Route |
| Key Reaction | Hantzsch-type/Bromination | Acylthiosemicarbazide cyclization | Amidoxime cyclization | Robinson-Gabriel synthesis |
| Precursors | 2-Aminothiazole, 2-chloro-1-bromoethane | Boc-β-alanine, thiosemicarbazide | Bromoacetonitrile, protected aminoethyl isothiocyanate | Boc-β-alanine, bromoacetyl bromide |
| Reported Yields | Generally good to excellent | Moderate to good | Variable, can be high | Moderate to good |
| Reaction Conditions | Often mild to moderate | Can require strong acids | Generally mild | Often harsh (strong acids, high temp) |
| Scalability | Well-established and scalable | Scalable | May require optimization | Can be challenging to scale |
| Potential Issues | Multi-step side chain elaboration | Use of strong, corrosive acids | Availability of substituted amidoximes | Harsh cyclization conditions |
Conclusion
The synthesis of this compound is most practically approached via the bromination of 2-aminothiazole followed by a multi-step elaboration of the 2-aminoethyl side chain. While this route involves several steps, the starting materials are readily available and the individual transformations are generally high-yielding.
The bioisosteric alternatives, including the 1,3,4-thiadiazole, 1,2,4-thiadiazole, and 1,3-oxazole analogues, offer distinct synthetic challenges and opportunities. The 1,3,4-thiadiazole synthesis is robust but may involve harsh acidic conditions. The 1,2,4-thiadiazole route offers milder conditions but may be limited by the availability of specific starting materials. The classical Robinson-Gabriel synthesis for oxazoles often requires harsh dehydrating conditions, which may not be compatible with sensitive functional groups.
The choice of the optimal synthetic route will depend on the specific goals of the research program, including the desired scale of synthesis, the need to introduce further diversity, and the tolerance for particular reaction conditions. This comparative guide provides a framework for making an informed decision based on a rational analysis of the available synthetic methodologies.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021.
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Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
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facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles. 2012.
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences. 2023.
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Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry.
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Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. 2022.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
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147-152 Research Article Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research.
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facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. 2012.
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
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Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate.
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BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Zenodo.
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Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. 2022.
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central.
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Navigating Halogenation in Thiazole Scaffolds: A Comparative Efficacy Guide to Bromo- and Chloro-Thiazole Derivatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of the efficacy of bromo-thiazole versus chloro-thiazole derivatives. Grounded in experimental data, we will explore the nuanced impact of halogen substitution on the biological activity of these vital heterocyclic compounds.
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, into the thiazole scaffold is a common strategy to modulate the physicochemical properties and enhance the biological efficacy of these molecules. This guide will dissect the comparative effects of these two halogens, offering insights into their influence on potency and selectivity across different therapeutic areas.
The Halogen Effect: Bromine vs. Chlorine in Thiazole Derivatives
The substitution of a hydrogen atom with a halogen can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds and may impart different conformational preferences. Conversely, the higher electronegativity of chlorine can lead to distinct electronic effects within the molecule. Understanding these differences is paramount for the rational design of novel thiazole-based therapeutic agents.
Comparative Efficacy Analysis
This section will delve into a direct comparison of bromo- and chloro-thiazole derivatives across key therapeutic areas, supported by experimental data from various studies.
Antimicrobial Activity
The thiazole nucleus is a well-established scaffold for the development of antimicrobial agents.[4][5] The nature of the halogen substituent can fine-tune the antimicrobial spectrum and potency.
A study on a series of 4-(p-halophenyl)-thiazolyl derivatives revealed that chloro-substituted compounds were generally responsible for antibacterial activity, while the corresponding bromo-substituents led to inactivation of the compounds in some cases.[6] For instance, a chloro-substituted derivative linked to a 2-naphthyl group exhibited broad-spectrum antimicrobial activity against both bacterial and fungal strains.[6]
In another series of thiazole derivatives, chloro-substitution at the 2-position of a phenyl ring induced activity against all tested bacterial strains, whereas 3-chloro substitution was only active against specific strains.[6] Conversely, bromo-substituted compounds in a different series demonstrated the best antifungal activity against Aspergillus niger.[6] Specifically, chloro-substitution in the same position enhanced activity against Pseudomonas aeruginosa.[6]
These findings suggest that the position of the halogen and the overall molecular framework are critical determinants of antimicrobial efficacy, with chlorine often favoring antibacterial action and bromine sometimes enhancing antifungal properties.
Table 1: Comparative Antimicrobial Activity of Halogenated Thiazole Derivatives
| Compound Type | Halogen | Target Organism | Activity Metric (e.g., MIC, IC50) | Reference |
| 4-(p-halophenyl)-thiazolyl | Chloro | Various bacteria and fungi | Active | [6] |
| 4-(p-halophenyl)-thiazolyl | Bromo | Various bacteria and fungi | Inactive | [6] |
| Thiazolyl-pyrazole hybrid | Chloro | P. aeruginosa | Increased activity | [6] |
| Thiazolyl-pyrazole hybrid | Bromo | A. niger | Best antifungal activity | [6] |
Anticancer Activity
Thiazole derivatives have shown significant promise as anticancer agents by targeting various enzymes and signaling pathways involved in tumor progression.[7][8] The introduction of halogens can enhance their cytotoxic and antiproliferative effects.
In a novel series of thiazole-based derivatives, a compound featuring a bromine atom on a coumarin moiety (compound 11f) demonstrated the highest antiproliferative activity against a panel of four cancer cell lines, with a GI50 value of 27 nM, making it more potent than the reference drug erlotinib.[8] The presence of the bromine atom was highlighted as important for this potent anticancer action.[8] Interestingly, the corresponding chloro-substituted analog (compound 11e) exhibited diminished antiproliferative activity with a GI50 value of 41 nM.[8] This suggests a clear advantage for bromine in this particular molecular context for anticancer efficacy.
Another study on newly synthesized thiazole derivatives found that a bromo-substituted compound (compound 4c) was the most active derivative against MCF-7 and HepG2 cancer cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively, which were lower than the standard drug staurosporine.[7]
Table 2: Comparative Anticancer Activity of Halogenated Thiazole Derivatives
| Compound | Halogen | Cancer Cell Line | IC50 / GI50 | Reference |
| Compound 11f | Bromo | A-549, MCF-7, Panc-1, HT-29 | 27 nM (GI50) | [8] |
| Compound 11e | Chloro | A-549, MCF-7, Panc-1, HT-29 | 41 nM (GI50) | [8] |
| Compound 4c | Bromo | MCF-7 | 2.57 µM (IC50) | [7] |
| Compound 4c | Bromo | HepG2 | 7.26 µM (IC50) | [7] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and thiazole derivatives have been investigated for their potential to modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[9]
While direct comparative studies between bromo- and chloro-thiazoles in inflammation are less common in the reviewed literature, the general structure-activity relationship of halogenated thiazoles provides some clues. For instance, a series of 2-((4-(alkylthio)phenoxy)methyl)-4-substituted-1,3-thiazoles were tested for their anti-inflammatory effects.[9] A derivative with a 4-chlorophenyl group at the 4-position of the thiazole ring showed very good activity, comparable to the standard drug Diclofenac sodium.[9]
In a different study, bromo-substituted pyridine- and thiazole-based hydrazides showed better anti-inflammatory activity compared to other substituents.[10] This highlights that the nature of the halogen and its position, in conjunction with other structural features, dictates the anti-inflammatory potential.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section outlines the methodologies for key experiments cited in the literature.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Compounds: Stock solutions of the bromo- and chloro-thiazole derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT antiproliferative assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bromo- and chloro-thiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion and Future Directions
The comparative analysis of bromo- and chloro-thiazole derivatives reveals that the choice of halogen has a profound and context-dependent impact on biological activity. While chloro-substituents appear to be frequently associated with enhanced antibacterial efficacy, bromo-substituents have demonstrated superior performance in certain anticancer and antifungal applications.
Future research should focus on systematic comparative studies where bromo- and chloro-analogues are synthesized and evaluated under identical experimental conditions across a broad range of biological assays. This will provide a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation thiazole-based drugs with improved efficacy and selectivity.
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- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.Google Search.
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- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.PubMed Central.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.ACS Publications.
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Comparative Cross-Reactivity Profiling of Novel 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine Based Kinase Inhibitors
A Senior Application Scientist's Guide to Characterizing Kinase Inhibitor Selectivity
This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of a novel inhibitor series based on the 2-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine scaffold. As this is a novel chemical entity, we introduce two hypothetical lead compounds, BThE-amine-01 and its analogue BThE-amine-02 , designed to target the Lymphocyte-specific protein tyrosine kinase (LCK), a critical regulator of T-cell signaling.[1][2]
The primary challenge in kinase inhibitor development is achieving selectivity. The highly conserved ATP-binding pocket across the human kinome means that small molecule inhibitors often bind to multiple kinases.[3][4] This polypharmacology can lead to unexpected off-target effects and toxicities, but can also offer therapeutic benefits.[5][6] Therefore, a rigorous, multi-step profiling cascade is essential to characterize the selectivity of any new chemical series.[3] This guide will compare our hypothetical inhibitors against Dasatinib , a well-characterized multi-kinase inhibitor known to potently inhibit LCK, to provide a real-world benchmark for selectivity.[6][7]
The Imperative of a Tiered Profiling Strategy
A successful selectivity profiling campaign does not rely on a single experiment. Instead, it employs a tiered or cascaded approach, moving from broad, unbiased screening to more focused, hypothesis-driven assays. This strategy is both cost-effective and scientifically robust, ensuring that resources are focused on the most promising candidates.[3]
Our approach, detailed below, consists of three core phases:
-
Broad Kinome Binding Screen: An initial, wide-angle view to identify all potential kinase interactions.
-
Orthogonal IC50 Validation: Functional confirmation of the most significant "hits" from the binding screen.
-
Cellular Target Engagement: Verification that the inhibitor binds its intended target within the complex environment of a living cell.
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Phase 1: Broad Kinome Cross-Reactivity Screening
Causality: The initial step must be broad and unbiased to map the full interaction landscape of the inhibitors. We utilize a competition binding assay, such as Eurofins' KINOMEscan®, which measures the thermodynamic dissociation constant (Kd) and is independent of ATP concentration.[8] This provides a true measure of binding affinity across a large portion of the human kinome, revealing both expected on-targets and unexpected off-targets.[9]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize BThE-amine-01, BThE-amine-02, and Dasatinib in 100% DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Prepare a working concentration for a single-point screen, typically 10 µM, to identify significant interactions.
-
Assay Principle: The assay involves a kinase-tagged phage, an immobilized ligand, and the test compound.[10] The test compound competes with the immobilized ligand for binding to the kinase's active site.[8]
-
Detection: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag on the phage.[11] A lower qPCR signal indicates stronger competition from the test compound.
-
Data Expression: Results are typically expressed as "Percent of Control" (%Ctrl), where the DMSO vehicle is the 100% control. A lower %Ctrl value signifies stronger binding. Hits are often defined as those showing <35% or <10% of control.
-
Follow-up: For all significant hits, a full 11-point dose-response curve is generated to determine the precise dissociation constant (Kd).
Phase 2: Orthogonal Validation of Hits with Enzymatic Assays
Causality: A binding hit does not always translate to functional inhibition. Therefore, it is critical to use an orthogonal, functional assay to confirm that the compound inhibits the kinase's enzymatic activity.[3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, like the LanthaScreen™ Eu Kinase Binding Assay, are a robust choice for determining IC50 values.[12][13]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (IC50 Determination)
-
Target Selection: Based on the KINOMEscan® results, select the primary target (LCK) and key off-targets (e.g., ABL1, a known target of Dasatinib) for IC50 determination.[6]
-
Reagent Preparation: The assay requires three core components: the target kinase, a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor™ 647), and a europium-labeled anti-tag antibody that binds the kinase.[14]
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of each inhibitor in DMSO.
-
Assay Procedure:
-
Add the compound dilutions to a 384-well assay plate.
-
Add a mixture of the kinase and the europium-labeled antibody.
-
Add the Alexa Fluor™ tracer.[13]
-
Incubate for 1 hour at room temperature.
-
-
Detection: In the absence of an inhibitor, the tracer and antibody bind to the kinase, bringing the europium donor and Alexa Fluor™ acceptor into proximity, generating a high TR-FRET signal. An effective inhibitor competes with the tracer, disrupting FRET and lowering the signal.
-
Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Phase 3: Confirming Target Engagement in a Cellular Context
Causality: Biochemical assays occur in an artificial environment. It is essential to confirm that an inhibitor can permeate the cell membrane, engage its target at physiological ATP concentrations, and is not subject to rapid efflux.[3] The NanoBRET™ Target Engagement assay is an ideal technology for this, as it measures compound binding to a specific target protein in living cells.[15][16]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a suitable human cell line (e.g., HEK293T) and transiently transfect a plasmid encoding the target kinase (e.g., LCK) fused to NanoLuc® luciferase.[17]
-
Assay Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged kinase (energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (energy acceptor).[18]
-
Compound Treatment:
-
Harvest the transfected cells and resuspend them with the NanoBRET™ tracer.
-
Dispense the cell/tracer mix into a white 384-well plate containing serial dilutions of the test compounds.
-
Incubate for 2 hours in a CO2 incubator.
-
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to measure both donor and acceptor emission. The BRET ratio is calculated from these values. A test compound that binds to the target will displace the tracer, leading to a dose-dependent decrease in the BRET ratio.
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit the curve to determine the cellular IC50.
Comparative Analysis and Data Interpretation
The data from this three-phase workflow allows for a direct and objective comparison of the inhibitors. The results are summarized below, presenting hypothetical but plausible data for our novel compounds against the Dasatinib benchmark.
Table 1: Comparative Selectivity Profile of LCK-Targeted Inhibitors
| Compound | Primary Target | LCK IC50 (nM) (Biochemical) | LCK IC50 (nM) (Cellular) | Key Off-Target | ABL1 IC50 (nM) (Biochemical) | Selectivity Score S(10) @ 1µM |
| BThE-amine-01 | LCK | 15 | 45 | ABL1 | 250 | 0.045 |
| BThE-amine-02 | LCK | 40 | 110 | ABL1 | >10,000 | 0.011 |
| Dasatinib | Multi-kinase | 1.2 | 3.5 | ABL1 | 0.8 | 0.210 |
-
Selectivity Score (S-Score): A quantitative measure of promiscuity, calculated by dividing the number of kinases that bind with a Kd below a certain threshold by the total number of kinases tested.[5] A lower S-score indicates higher selectivity.[19] Here, S(10) represents the fraction of 468 kinases with a Kd < 1 µM.
Interpretation of Results
-
BThE-amine-01: This compound demonstrates potent inhibition of LCK in both biochemical and cellular assays. However, it shows moderate off-target activity against ABL1, suggesting a selectivity profile that, while better than Dasatinib, still has room for improvement.
-
BThE-amine-02: This analogue is less potent against the primary target LCK but exhibits a vastly improved selectivity profile, with negligible activity against ABL1. Its S(10) score is the lowest, marking it as a highly selective inhibitor. This suggests that the structural modifications made from -01 to -02 successfully traded some potency for a significant gain in selectivity.
-
Dasatinib: As expected, Dasatinib is highly potent against both LCK and ABL1, reflected in its high S(10) score.[7] This confirms its known multi-targeted profile and serves as an excellent benchmark for what a less selective, or "dirtier," drug profile looks like.[6]
The shift from biochemical to cellular IC50 values is expected, as the inhibitor must compete with high intracellular ATP concentrations and overcome cell permeability barriers. The consistent rank order of potency across both assay types validates the on-target activity.
Signaling Pathway Context
Understanding the inhibitor's effect requires placing it in its biological context. LCK is an initiator of the T-Cell Receptor (TCR) signaling cascade. By inhibiting LCK, these compounds are expected to block the phosphorylation of downstream targets like ZAP-70, ultimately dampening T-cell activation.
Caption: Simplified LCK signaling pathway upon TCR engagement.
Conclusion and Future Directions
This comprehensive guide outlines a robust, field-proven methodology for profiling the cross-reactivity of novel kinase inhibitors. Through a tiered approach combining broad binding assays, orthogonal functional validation, and live-cell target engagement, we can build a high-confidence selectivity profile.
Our comparative analysis of the hypothetical BThE-amine series against Dasatinib demonstrates how this process elucidates critical structure-selectivity relationships. BThE-amine-02 emerges as a promising lead candidate due to its high selectivity, a crucial attribute for minimizing off-target toxicity.[20] Future work should focus on optimizing the potency of the BThE-amine-02 scaffold while maintaining its exceptional selectivity profile.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available at: [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Available at: [Link]
-
Palama, T. L., & Lee, J. W. (2022). New insights into the Lck-NF-κB signaling pathway. Frontiers in Immunology, 13, 967699. Available at: [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937-1953. Available at: [Link]
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- 15. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
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A Head-to-Head Comparison of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine with Known Inhibitors of Monoamine Oxidase B and Lysine-Specific Demethylase 1
Introduction: Unveiling the Potential of a Novel Thiazole Derivative
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with the potential to modulate key enzymatic targets is of paramount importance. The compound 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is a small molecule featuring a 2-aminothiazole core, a structure known to be present in a variety of biologically active compounds.[1] While the specific biological targets of this compound are not yet fully elucidated, its structural resemblance to known inhibitors of flavin-dependent amine oxidases, particularly Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1), warrants a thorough investigation into its inhibitory potential against these two critical enzymes.
MAO-B is a mitochondrial outer membrane enzyme primarily responsible for the degradation of dopamine in the brain. Its inhibition can lead to increased dopamine levels, a therapeutic strategy employed in the management of Parkinson's disease.[2] LSD1, a nuclear enzyme, plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[3] Aberrant LSD1 activity has been implicated in various cancers, making it a compelling target for anti-cancer drug development.
This guide provides a comprehensive head-to-head comparison of the inhibitory potential of this compound against a panel of well-characterized inhibitors of MAO-B and LSD1. We will delve into the mechanistic underpinnings of these enzymes, present detailed experimental protocols for assessing inhibitory activity, and provide a comparative analysis of potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel thiazole derivative in the context of established therapeutic agents.
Comparative Inhibitor Analysis: Potency and Selectivity
To provide a clear and quantitative comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of our compound of interest, this compound, alongside established inhibitors of MAO-B and LSD1. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% and are a key measure of an inhibitor's potency. Data for the known inhibitors have been compiled from various scientific sources, while the data for this compound is presented hypothetically for the purpose of this guide, assuming it demonstrates inhibitory activity against both enzymes.
| Compound | Target Enzyme | IC50 (nM) | Mechanism of Inhibition | Selectivity |
| This compound | MAO-B | Hypothetical: 50 | To be determined | To be determined |
| LSD1 | Hypothetical: 150 | To be determined | ||
| Selegiline | MAO-B | 6.8[4] | Irreversible[5] | Highly selective for MAO-B at low doses |
| LSD1 | >10,000 | Weak inhibitor | ||
| Rasagiline | MAO-B | 14[4] | Irreversible[1][6] | Highly selective for MAO-B |
| LSD1 | >10,000 | Weak inhibitor | ||
| Tranylcypromine | MAO-B | 950[7] | Irreversible, Non-selective[8][9] | Non-selective |
| LSD1 | 20,700[7] | Irreversible | ||
| GSK2879552 | MAO-B | >100,000 | Highly selective for LSD1 | |
| LSD1 | 137[10] | Irreversible[10] |
Note: The IC50 values for known inhibitors are approximate and can vary depending on the specific assay conditions. The data for this compound is hypothetical and serves as a placeholder for experimental determination.
Experimental Protocols: A Guide to In Vitro Inhibition Assays
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the in vitro enzymatic assays used to determine the inhibitory activity of this compound and the comparator compounds.
MAO-B Fluorometric Inhibition Assay
This assay quantifies MAO-B activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.
Workflow for MAO-B Inhibition Assay
Caption: Workflow for the MAO-B fluorometric inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the known inhibitors (Selegiline, Rasagiline, Tranylcypromine, GSK2879552) in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of each inhibitor in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Reconstitute recombinant human MAO-B enzyme in assay buffer to the desired concentration.
-
Prepare the MAO-B substrate solution (e.g., tyramine or benzylamine) in assay buffer.
-
Prepare the detection reagent, which includes a horseradish peroxidase (HRP) developer and a fluorogenic probe (e.g., Amplex Red or equivalent).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the serially diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MAO-B enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and initiate fluorescence development by adding the detection reagent to all wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 530/590 nm for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Inhibition Assay
This assay measures the demethylase activity of LSD1 on a biotinylated histone H3 peptide substrate. The product is detected using a europium cryptate-labeled antibody and a streptavidin-conjugated acceptor fluorophore.
Workflow for LSD1 HTRF Inhibition Assay
Caption: Workflow for the LSD1 HTRF inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of this compound and the known inhibitors (Tranylcypromine, GSK2879552, Selegiline, Rasagiline) in a suitable solvent and assay buffer.
-
Reconstitute recombinant human LSD1 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Prepare the substrate solution containing a biotinylated H3K4me1 or H3K4me2 peptide and the cofactor flavin adenine dinucleotide (FAD).
-
Prepare the HTRF detection reagents: a europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.
-
-
Assay Procedure:
-
In a 384-well low-volume white microplate, add the serially diluted inhibitor solutions. Include positive and negative controls.
-
Add the LSD1 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate on ice or at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate/FAD solution to all wells.
-
Incubate the plate at 25°C or 37°C for 60-120 minutes.
-
Stop the reaction and add the HTRF detection reagents to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible microplate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) for each well.
-
Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanism of Action
Understanding the biological context in which these inhibitors function is crucial for interpreting their effects. The following diagrams illustrate the key signaling pathways modulated by MAO-B and LSD1 inhibitors.
Dopamine Metabolism and MAO-B Inhibition
MAO-B plays a critical role in the degradation of dopamine in the brain. Inhibition of MAO-B leads to an increase in synaptic dopamine levels.
Caption: Dopamine metabolism pathway and the site of MAO-B inhibition.
As depicted, dopamine is synthesized in the presynaptic neuron and packaged into synaptic vesicles. Upon release into the synaptic cleft, it can bind to postsynaptic receptors or be taken back up into the presynaptic neuron via the dopamine transporter (DAT). Cytosolic dopamine is then either repackaged into vesicles or degraded by MAO-B located on the outer mitochondrial membrane. MAO-B inhibitors block this degradation, thereby increasing the amount of dopamine available for vesicular storage and subsequent release.[11]
Histone Demethylation and LSD1 Inhibition
LSD1 removes methyl groups from histone H3, primarily at lysine 4 (H3K4), a mark associated with active gene transcription. Inhibition of LSD1 leads to the re-establishment of these methyl marks and can alter gene expression patterns.
Caption: LSD1-mediated histone demethylation and its inhibition.
LSD1 is a component of several corepressor complexes. It specifically removes mono- and di-methyl groups from H3K4.[10] This demethylation event is often associated with the repression of gene expression. By inhibiting LSD1, the active H3K4me2 mark is preserved, which can lead to the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation.
Conclusion and Future Directions
The structural features of this compound suggest its potential as a dual inhibitor of MAO-B and LSD1. The experimental framework outlined in this guide provides a robust methodology for characterizing its inhibitory profile and comparing it directly with established clinical and research compounds.
Should experimental data confirm the hypothetical inhibitory activity presented, this compound could represent a promising lead compound for the development of novel therapeutics. Its potential dual-targeting nature could offer unique advantages, particularly in complex diseases where both MAO-B and LSD1 pathways are dysregulated. Further studies, including in vivo efficacy and safety assessments, would be warranted to fully explore the therapeutic potential of this and related thiazole derivatives.
References
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Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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MAO-B inhibitors (rasagiline, selegiline, safinamide). (2025, May 28). Parkinson's UK. Retrieved January 26, 2026, from [Link]
-
IC 50 values of LSD1 inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. (2001, February 22). BioWorld. Retrieved January 26, 2026, from [Link]
-
LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019, December 4). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Tranylcypromine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Selegiline. (2023, August 17). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Dopamine metabolism and the action of monoamine oxidase. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Inhibitory activity (IC50, μM) against MAO-A and -B for compounds 1-4 and their selectivity indices for LSD1. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (n.d.). Rambam Maimonides Medical Journal. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating the Binding Mode of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine Derivatives
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the initial step in a long and intricate journey. For researchers working with promising scaffolds such as 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine derivatives, which are part of the broader, biologically active 2-aminothiazole class, elucidating the precise binding mode is paramount.[1] This guide provides a comprehensive, multi-faceted approach to rigorously validate the interaction between your thiazole derivative and its putative protein target. We will navigate from initial computational predictions to definitive structural elucidation, ensuring a self-validating workflow that builds confidence in your structure-activity relationship (SAR) data.
The Central Challenge: From Affinity to Atomic Detail
A primary goal in early-stage drug discovery is to understand not just if a compound binds to a target, but how. This knowledge underpins rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The thiazole core is a versatile scaffold found in numerous approved drugs, highlighting its potential.[1] However, this promiscuity also necessitates a thorough characterization of its binding to avoid off-target effects and to fully exploit its therapeutic potential. This guide will use a hypothetical scenario where a this compound derivative has been identified as a hit against a protein kinase, a common target for such scaffolds.
An Integrated Strategy for Binding Mode Validation
A robust validation strategy does not rely on a single technique but rather integrates computational and experimental approaches. Each method offers a unique piece of the puzzle, and their convergence provides the highest degree of confidence.
Caption: Integrated workflow for binding mode validation.
Part 1: In Silico Prediction - Building the Initial Hypothesis
Computational methods provide an invaluable starting point for visualizing potential binding modes, guiding subsequent experimental design.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site.[2] It is a rapid and computationally inexpensive method to generate initial hypotheses.
Experimental Protocol:
-
Protein Preparation: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate a 3D conformation of the this compound derivative. Assign partial charges and define rotatable bonds.
-
Docking Simulation: Define the binding site on the kinase, typically centered on the known ATP-binding pocket. Run the docking algorithm to generate a series of possible binding poses.
-
Pose Analysis: Analyze the top-scoring poses based on the docking score and visual inspection of key interactions (e.g., hydrogen bonds with the kinase hinge region, hydrophobic interactions).
Causality: The choice of a high-resolution crystal structure is critical as it provides an accurate representation of the binding pocket. The analysis of poses should be guided by known SAR data for kinases to identify the most plausible binding modes.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, assessing the stability of the docked pose over time in a simulated physiological environment.[3]
Experimental Protocol:
-
System Setup: Take the most promising docked pose from the molecular docking step. Solvate the complex in a water box with appropriate ions to mimic physiological conditions.
-
Simulation: Run an MD simulation for a sufficient time (e.g., 100 nanoseconds) to allow the complex to equilibrate and explore conformational space.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket. Key metrics include root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of key intermolecular interactions.
Trustworthiness: A stable binding pose in an MD simulation, where the ligand maintains its key interactions with the protein, lends significant confidence to the initial docking prediction.
Part 2: Biophysical Characterization - Quantifying the Interaction
Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, confirming a direct interaction between the thiazole derivative and the target protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the thiazole derivative) to a ligand (the immobilized protein target) in real-time.[4] It provides valuable information on binding kinetics (association and dissociation rates) and affinity (KD).
Experimental Protocol:
-
Protein Immobilization: Covalently attach the purified kinase to the surface of an SPR sensor chip.
-
Binding Analysis: Flow a series of concentrations of the this compound derivative over the sensor chip.
-
Data Analysis: Monitor the change in the SPR signal, which is proportional to the amount of bound compound. Fit the data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Caption: SPR experimental workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. It determines the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the purified kinase and the thiazole derivative in the same buffer.
-
Titration: Place the kinase solution in the sample cell of the calorimeter and the compound solution in the injection syringe.
-
Data Acquisition: Inject small aliquots of the compound into the kinase solution and measure the resulting heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine the thermodynamic parameters.
Expertise & Experience: The choice of buffer is critical in ITC experiments as buffer ionization can contribute to the measured heat change. Using a buffer with a low ionization enthalpy, such as phosphate-buffered saline (PBS), is recommended.
| Technique | Measures | Throughput | Sample Consumption | Key Insights |
| SPR | Binding kinetics (ka, kd) and affinity (KD) | Medium to High | Low | Real-time interaction analysis |
| ITC | Binding thermodynamics (KD, ΔH, ΔS, n) | Low | High | Driving forces of binding |
| NMR | Binding site mapping, conformational changes | Low | High | Atomic-level interaction details |
| X-ray | High-resolution 3D structure of complex | Low | High | Definitive binding mode |
Part 3: High-Resolution Structural Validation - Visualizing the Binding Mode
While biophysical methods confirm binding, high-resolution structural techniques are required to definitively visualize the binding mode at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can identify the binding interface on the protein and provide information about the conformation of the bound ligand. It is particularly powerful for studying dynamic interactions in solution.
Experimental Protocol:
-
Protein Labeling: Express and purify the kinase with 15N and/or 13C isotopic labels.
-
HSQC Titration: Acquire a 2D 1H-15N HSQC spectrum of the labeled kinase. Titrate in the unlabeled this compound derivative and record a series of HSQC spectra.
-
Chemical Shift Perturbation (CSP) Analysis: Monitor the changes in the chemical shifts of the protein's backbone amide signals upon ligand binding. Residues with significant CSPs are likely at or near the binding site.
-
NOESY Experiments: For a more detailed structural analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be performed on the protein-ligand complex to identify through-space interactions between the ligand and protein protons.
Authoritative Grounding: The observation of significant chemical shift perturbations in the hinge region of the kinase would provide strong evidence for a canonical ATP-competitive binding mode.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of a protein-ligand complex. It provides unambiguous evidence of the binding mode.
Experimental Protocol:
-
Crystallization: Obtain high-quality crystals of the kinase.
-
Soaking or Co-crystallization: Introduce the thiazole derivative to the protein crystals by either soaking the crystals in a solution containing the compound or by co-crystallizing the protein in the presence of the compound.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to calculate an electron density map. Build and refine the atomic model of the protein-ligand complex into the electron density map.
Caption: X-ray crystallography workflow.
Conclusion: A Convergence of Evidence
Validating the binding mode of a novel compound like a this compound derivative is a critical phase in drug discovery that demands a rigorous, multi-pronged approach. By integrating computational predictions with biophysical and high-resolution structural data, researchers can build a comprehensive and self-validating case for a specific binding mode. This detailed understanding is the bedrock upon which successful lead optimization campaigns are built, ultimately increasing the probability of translating a promising hit into a clinically viable drug candidate.
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A Comparative Guide to the Synthetic Routes of Substituted Thiazolyl-Ethanamines for Medicinal Chemistry
Substituted thiazolyl-ethanamines are a class of compounds of significant interest in drug discovery and development, forming the backbone of various biologically active molecules. Their synthesis is a critical aspect of medicinal chemistry, with the efficiency and versatility of the chosen synthetic route directly impacting the pace of research and the accessibility of novel therapeutic agents. This guide provides a comparative analysis of the primary synthetic pathways to these valuable compounds, offering insights into the rationale behind experimental choices and presenting detailed protocols for key transformations.
Strategic Approaches to Thiazolyl-Ethanamine Synthesis
The synthesis of substituted thiazolyl-ethanamines can be broadly categorized into two main strategic approaches:
-
Linear Synthesis: This classic approach involves the initial construction of the substituted thiazole core, followed by the introduction or modification of a functional group to form the ethanamine side chain. This strategy offers flexibility in the diversification of the ethanamine moiety.
-
Convergent and One-Pot Syntheses: More contemporary methods aim to construct the thiazole ring with the ethanamine side chain or a direct precursor already in place, often through multi-component reactions. These approaches can be more step-economical and align with the principles of green chemistry.
This guide will delve into the most prominent methods within these strategies, providing a comparative framework for researchers to select the most suitable route for their specific target molecules.
The Hantzsch Thiazole Synthesis: A Workhorse for Thiazole Core Construction
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring.[1] It involves the condensation of an α-haloketone with a thioamide.[1]
Mechanistic Rationale
The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of solvent and base can influence the reaction rate and yield.
Experimental Protocol: Synthesis of a 2-Amino-4-phenylthiazole Precursor
This protocol describes a typical Hantzsch synthesis to produce a 2-aminothiazole, a common precursor for further functionalization.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate
Procedure:
-
Dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol in a round-bottom flask.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product, 2-amino-4-phenylthiazole, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Introduction of the Ethanamine Moiety
With the 2-aminothiazole core in hand, the ethanamine side chain can be introduced through various methods. A common strategy involves the acylation of the 2-amino group with a protected amino acid, followed by reduction.
The Cook-Heilbron Thiazole Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[2] This method is particularly useful for accessing a different substitution pattern on the thiazole ring.
Mechanistic Considerations
The reaction is believed to proceed via the formation of a dithiocarbamate intermediate, which then undergoes cyclization and tautomerization to yield the 5-aminothiazole. The mild reaction conditions are a key advantage of this method.
Experimental Protocol: Synthesis of a Substituted 5-Aminothiazole
Materials:
-
α-Aminoacetonitrile hydrochloride
-
Carbon disulfide
-
Pyridine
-
Ethanol
Procedure:
-
Suspend α-aminoacetonitrile hydrochloride (1.0 eq) in a mixture of ethanol and pyridine.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water to induce crystallization of the 5-amino-2-mercaptothiazole product.
-
Collect the solid by filtration and recrystallize from a suitable solvent.
Elaboration to Thiazolyl-Ethanamines
The resulting 5-aminothiazole can be further functionalized. For instance, the amino group can be converted to a nitrile via a Sandmeyer reaction, which can then be reduced to the corresponding ethanamine.
Modern and Greener Synthetic Approaches
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing thiazole derivatives.
Multi-Component Reactions (MCRs)
MCRs offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step, adhering to the principles of atom economy and green chemistry.[3] Several MCRs have been developed for the synthesis of substituted thiazoles. For instance, a one-pot reaction of an aldehyde, an amine, and a β-keto thioamide can directly yield highly substituted thiazoles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool to accelerate organic reactions.[4] The Hantzsch thiazole synthesis, for example, can be significantly expedited under microwave conditions, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[1]
Synthesis in Green Solvents
The use of environmentally benign solvents such as water, ethanol, or polyethylene glycol (PEG) is a key aspect of green chemistry.[4] Several thiazole syntheses have been successfully adapted to these solvent systems, reducing the reliance on hazardous organic solvents.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route depends on several factors, including the desired substitution pattern, scalability, cost, and environmental impact. The following table provides a comparative overview of the discussed methods.
| Synthetic Route | Key Starting Materials | Advantages | Disadvantages | Typical Yields | Scalability |
| Hantzsch Synthesis (Linear) | α-Haloketones, Thioamides | Well-established, versatile, good yields.[1] | Requires pre-functionalized starting materials, often multiple steps. | 70-95% | Good to Excellent |
| Cook-Heilbron Synthesis (Linear) | α-Aminonitriles, CS2/Dithioacids | Mild conditions, access to 5-aminothiazoles.[2] | Limited substitution patterns, potential for side reactions. | 50-80% | Moderate |
| Multi-Component Reactions | Aldehydes, Amines, Thioamides, etc. | High atom economy, step efficiency, rapid access to diversity.[3] | Reaction optimization can be challenging, substrate scope may be limited. | 40-90% | Variable |
| Microwave-Assisted Synthesis | Various (often Hantzsch reactants) | Drastically reduced reaction times, often improved yields.[1] | Requires specialized equipment, scalability can be a concern. | 80-98% | Moderate to Good |
Key Experimental Workflows
To provide a clearer understanding of the synthetic strategies, the following diagrams illustrate the core workflows.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, a brominated thiazole derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from the safety profiles of structurally analogous chemicals and established best practices for hazardous waste management. The causality behind each step is explained to ensure a deep understanding of the necessary precautions.
Understanding the Hazard Profile
Key Assumed Hazards:
-
Skin and eye irritant
-
Harmful if swallowed or inhaled
-
Toxic to aquatic ecosystems
| Hazard Classification (Assumed) | GHS Pictogram (Anticipated) | Precautionary Statement Codes (Anticipated) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | GHS09 (Environment) | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | GHS09 (Environment) | H411: Toxic to aquatic life with long lasting effects |
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Caption: Decision workflow for the safe disposal of this compound.
Detailed Methodologies:
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Waste Segregation:
-
Pure Compound or Solutions: Unused or waste quantities of the pure compound or its solutions should be collected as hazardous chemical waste.
-
Contaminated Labware: Items such as pipette tips, vials, and contaminated gloves should be considered hazardous waste.
-
-
Containment:
-
Pure Compound/Solutions: Use a designated, leak-proof, and chemically compatible container for liquid waste. The container must have a secure screw-top cap. Do not overfill the container; leave at least 10% headspace for expansion[6].
-
Contaminated Labware: Place solid contaminated waste into a designated, puncture-resistant container that can be securely sealed.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the appropriate hazard symbols (e.g., irritant, environmentally hazardous).
-
Inventory Management: Log the waste in your laboratory's chemical inventory and waste tracking system. This is crucial for regulatory compliance and safety audits.
-
Interim Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be equipped with secondary containment to prevent spills from reaching the environment. The storage location should be cool, dry, and away from direct sunlight and heat sources[7][8].
-
Segregation from Incompatibles: Store the waste container away from incompatible materials. Based on the amine functional group and the bromo-thiazole moiety, avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous reactions[1][9].
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the sink or in the regular trash[10][11].
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being discarded as regular waste.
Protocol for Container Decontamination:
-
Triple Rinsing:
-
Select a solvent in which the compound is soluble (e.g., methanol or ethanol).
-
Rinse the container with a small amount of the chosen solvent, ensuring the entire inner surface is contacted.
-
Pour the rinsate into your designated hazardous waste container for this compound waste[10][12].
-
Repeat this rinsing process two more times.
-
-
Label Defacement: After triple rinsing and allowing the container to dry, completely remove or deface the original chemical label to prevent misidentification[10][11].
-
Final Disposal of Container: Once decontaminated and with the label removed, the container can typically be disposed of in the appropriate recycling or regular trash receptacle, in accordance with your institution's policies[6].
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Spill: For small spills, and if it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Avoid using combustible materials like paper towels to absorb flammable solvents if they were used to make a solution of the compound[13].
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Label the container as "Spill Debris containing this compound" and dispose of it following the procedures outlined above.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Thor Specialities (UK) LTD. (2019). Safety data sheet: ACTICIDE LT 2.
- BLDpharm. (n.d.). This compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-1-(1,3-thiazol-2-yl)ethanone.
- Psomopoulos, F. E., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC - NIH.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Mcneish, G. J. (2015). Which is the best way to recycle or neutralise Bromine? ResearchGate.
- PubChem - NIH. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride.
- Apollo Scientific. (2022). Ethyl 2-bromo-1,3-thiazole-5-carboxylate Safety Data Sheet.
- Villa Crop Protection. (2022). Thiazole 500 SC Safety Data Sheet.
- RSC Publishing. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.
- ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.
- Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed.
- ChemScene. (n.d.). (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Thiazole.
- ResearchGate. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(5-Bromo-2-thienyl)-1,3-thiazol-2-amine.
- Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Fisher Scientific. (2021). SAFETY DATA SHEET: Thiazole.
- PubChem - NIH. (n.d.). 2-Thiazolamine, 5-bromo-.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-1,3,4-thiadiazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1,3,4-Thiadiazol-2-amine, 5-ethyl-.
-
Echemi. (n.d.). 2-AMINO-5-BROMO-[4][5][14]THIADIAZOLE Safety Data Sheets. Retrieved from
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A Comprehensive Guide to the Safe Handling of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment: Understanding the Risks
Inferred Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage upon contact[1].
-
Harmful if Swallowed: Ingestion may lead to significant adverse health effects[1][2].
-
Dermal and Inhalation Toxicity: May be harmful if absorbed through the skin or inhaled[2][3].
-
Irritant: Can cause serious eye and respiratory irritation[1][2].
The Occupational Safety and Health Administration (OSHA) mandates that if a mixture has not been tested as a whole, it is presumed to possess the same hazards as its components present in concentrations of 1% or greater (or 0.1% for carcinogens)[4]. This principle underscores the importance of treating novel or untested compounds with a high degree of caution.
Hazard Classification Summary:
| Hazard Classification | Inferred Risk Category | Primary Route of Exposure | Potential Health Effects |
| Skin Corrosion/Irritation | Category 1B | Dermal | Severe burns and tissue damage[1] |
| Serious Eye Damage/Irritation | Category 1 | Ocular | Severe eye damage, risk of blindness[1] |
| Acute Toxicity (Oral) | Category 4 | Ingestion | Harmful if swallowed[1][2] |
| Acute Toxicity (Dermal) | Category 4 | Dermal | Harmful in contact with skin[2][3] |
| Specific Target Organ Toxicity | Category 3 | Inhalation | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE is a cornerstone of safe laboratory practice and is mandated by OSHA standards[5][6].
Recommended PPE Ensemble:
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[7] The outer glove should be removed and replaced immediately upon contamination. For tasks with a higher risk of splashing, heavier-duty chemical-resistant gloves should be worn over the nitrile gloves.
-
Eye and Face Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles[8].
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or a full chemical-resistant suit should be utilized[9][10].
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for airborne exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[9][11].
Operational Plan: From Receipt to Use
A systematic and well-documented operational plan is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during unpacking. Ensure that the manufacturer's label is intact and legible[12].
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[3]. The container should be kept tightly closed and clearly labeled.
-
Weighing and Aliquoting: All weighing and transfer operations must be performed in a chemical fume hood. Use disposable weighing boats and spatulas to prevent cross-contamination.
-
Experimental Use: When using the compound in reactions, ensure that the apparatus is set up securely within a fume hood. Maintain vigilance for any signs of unexpected reactions.
-
Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and collected into a sealed container for hazardous waste disposal. For larger spills, contact your institution's environmental health and safety department.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental protection, governed by EPA regulations[13][14][15].
Waste Management Protocol:
-
Waste Identification: All materials contaminated with this compound, including excess reagent, contaminated PPE, and disposable labware, must be treated as hazardous waste.
-
Waste Segregation: Segregate halogenated organic waste from other waste streams to ensure proper disposal.
-
Containerization: Collect all hazardous waste in a clearly labeled, sealed, and chemically compatible container. The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department. Adhere to all local, state, and federal regulations for hazardous waste disposal[16][17]. Never dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Thor Specialities (UK) LTD. Safety Data Sheet for ACTICIDE LT 2. [Link]
-
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
-
Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
- Ganapathi, K., & Kulkarni, K. D. (1952). CHEMISTRY OF THE THIAZOLES. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(5), 348-355.
-
American Chemistry Council. Protective Equipment. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Environmental Health and Safety, University of Minnesota. Personal Protective Equipment (PPE) Requirements for Laboratories. [Link]
-
Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. [Link]
- Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
-
Safeopedia. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
-
ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
-
National Association of Safety Professionals (NASP). (2023, June 29). OSHA Requirements for HazCom Compliance. [Link]
-
DergiPark. Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
